Architectural and Synthetic Paradigms of 1,2,3,4-Tetrahydrophthalazin-5-amine in Advanced Medicinal Chemistry
Abstract In the landscape of rational drug design, rigid bicyclic scaffolds provide the geometric precision necessary for high-affinity target engagement. 1,2,3,4-Tetrahydrophthalazin-5-amine (CAS: 31590-56-4)[1] represe...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of rational drug design, rigid bicyclic scaffolds provide the geometric precision necessary for high-affinity target engagement. 1,2,3,4-Tetrahydrophthalazin-5-amine (CAS: 31590-56-4)[1] represents a highly programmable pharmacophore, structurally defined by a benzene ring fused to a fully saturated tetrahydropyridazine ring. Notably, it is the fully reduced-carbonyl analogue of the famous chemiluminescent probe luminol (5-amino-2,3-dihydrophthalazine-1,4-dione)[2]. This whitepaper dissects the physicochemical properties, structural causality, and self-validating synthetic workflows of this critical building block, providing a definitive guide for researchers developing novel PARP inhibitors, PDE4 antagonists, and targeted fluorescent probes.
Physicochemical Profiling and Structural Data
To effectively utilize 1,2,3,4-tetrahydrophthalazin-5-amine in synthetic workflows, one must first understand its baseline physical and chemical parameters[1]. The molecule presents a unique hydrogen-bonding network due to the presence of both an aromatic primary amine and a cyclic aliphatic hydrazine.
Pale yellow to white powder (sensitive to oxidative degradation)
Structural Causality & Orthogonal Reactivity
As an Application Scientist, I approach molecular scaffolds by analyzing their inherent reactivity differentials. The utility of 1,2,3,4-tetrahydrophthalazin-5-amine lies in its orthogonal reactivity .
The primary amine at the C5 position is conjugated with the aromatic ring, making it an aniline derivative. Consequently, its lone pair is delocalized, rendering it less nucleophilic but highly suitable for selective amide coupling (e.g., using acyl chlorides or HATU-activated carboxylic acids). Conversely, the N2 and N3 secondary amines within the tetrahydropyridazine ring are purely aliphatic and significantly more nucleophilic. This electronic disparity allows chemists to selectively functionalize the cyclic hydrazine core (via alkylation or reductive amination) without protecting the C5 primary amine, or vice versa, depending on pH and steric control.
Self-Validating Synthetic Workflows
The synthesis of tetrahydrophthalazine derivatives requires precise control to avoid over-oxidation or polymerization[3]. Below are two field-proven, self-validating methodologies for generating the 1,2,3,4-tetrahydrophthalazin-5-amine core.
Protocol A: Chemoselective Borane Reduction of Luminol
Causality:2 is an abundant and inexpensive starting material[2]. Reducing its two cyclic amide carbonyls to methylenes requires a reagent that will not cleave the delicate N-N hydrazine bond. While Lithium Aluminum Hydride (LiAlH₄) often causes N-N cleavage, Borane-THF (BH₃·THF) is highly chemoselective for amides and preserves the hydrazine linkage.
Step-by-Step Methodology:
Preparation: Suspend 10 mmol of luminol in 50 mL of anhydrous THF under an inert argon atmosphere at 0 °C.
Reduction: Dropwise, add 50 mmol (5 equivalents) of 1.0 M BH₃·THF solution. The borane coordinates to the carbonyl oxygens, facilitating hydride transfer.
Reflux: Gradually warm the reaction to 65 °C and reflux for 16 hours.
Quenching: Cool the vessel to 0 °C. Carefully quench the excess borane with 10 mL of anhydrous methanol, followed by 20 mL of 1M HCl to hydrolyze the stable amine-borane complexes.
Isolation: Adjust the aqueous layer to pH 9 using 2M NaOH. Extract the free base with dichloromethane (3 x 30 mL), dry over Na₂SO₄, and concentrate under vacuum.
The Self-Validation Principle: The reduction of luminol fundamentally destroys the extended conjugated
-system responsible for its signature chemiluminescence. The reaction is confirmed complete when a crude aliquot no longer emits blue light ( ≈ 425 nm) upon exposure to basic hydrogen peroxide and a catalytic iron source.
Protocol B: De Novo Cyclization via Bis-Electrophile
Causality: To build the scaffold from the bottom up, one can react 3-amino-1,2-bis(bromomethyl)benzene with hydrazine hydrate. Because this is a reaction between a bis-electrophile and a bis-nucleophile,3 to favor the intramolecular 6-endo-trig cyclization over intermolecular polymerization[3].
Step-by-Step Methodology:
Preparation: Dissolve 5 mmol of 3-amino-1,2-bis(bromomethyl)benzene in 200 mL of absolute ethanol (high dilution).
Cyclization: Add 5.5 mmol of hydrazine hydrate and 11 mmol of anhydrous K₂CO₃.
Reflux: Heat to 80 °C for 6 hours under vigorous stirring.
Isolation: Filter off the KBr salts, concentrate the filtrate, and purify via silica gel chromatography (DCM:MeOH 9:1).
The Self-Validation Principle: Bromine exhibits a distinct 1:1 isotopic signature (⁷⁹Br and ⁸¹Br). The starting material will show a characteristic M, M+2, M+4 triplet in mass spectrometry. The successful double-cyclization completely displaces both bromines, resulting in a single sharp
peak at m/z 150.10. The total disappearance of the isotopic triplet serves as absolute confirmation of cyclization.
Divergent Functionalization Pathways
Once the 1,2,3,4-tetrahydrophthalazin-5-amine core is synthesized, it serves as a branching point for drug discovery. The diagram below illustrates the logical flow of its orthogonal functionalization.
Divergent synthetic pathways of 1,2,3,4-Tetrahydrophthalazin-5-amine for drug and probe discovery.
Analytical Characterization Standards
To ensure the scientific integrity of the synthesized batch before downstream application, the following analytical benchmarks must be met:
¹H NMR (400 MHz, DMSO-d₆): The defining features of the reduced scaffold are the two benzylic methylene groups. Look for two distinct multiplets or broad singlets around
3.80 - 4.10 ppm (4H, 2 x CH₂), replacing the downfield amide/hydrazide signals of luminol. The aromatic protons will appear as a classic ABC spin system between 6.50 - 7.10 ppm (3H).
¹³C NMR (100 MHz, DMSO-d₆): The absolute absence of carbonyl carbon signals (typically found at
150-160 ppm in luminol) confirms complete reduction. The new benzylic carbons will resonate at approximately 45.0 - 50.0 ppm .
LC-MS (ESI+): A dominant peak at m/z 150.10
must be observed, with a purity profile via UV integration at 254 nm.
References
American Elements. "CAS 31590-56-4 | 1,2,3,4-tetrahydrophthalazin-5-amine". American Elements Materials Science Toolbox. Available at:[Link]
Matrix Fine Chemicals. "5-AMINO-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE (Luminol)". Matrix Fine Chemicals Catalog. Available at:[Link]
Marosvölgyi-Haskó, D., Petz, A., Takács, A., & Kollár, L. "Synthesis of tetrahydrophthalazine and phthalamide (phthalimide) derivatives via palladium-catalysed carbonylation of iodoarenes". Tetrahedron, 67(47), 9122-9128. Available at:[Link]
Longdom Publishing. "Recent Developments in Chemistry of Phthalazines". Organic Chemistry: Current Research. Available at:[Link]
An In-depth Technical Guide to 5-Amino-1,2,3,4-tetrahydrophthalazine: Synthesis, Spectroscopic Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 5-amino-1,2,3,4-tetrahydrophthalazine, more accurately...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 5-amino-1,2,3,4-tetrahydrophthalazine, more accurately known in scientific literature as 5-amino-2,3-dihydrophthalazine-1,4-dione , and widely recognized by its common name, Luminol . This document delves into the fundamental physicochemical properties, detailed synthesis protocols, in-depth spectroscopic analysis, and diverse applications of this fascinating heterocyclic compound, with a particular focus on its relevance in research and drug development.
Core Properties of 5-Amino-2,3-dihydrophthalazine-1,4-dione
Synthesis of 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol)
The synthesis of Luminol is a well-established two-step process commencing from 3-nitrophthalic acid. The causality behind this synthetic route lies in the sequential formation of the heterocyclic ring system followed by the reduction of the nitro group to the key amino functionality.
Step 1: Synthesis of 3-Nitrophthalhydrazide
This initial step involves a condensation reaction between 3-nitrophthalic acid and hydrazine to form the cyclic hydrazide. The use of a high-boiling point solvent like triethylene glycol is crucial as it allows for the necessary high temperatures to drive the dehydration and cyclization reaction.[5]
Experimental Protocol:
In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous hydrazine solution.[2]
Add 4 mL of triethylene glycol and a boiling chip to the mixture.[2]
Heat the mixture gently with a microburner until the solid dissolves.[2]
Increase the heat and boil the solution vigorously to distill off the excess water. The temperature of the solution will rise from approximately 110°C to 215°C.
Maintain the reaction temperature between 215-220°C for 2 minutes.
Remove the heat source and allow the solution to cool to about 100°C.
Carefully add 20 mL of hot water to the reaction mixture.[2]
Cool the mixture in an ice bath to precipitate the 3-nitrophthalhydrazide as a light-yellow solid.
Collect the solid by vacuum filtration and wash with cold water.
Step 2: Reduction of 3-Nitrophthalhydrazide to 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol)
The second step involves the reduction of the nitro group of 3-nitrophthalhydrazide to an amino group. Sodium hydrosulfite (sodium dithionite) is an effective reducing agent for this transformation in an alkaline medium.[3]
Experimental Protocol:
Transfer the crude 3-nitrophthalhydrazide to a large test tube.
Add 40 mL of a 5% sodium hydroxide solution and stir until the solid dissolves.[6]
Add 0.6 g of sodium hydrosulfite dihydrate to the deep brown-red solution.
Heat the mixture to boiling and maintain the temperature for 5 minutes, with stirring.[2][5]
Add 2.6 mL of glacial acetic acid to the hot solution to precipitate the Luminol.[2]
Cool the mixture in an ice bath to complete the precipitation.[2][5]
Collect the light-yellow precipitate of Luminol by vacuum filtration, wash with cold water, and dry.
Caption: Synthesis workflow of Luminol.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of Luminol provides key information about its functional groups.
N-H Stretching: Broad peaks in the region of 3200-3600 cm⁻¹ are characteristic of the N-H stretching vibrations of the amine and amide groups, with the broadening resulting from hydrogen bonding.
C=O Stretching: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) groups of the cyclic hydrazide.[7]
C-H Stretching: Peaks just below 3000 cm⁻¹ correspond to sp³ C-H bonds, while those slightly above 3000 cm⁻¹ indicate sp² C-H bonds of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of Luminol.
¹H-NMR (in DMSO-d₆):
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) correspond to the protons on the benzene ring.
Amine (NH₂) Protons: A broad signal corresponding to the two protons of the primary amine group.
Amide (NH) Protons: A broad signal for the two protons of the amide groups in the hydrazide ring.
¹³C-NMR (in DMSO-d₆):
Carbonyl Carbons: Resonances in the downfield region (around 160-180 ppm) are characteristic of the carbonyl carbons.
Aromatic Carbons: Signals in the range of 110-150 ppm correspond to the carbons of the benzene ring.
The Phenomenon of Chemiluminescence
Luminol is renowned for its ability to produce a striking blue glow through a process called chemiluminescence.[8] This light emission is not a result of heat but rather the energy released from a chemical reaction.
Mechanism of Chemiluminescence:
Deprotonation: In a basic solution, Luminol loses protons to form a dianion.[8]
Oxidation: In the presence of an oxidizing agent (e.g., hydrogen peroxide) and a catalyst (e.g., iron ions in hemoglobin), the Luminol dianion is oxidized.[8]
Formation of an Unstable Intermediate: This oxidation leads to the formation of an unstable peroxide intermediate.[8]
Decomposition and Excitation: The intermediate decomposes, releasing nitrogen gas and forming an excited state of 3-aminophthalate.[2]
Light Emission: As the excited 3-aminophthalate returns to its ground state, it releases energy in the form of a photon of blue light (around 425 nm).[9]
Caption: Mechanism of Luminol chemiluminescence.
Applications in Research and Drug Development
Forensic Science and Bio-detection
The most famous application of Luminol is in forensic science for the detection of latent bloodstains. The iron in hemoglobin acts as a powerful catalyst for the chemiluminescent reaction, allowing for the detection of even trace amounts of blood.[10] This high sensitivity makes it an invaluable tool in crime scene investigations.
Immunoassays
In the realm of biomedical research and clinical diagnostics, Luminol and its derivatives are extensively used as chemiluminescent labels in various immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay).[9] Horseradish peroxidase (HRP) is a common enzyme label that, in the presence of its substrate and an enhancer, catalyzes the oxidation of Luminol, leading to a quantifiable light signal. This allows for the highly sensitive detection of antigens or antibodies.
Therapeutic Potential of 5-Amino-2,3-dihydrophthalazine-1,4-dione Alkali Metal Salts
Recent research has explored the therapeutic applications of alkali metal salts of 5-amino-2,3-dihydrophthalazine-1,4-dione, particularly the sodium salt. These salts have demonstrated immunomodulatory properties.[11] They appear to regulate the biosynthetic processes in cells, particularly within the macrophage system.[12] This has led to investigations into their potential for treating a range of conditions, including heart diseases, pancreatitis, and diabetes. The mechanism is thought to involve the modulation of cytokine production, helping to regulate inflammatory responses.[11]
References
PHOTOCHEMISTRY: SYNTHESIS OF LUMINOL. (n.d.).
Org. Chem II Experiment 9 Synthesis of Luminol. (n.d.). Retrieved from [Link]
Synthesis, Characterization, Investigation of Luminol- Chemiluminescence Enhancement by Selective Agents and Evaluation through. (2025, April 20). International Journal of Pharmaceutical Research and Analysis. Retrieved from [Link]
5-amino-2,3-dihydro-1,4-phthalazinedione. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Video: Synthesis of Luminol - Procedure. JoVE. (2020, March 26). Retrieved from [Link]
Helping Hand from Chemistry, with a Glove: Luminol Synthesis from Waste. Weird Science. (n.d.). Retrieved from [Link]
Crystalline forms of 5-amino-2,3-dihydrophthalazine-1,4-dione sodium salt and their medical use. (n.d.). Google Patents.
What is the mechanism of Luminol? Patsnap Synapse. (2024, July 17). Retrieved from [Link]
Molecular Basis of the Chemiluminescence Mechanism of Luminol. ResearchGate. (n.d.). Retrieved from [Link]
Solved Label the IR spectra of commercial luminol below with. Chegg.com. (2019, January 28). Retrieved from [Link]
Solved Pictured is the IR spectra for Luminol, I need help. Chegg.com. (2020, July 6). Retrieved from [Link]
Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. PMC. (n.d.). Retrieved from [Link]
Use of 5-amino-2,3-dihydrophthalazine-1,4-dione alkali metal salts in medicine. (n.d.). Google Patents.
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. (2025, May 29). Retrieved from [Link]
Method for obtaining 5-amino 2,3-dihydrophthalazine-1,4-dione alkali metal salts and their use in medicine. (n.d.). Google Patents.
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. (2024, January 11). Retrieved from [Link]
Synthesis and Characterization of Luminol. Truman ChemLab. (n.d.). Retrieved from [Link]
Evaluation of Forensic Luminol in Detection of Blood Stains in Instruments Following Dental Treatment. PMC. (2024, April 5). Retrieved from [Link]
Luminol Chemiluminescence Reports Photodynamic Therapy-Generated Neutrophil Activity In Vivo and Serves as a Biomarker of Therapeutic Efficacy. PMC. (n.d.). Retrieved from [Link]
The efficacy of luminol in detecting bloodstains that have been washed with sodium percarbonate and exposed to environmental conditions. Taylor & Francis. (2017, January 4). Retrieved from [Link]
Luminol – Knowledge and References. Taylor & Francis. (n.d.). Retrieved from [Link]
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. (n.d.). Retrieved from [Link]
Luminol. NIST WebBook. (n.d.). Retrieved from [Link]
BRIEF REPORT OF THE USE OF SODIUM LUMINAL IN MENTAL AND NERVOUS DISEASES. American Journal of Psychiatry. (1929, January). Retrieved from [Link]
5-Amino-2,3-dihydrophthalazine-1,4-dione--hydrogen chloride (1/1). PubChem. (n.d.). Retrieved from [Link]
How To Read and Interpret 1H-NMR and 13C-NMR. Scribd. (2021, September 15). Retrieved from [Link]
5-amino-2,3-dihydrophthalazine-1,4-dione. ChemBK. (2024, April 9). Retrieved from [Link]
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
1H- and 13C-NMR for. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Interpreting IR Spectra. Chemistry Steps. (2025, August 29). Retrieved from [Link]
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. SciELO. (n.d.). Retrieved from [Link]
Plant-based Immunomodulators and Their Potential Therapeutic Actions. (2019, January 1). Retrieved from [Link]
5-Amino-2,3-dihydrophthalazine-1,4-dione for synthesis 521-31-3. MilliporeSigma. (n.d.). Retrieved from [Link]
Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. Spectroscopy Online. (2024, May 8). Retrieved from [Link]
Therapeutic Repurposing of 5-Amino-Tetrahydrophthalazine Scaffolds: From Chemiluminescence to Immunomodulation
Executive Summary The phthalazine scaffold is a privileged bicyclic aromatic structure in medicinal chemistry, historically associated with targeted therapeutics like PARP inhibitors (e.g., Olaparib) and PDE4 inhibitors[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The phthalazine scaffold is a privileged bicyclic aromatic structure in medicinal chemistry, historically associated with targeted therapeutics like PARP inhibitors (e.g., Olaparib) and PDE4 inhibitors[1]. However, the saturated derivative—specifically the 5-amino-tetrahydrophthalazine scaffold—exhibits a radically different biological profile. While its parent molecule, 5-amino-2,3-dihydro-1,4-phthalazinedione (Luminol), is globally recognized as a chemiluminescent probe[2], its sodium salt derivative (Sodium luminolate, commercially known as Galavit or Tamerit) has been successfully repurposed as a potent, broad-spectrum immunomodulator[3][4]. This technical guide elucidates the mechanistic pathways, quantitative efficacy, and validated experimental protocols for evaluating the biological activity of 5-amino-tetrahydrophthalazine scaffolds.
Chemical Taxonomy & Pharmacological Profile
The core molecule, 5-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione sodium salt [5], operates primarily on the monocyte-macrophage lineage[6]. Unlike traditional immunosuppressants that globally ablate immune function, this scaffold acts as an immune harmonizer.
The pharmacological brilliance of the 5-amino-tetrahydrophthalazine scaffold lies in its reversible inhibition of hyperactive macrophages[7]. During an acute inflammatory response (such as a cytokine storm), macrophages become hyperactivated, leading to tissue destruction. The scaffold temporarily suppresses this hyperactivity for 10–12 hours, reducing the synthesis of pro-inflammatory cytokines and reactive oxygen species (ROS), while simultaneously preserving the antigen-presenting and phagocytic functions necessary for pathogen clearance[7]. Furthermore, it exhibits extremely low toxicity and rapid excretion, making it a highly viable candidate for both acute and chronic inflammatory therapies[7].
Mechanism of Action: Modulating the Macrophage
The biological activity of the scaffold is driven by three interconnected mechanisms:
Oxidative Burst Inhibition: The scaffold acts as a direct scavenger of reactive oxygen species and an inhibitor of the oxidative burst in hyperactive monocytes. It strongly inhibits ROS generation in Phorbol 12-myristate 13-acetate (PMA)-stimulated human monocytes[8].
Cytokine Down-Regulation: By modulating intracellular signaling (likely via NF-κB pathway stabilization), the scaffold halts the overproduction of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6)[9].
Endogenous Interferon Stimulation: While suppressing destructive cytokines, it stimulates the production of endogenous interferons (IFN-α, IFN-γ) and normalizes antibody formation, aiding in antiviral defense[9].
Caption: Mechanism of macrophage modulation by 5-amino-tetrahydrophthalazine scaffolds.
Quantitative Pharmacodynamics
To provide a clear benchmarking standard for researchers synthesizing novel derivatives of this scaffold, the established biological activities of the sodium salt are summarized below:
When evaluating the biological activity of 5-amino-tetrahydrophthalazine derivatives, researchers must navigate a critical biochemical trap: the scaffold is a derivative of luminol . Therefore, utilizing standard luminol-enhanced chemiluminescence assays to measure ROS inhibition will result in severe background interference and false negatives due to the intrinsic auto-luminescence of the drug itself upon oxidation[11].
To circumvent this, we rely on colorimetric and enzyme-linked assays.
Protocol 1: In Vitro Assessment of Oxidative Burst Inhibition (NBT Assay)
Rationale: The Nitro-blue tetrazolium (NBT) reduction assay relies on a colorimetric shift (yellow to blue formazan) that is entirely independent of chemiluminescence, ensuring accurate ROS quantification[12].
Cell Isolation & Seeding: Isolate human peripheral blood mononuclear cells (PBMCs) via density gradient centrifugation. Seed macrophages at a density of 2 × 10^5 cells/mL in a 96-well plate.
Scaffold Pre-treatment: Pre-incubate the cells with the 5-amino-tetrahydrophthalazine compound (10–500 µg/mL) for 30 minutes at 37°C. Causality: Pre-incubation is mandatory to allow the scaffold to penetrate the cell membrane and stabilize the intracellular machinery before the inflammatory insult is introduced.
Stimulation: Induce an oxidative burst by adding 400 nM Phorbol 12-myristate 13-acetate (PMA). Causality: PMA directly activates Protein Kinase C (PKC), bypassing surface receptors to induce a massive, controlled oxidative burst, providing a robust baseline to measure the scaffold's inhibitory power[8].
NBT Reduction: Add 0.1% NBT solution to the wells and incubate for 30 minutes at 37°C.
Quantification: Terminate the reaction with 70% methanol. Dissolve the resulting intracellular blue formazan crystals in KOH/DMSO, and read the absorbance at 620 nm using a microplate reader.
Protocol 2: Cytokine Profiling via ELISA
Rationale: To validate the downstream therapeutic effects of ROS inhibition, we must quantify the suppression of pro-inflammatory cytokines.
Pre-treatment: Seed macrophages and pre-treat with the scaffold (100 µg/mL) for 1 hour.
TLR4 Activation: Stimulate with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours. Causality: LPS specifically binds to TLR4, mimicking a Gram-negative bacterial infection and triggering the NF-κB cytokine cascade[12].
Harvesting: Collect the cell culture supernatant and centrifuge at 10,000 x g for 5 minutes to remove cellular debris.
ELISA: Perform a sandwich ELISA using capture antibodies specific for human TNF-α and IL-6. Measure optical density at 450 nm and interpolate concentrations using a standard curve.
Caption: Step-by-step in vitro workflow for evaluating scaffold immunomodulatory activity.
Clinical Translation and Future Perspectives
The clinical utility of the 5-amino-tetrahydrophthalazine scaffold is vast. By shifting the paradigm from direct pathogen destruction to host immune modulation, it prevents the collateral tissue damage associated with hyper-inflammation. It has demonstrated clinical efficacy in the treatment of purulent-inflammatory diseases[10], acute viral hepatitis[7], and has recently been utilized to interrupt and normalize the progression of the cytokine storm in COVID-19 patients[9]. Future drug development should focus on synthesizing novel alkylated or halogenated derivatives of this scaffold to enhance lipophilicity and target specific tissue compartments while retaining its core macrophage-modulating properties.
References
Matrix Fine Chemicals. "5-AMINO-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE". Available at: [Link]
PubChem. "Sodium luminolate | C8H6N3NaO2 | CID 15480750". Available at:[Link]
Google Patents. "EP3870175B1 - Orale aminodihydrophthalazinedionzusammensetzungen und deren verwendung".
Cosmoll.org. "Tamerit lyophilizate for injections 100mg". Available at: [Link]
PMC / NIH. "Understanding immune-modulatory efficacy in vitro". Available at: [Link]
Srce.hr. "Sodium Nucleinate Exert its Anti-Inflammatory Effects through Inhibition of Oxidative Burst in Human Monocytes". Available at:[Link]
BSU.edu.ru. "Pharmacological body-wide and immunotropic effects of galavit in the treatment of patients with purulent-inflammatory diseases". Available at: [Link]
Bach Pharma. "Galavit/GVT interrupts and normalizes Cytokine Storm progression". Available at: [Link]
PLOS One. "β-Glucan Induces Reactive Oxygen Species Production in Human Neutrophils...". Available at: [Link]
Solubility profile of 1,2,3,4-Tetrahydrophthalazin-5-amine in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1,2,3,4-Tetrahydrophthalazin-5-amine in Organic Solvents Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility Profile of 1,2,3,4-Tetrahydrophthalazin-5-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3,4-Tetrahydrophthalazin-5-amine, a key heterocyclic amine scaffold relevant to medicinal chemistry and materials science. The solubility of a compound is a critical physicochemical property that dictates its utility in synthesis, purification, formulation, and biological screening.[1] This document delves into the theoretical principles governing solubility, provides a predictive qualitative analysis for this specific molecule, and presents a detailed, field-proven experimental protocol for its quantitative determination. The methodologies outlined herein are designed to ensure scientific rigor and data reliability, empowering researchers, scientists, and drug development professionals to make informed decisions in their work. While specific quantitative data for 1,2,3,4-Tetrahydrophthalazin-5-amine is not extensively published, this guide establishes a robust framework for its empirical determination.
Introduction: The Critical Role of Solubility
1,2,3,4-Tetrahydrophthalazin-5-amine is a bicyclic aromatic amine. Its structure, featuring a hydrogen-bonding amine group fused to a partially saturated heterocyclic ring system, suggests a nuanced solubility profile. In drug discovery and development, poor solubility is a major hurdle, often leading to low bioavailability, challenging formulation, and unreliable results in biological assays.[1] Conversely, in chemical synthesis, understanding solubility is paramount for reaction setup, controlling reaction kinetics, and achieving efficient purification through crystallization. This guide provides the foundational knowledge and practical tools to thoroughly characterize the solubility of this compound in a range of common organic solvents.
Theoretical Foundations of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic equilibrium process.[2] The extent of solubility is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
The Principle of "Like Dissolves Like"
The polarity of a molecule is a primary determinant of its solubility. The structure of 1,2,3,4-Tetrahydrophthalazin-5-amine contains both polar and non-polar features:
Polar Moiety: The primary amine (-NH₂) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[3]
Non-Polar Moiety: The fused bicyclic hydrocarbon framework contributes to its non-polar character.
Therefore, its solubility will be highest in solvents that can effectively interact with both regions of the molecule.
Thermodynamic Considerations
Solubility is dependent on temperature.[4] This relationship can be understood through Le Châtelier's Principle. For most solids dissolving in a liquid, the process is endothermic (absorbs heat). In such cases, increasing the temperature will increase solubility.[5][6] Conversely, if the dissolution process were exothermic (releases heat), increasing the temperature would decrease solubility.[5] It is crucial, therefore, that solubility data is always reported at a specified temperature.
Hansen Solubility Parameters (HSP): A Predictive Tool
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model can be employed. This model extends the "like dissolves like" principle by breaking down the total cohesive energy of a substance into three components:
Each molecule can be described by a point in a three-dimensional "Hansen space." The fundamental concept is that substances with closer HSP coordinates are more likely to be miscible.[7] While determining the precise HSP values for a novel compound requires experimentation, this framework is invaluable for systematically screening and selecting optimal solvents.[8][9]
An In-Depth Technical Guide to the History and Discovery of Amino-Tetrahydrophthalazine Compounds
A Senior Application Scientist's Perspective on a Versatile Pharmacophore Abstract This technical guide provides a comprehensive overview of the history, discovery, synthesis, and pharmacological evaluation of amino-tetr...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective on a Versatile Pharmacophore
Abstract
This technical guide provides a comprehensive overview of the history, discovery, synthesis, and pharmacological evaluation of amino-tetrahydrophthalazine compounds. This class of molecules has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. We will delve into the key synthetic strategies, particularly the foundational Diels-Alder reaction, and explore the structure-activity relationships (SAR) that govern their interactions with critical biological targets such as phosphodiesterase 4 (PDE4), vascular endothelial growth factor receptor 2 (VEGFR-2), and cholinesterases. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to facilitate further exploration and application of this promising chemical series.
Introduction: The Emergence of a Privileged Scaffold
The phthalazine core, a bicyclic aromatic heterocycle, has long been recognized for its therapeutic potential, with derivatives finding applications as antihypertensive and anticonvulsant agents.[1] The strategic reduction of one of the aromatic rings to yield a tetrahydrophthalazine moiety introduces a three-dimensional structural element, significantly expanding the chemical space and allowing for more nuanced interactions with biological targets. The subsequent incorporation of an amino group onto this scaffold has proven to be a critical step in the development of highly potent and selective modulators of various enzymes and receptors. This guide will trace the scientific journey of these fascinating compounds, from their synthetic origins to their current status as promising drug candidates.
A Historical Overview: From Synthesis to Biological Significance
While a precise, linear timeline for the discovery of amino-tetrahydrophthalazine compounds is not explicitly documented in a single source, their emergence can be traced through the evolution of phthalazine chemistry. The foundational synthesis of the tetrahydrophthalazine core often relies on the robust and versatile Diels-Alder reaction, a cornerstone of organic chemistry discovered by Otto Diels and Kurt Alder in 1928.[2][3] This [4+2] cycloaddition provides a straightforward method to construct the six-membered saturated ring fused to the pyridazine core.
Early research into phthalazine derivatives was broad, exploring a range of biological activities.[1][4] It was the systematic exploration of substitutions on the phthalazine and later, the tetrahydrophthalazinone core, that unveiled the significant impact of the amino group on pharmacological activity. The late 20th and early 21st centuries saw a surge in interest in these compounds, particularly as inhibitors of key enzymes implicated in major diseases. This period marked a shift from general screening to targeted drug design, with researchers focusing on specific therapeutic areas like inflammation, cancer, and neurodegenerative disorders.
Synthetic Strategies: Building the Amino-Tetrahydrophthalazine Core
The construction of the amino-tetrahydrophthalazine scaffold can be approached through several synthetic routes. The choice of strategy often depends on the desired substitution pattern and the starting materials available.
The Cornerstone: Diels-Alder Reaction for the Tetrahydrophthalazinone Ring
The most common approach to the tetrahydrophthalazine core involves a Diels-Alder reaction between a suitable diene and a dienophile to form a cyclohexene ring, which is then used to construct the fused phthalazinone system.[2][3][5]
Experimental Protocol: Synthesis of a Tetrahydrophthalazinone Intermediate [6]
Step 1: Diels-Alder Adduct Formation.
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve an appropriate diene (e.g., 1,3-cyclohexadiene) (1 equivalent) in a suitable solvent (e.g., toluene).
Add the dienophile (e.g., maleic anhydride) (1.1 equivalents) to the solution.
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
Collect the crystalline product by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane) to yield the Diels-Alder adduct.
Step 2: Phthalazinone Ring Formation.
Suspend the Diels-Alder adduct (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
Add hydrazine hydrate (1.2 equivalents) dropwise to the suspension at room temperature.
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
Cool the reaction mixture to room temperature. The tetrahydrophthalazinone product will often precipitate.
Collect the solid by vacuum filtration and wash with cold ethanol. The crude product can be purified by recrystallization.
Caption: Diels-Alder reaction followed by cyclocondensation to form the tetrahydrophthalazinone core.
Introduction of the Amino Group
Once the tetrahydrophthalazinone core is established, the amino group can be introduced at various positions. A common strategy involves the amination of a suitable precursor, such as a halogenated or activated phthalazinone derivative.
Experimental Protocol: N-Amination of a Tetrahydrophthalazinone [6]
Step 1: Deprotonation.
Under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) in a dry, three-necked round-bottom flask.
To this suspension, add a solution of the tetrahydrophthalazinone (1 equivalent) in anhydrous DMF dropwise at 0 °C.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete salt formation.
Step 2: N-Amination.
Cool the reaction mixture back to 0 °C.
Add a solution of an aminating agent, such as hydroxylamine-O-sulfonic acid (1.5 equivalents), in anhydrous DMF dropwise.
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC.
Step 3: Work-up and Purification.
Quench the reaction by the slow addition of water at 0 °C.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired amino-tetrahydrophthalazinone.
Pharmacological Activities and Mechanisms of Action
Amino-tetrahydrophthalazine derivatives have demonstrated significant activity against a range of biological targets, making them attractive candidates for the treatment of various diseases.
A prominent and well-studied activity of amino-tetrahydrophthalazine compounds is the inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][7] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[7]
Structure-Activity Relationship (SAR) Insights for PDE4 Inhibition: [4][8][9]
The Tetrahydrophthalazinone Core: The cis-conformation of the fused ring system is generally more potent than the trans-isomer.[7][8]
The Amino Group: The presence and nature of the substituent on the amino group can significantly influence potency and selectivity.
Aryl Substituents: A 4-aryl substitution on the tetrahydrophthalazinone ring is often crucial for high inhibitory activity. Specific substitutions on this aryl ring, particularly at the 3- and 4-positions, can fine-tune the potency. For instance, a 3,4-dimethoxyphenyl group is a common feature in potent PDE4 inhibitors.[7]
Caption: Inhibition of angiogenesis through the VEGFR-2 signaling pathway.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
Principle: This assay measures the inhibition of the tyrosine kinase activity of VEGFR-2.
Procedure:
Recombinant human VEGFR-2 kinase domain is incubated with the test compound.
A substrate peptide and ATP (often radiolabeled or in a system that allows for non-radioactive detection) are added to initiate the phosphorylation reaction.
After incubation, the amount of phosphorylated substrate is quantified. This can be done through various methods, including ELISA, radiometric assays, or fluorescence-based assays.
IC50 values are determined from the dose-response curves.
Potential in Neurodegenerative Diseases: Cholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline. Cholinesterase inhibitors prevent the breakdown of ACh, thereby increasing its levels in the synaptic cleft. Some amino-tetrahydroacridine compounds, structurally related to the tetrahydrophthalazine core, have shown activity as cholinesterase inhibitors.
[10]
Structure-Activity Relationship (SAR) Insights for Cholinesterase Inhibition:
[10][11][12]
Core Scaffold: A flat, aromatic or partially saturated heterocyclic system can interact with the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Amino Group: The amino group can form key hydrogen bonds or electrostatic interactions within the enzyme's active site gorge.
Substituents: The size, shape, and electronics of substituents on the core and the amino group can influence binding affinity and selectivity for AChE versus BChE.
Caption: Mechanism of action of cholinesterase inhibitors.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of cholinesterases based on the reaction of thiocholine, a product of substrate hydrolysis, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Procedure:
The test compound is pre-incubated with the cholinesterase enzyme (AChE or BChE).
The substrate (acetylthiocholine or butyrylthiocholine) and DTNB are added to the mixture.
The rate of formation of the yellow product is measured spectrophotometrically at 412 nm.
The percentage of inhibition is calculated, and IC50 values are determined.
Data Summary and Comparison
To provide a clear comparison of the inhibitory activities of representative amino-tetrahydrophthalazine and related phthalazine derivatives, the following table summarizes key quantitative data from the literature.
The amino-tetrahydrophthalazine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The historical evolution from simple phthalazines to these more complex, three-dimensional structures highlights the power of medicinal chemistry in optimizing molecular interactions with biological targets. The established synthetic routes, particularly those employing the Diels-Alder reaction, provide a solid foundation for the generation of diverse chemical libraries for further screening and optimization.
Future research in this area should focus on:
Elucidating Detailed Historical Development: A more thorough review of early chemical literature may uncover the seminal discoveries of amino-tetrahydrophthalazine compounds.
Expanding Structure-Activity Relationship Studies: Systematic modifications of the amino group and the tetrahydrophthalazine core are needed to develop more potent and selective inhibitors for PDE4, VEGFR-2, and cholinesterases.
Exploring New Biological Targets: The structural features of this scaffold may lend themselves to interactions with other important biological targets.
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their therapeutic potential and drug-like properties.
By building upon the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of amino-tetrahydrophthalazine compounds.
References
Van der Mey, M., et al. (2001). Novel selective PDE4 inhibitors. 2. Synthesis and structure-activity relationships of 4-aryl-substituted cis-tetra- and cis-hexahydro-2H-phthalazin-1-ones. Journal of Medicinal Chemistry, 44(16), 2523-2535. [Link]
Van der Mey, M., et al. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 44(16), 2511-22. [Link]
Abdel-rahman, H. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Medicinal Chemistry. [Link]
Yasmeen, A., et al. (2024). Design and synthesis of novel tetrahydronephthalene-1-amine based analogues as cholinesterase inhibitors. ResearchGate. [Link]
Pandey, S., et al. (2018). A Novel High-Throughput Screening Assay for Discovery of Molecules That Increase Cellular Tetrahydrobiopterin. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 797-806. [Link]
Van der Mey, M., et al. (2002). Novel selective phosphodiesterase (PDE4) inhibitors. 4. Resolution, absolute configuration, and PDE4 inhibitory activity of cis-tetra- and cis-hexahydrophthalazinones. Journal of Medicinal Chemistry, 45(12), 2526-33. [Link]
Van der Mey, M., et al. (2002). Novel selective phosphodiesterase (PDE4) inhibitors. 4. Resolution, absolute configuration, and PDE4 inhibitory activity of cis-tetra- and cis-hexahydrophthalazinones. Europe PMC. [Link]
Abdel-rahman, H. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing. [Link]
Singh, H., & Kumar, A. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Medicinal Chemistry, 20(6), 646-661. [Link]
Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 115037. [Link]
El-Sayed, M. A., et al. (2022). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2249-2266. [Link]
Zhang, W., et al. (2018). Regiocontrolled and Stereoselective Syntheses of Tetrahydrophthalazine Derivatives using Radical Cyclizations. Angewandte Chemie International Edition, 57(51), 16758-16762. [Link]
Van der Mey, M., et al. (2002). Novel Selective Phosphodiesterase (PDE4) Inhibitors. 4. Resolution, Absolute Configuration, and PDE4 Inhibitory Activity of cis-Tetra- and cis-Hexahydrophthalazinones. ResearchGate. [Link]
Al-Warhi, T. I., et al. (2009). Synthesis of some New 1,2,4,5-Tetrazine Derivatives Via Diels-Alder Reaction. Iraqi National Journal of Chemistry. [Link]
Singh, H., & Kumar, A. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. ResearchGate. [Link]
Kos, J., et al. (2023). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. International Journal of Molecular Sciences, 24(3), 2759. [Link]
Deshpande, S. R., et al. (2009). Synthesis and Biological Evaluation of 2-(N-substituted)-3H-phthalazin-1, 4- diones and 1-(N-substituted) 2, 4, 5-trihydropyridazin-3, 6-diones as Potent Vasodilators. Indian Journal of Pharmaceutical Education and Research, 43(4), 364-370. [Link]
Minko, T., et al. (2002). A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity. Journal of Medicinal Chemistry, 45(25), 5522-5531. [Link]
Galiullina, A. R., et al. (2019). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Environmental Research and Public Health, 16(23), 4699. [Link]
Imramovský, A., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 228, 114013. [Link]
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
El-Gaby, M. S. A., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 16(8), 6934-6946. [Link]
Darvesh, S., et al. (2005). Structure-activity relationships for inhibition of human cholinesterases by alkyl amide phenothiazine derivatives. Bioorganic & Medicinal Chemistry, 13(1), 211-222. [Link]
Tinoco, A. D., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. ResearchGate. [Link]
El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and molecular modeling simulations of new phthalazine-1,4-dione derivatives as anti-Alzheimer's agents. Archiv der Pharmazie. [Link]
Da, C., et al. (2023). Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. Molecules, 28(11), 4381. [Link]
Williams, C. L., et al. (2016). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. ACS Sustainable Chemistry & Engineering, 4(6), 3127-3135. [Link]
Tinoco, A. D., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Analytical Science, 2. [Link]
Arias-Herrezuelo, A., et al. (2022). Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. RSC Advances, 12(23), 14643-14647. [Link]
Yurttaş, L., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4268. [Link]
Wang, Y., et al. (2015). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm, 6(12), 2159-2164. [Link]
Nicolaou, K. C., & Chen, J. S. (2014). The Diels–Alder Reaction in Steroid Synthesis. European Journal of Organic Chemistry, 2014(32), 7049-7071. [Link]
Appelhans, D., et al. (2018). The Diels‐Alder Approach towards Cannabinoid Derivatives and Formal Synthesis of Tetrahydrocannabinol (THC). ChemistryOpen, 7(7), 587-593. [Link]
Zaitseva, N. S., et al. (2022). Improved Enzymatic Assay and Inhibition Analysis of Redox Membranotropic Enzymes, AtGALDH and TcGAL, Using a Reversed Micellar System. International Journal of Molecular Sciences, 23(3), 1779. [Link]
Li, Y., et al. (2025). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 30(15), 4105. [Link]
Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one. (n.d.).
Bioanalysis Zone. (n.d.). In the Zone: cell-based assays. Bioanalysis Zone. [Link]
2-AMINO-6-METHYL-4,4a,5,6-TETRAHYDROPYRANO[3,4-d]T[4][13]HIAZIN-8a(8H). (n.d.). Google Patents.
Method of amino acid analysis. (n.d.).
Eddins, A. J., et al. (2024). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. GCE4All - Oregon State University. [Link]
Arias-Herrezuelo, A., et al. (2022). Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. ResearchGate. [Link]
Toxicological Profiling and Safety Data Framework for 1,2,3,4-Tetrahydrophthalazin-5-amine
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Guide Executive Summary In modern drug discovery, phthalazine derivatives serve a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Document Type: Technical Whitepaper & Advanced Safety Data Guide
Executive Summary
In modern drug discovery, phthalazine derivatives serve as privileged scaffolds for developing therapeutics ranging from PARP inhibitors to phosphodiesterase modulators. 1,2,3,4-Tetrahydrophthalazin-5-amine (CAS 31590-56-4) is a specialized structural building block featuring a saturated diazine ring fused to an aniline moiety[1]. While its structural geometry makes it highly valuable for synthesizing targeted pharmacophores, the presence of a primary aromatic amine introduces specific toxicological liabilities—most notably, the potential for metabolic activation into genotoxic electrophiles.
As a Senior Application Scientist, I have structured this guide to move beyond a static Safety Data Sheet (SDS). This whitepaper synthesizes physicochemical data, mechanistic toxicology, and self-validating experimental protocols to ensure that researchers can safely handle, screen, and optimize this compound in accordance with international regulatory frameworks, including the OSHA Hazard Communication Standard[2] and OECD guidelines[3].
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of 1,2,3,4-Tetrahydrophthalazin-5-amine is the first step in predicting its pharmacokinetic behavior and toxicological distribution. The compound is registered under PubChem CID 60209236[4].
Low molecular weight; highly permeable (Rule of 5 compliant)[1].
PubChem CID
60209236
Database identifier for cross-referencing bioassays[4].
SMILES
C1C2=C(CNN1)C(=CC=C2)N
Useful for in silico predictive toxicology modeling[1].
Appearance
Solid / Powder
Prone to aerosolization; dictates inhalation hazard protocols[1].
Hazard Identification & Mechanistic Toxicology
In accordance with the Globally Harmonized System (GHS) and OSHA 29 CFR 1910.1200[5], chemical handlers must evaluate the full range of scientific literature concerning potential hazards[6].
Mechanistic Causality of Toxicity
The primary toxicological alert for 1,2,3,4-Tetrahydrophthalazin-5-amine is its primary aromatic amine group. Aromatic amines are generally not directly genotoxic; they are pro-mutagens. The causality of their toxicity lies in hepatic Phase I metabolism. Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) catalyze the N-oxidation of the amine to form an N-hydroxylamine intermediate. This reactive electrophile can undergo further esterification (e.g., by sulfotransferases) to form a highly unstable leaving group, leading to a nitrenium ion that intercalates and forms covalent adducts with DNA, causing mutagenesis[7].
Metabolic activation pathway of 1,2,3,4-Tetrahydrophthalazin-5-amine via CYP450.
Based on structural analogs and regulatory hazard communication standards[8], the following classifications apply:
Hazard Class
GHS Category
Signal Word
Hazard Statement
Acute Toxicity (Oral)
Category 4
Warning
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
Warning
H315: Causes skin irritation
Serious Eye Damage
Category 2A
Warning
H319: Causes serious eye irritation
Specific Target Organ Tox.
Category 3
Warning
H335: May cause respiratory irritation
Germ Cell Mutagenicity
Category 2
Warning
H341: Suspected of causing genetic defects
Self-Validating Experimental Protocols for Safety Assessment
A robust toxicological assessment must be a self-validating system . An assay without internal controls is functionally blind. The following protocols are designed with strict causality and orthogonal validation metrics to ensure data integrity.
Protocol 1: In Vitro Cytotoxicity (MTT Assay in HepG2 Cells)
Causality: We utilize the HepG2 cell line because, unlike standard HEK293 or CHO cells, HepG2 retains basal hepatic metabolic activity. This allows for a more physiologically relevant assessment of compounds that may form toxic metabolites. The MTT assay relies on mitochondrial succinate dehydrogenase to reduce a yellow tetrazolium salt to purple formazan, directly linking metabolic respiration to cell viability.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at
cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare a 10 mM stock of 1,2,3,4-Tetrahydrophthalazin-5-amine in 100% DMSO. Perform serial dilutions to treat cells at concentrations ranging from 0.1 µM to 100 µM.
Positive Control: 10 µM Doxorubicin (confirms assay sensitivity to known cytotoxins).
Incubation: Incubate treated plates for 48 hours.
MTT Addition: Aspirate media. Add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 4 hours in the dark.
Solubilization & Readout: Remove MTT solution. Add 100 µL of pure DMSO to solubilize the formazan crystals. Measure absorbance at 570 nm using a microplate reader.
Validation Metric: Calculate the Z'-factor. The assay is only deemed valid if
, proving the dynamic range between the positive and negative controls is statistically robust.
Protocol 2: Genotoxicity Screening (Ames Test - OECD 471)
Causality: The Bacterial Reverse Mutation Assay (Ames Test) is standardized under OECD Guideline 471[3]. It employs essential amino acid deficient Salmonella typhimurium and Escherichia coli strains carrying different mutations in the histidine and tryptophan operons. Because 1,2,3,4-Tetrahydrophthalazin-5-amine is a pro-mutagen, the inclusion of the S9 metabolic fraction is non-negotiable ; without it, the assay would yield a false negative[9].
Step-by-Step Methodology:
Strain Preparation: Culture S. typhimurium strains (TA98 for frameshifts, TA100 for base-pair substitutions) overnight in nutrient broth.
Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 mix derived from rodents treated with CYP450 inducers (e.g., phenobarbital and β-naphthoflavone)[7].
Pre-Incubation Method: Mix 100 µL of bacterial culture, 500 µL of S9 mix (or phosphate buffer for the -S9 control), and 50 µL of the test compound. Incubate at 37°C for 30 minutes[7].
Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture. Pour immediately onto minimal glucose agar plates.
Incubation & Scoring: Incubate inverted plates at 37°C for 48–72 hours. Count the number of histidine-independent revertant colonies[3].
Self-Validation Controls: The assay is strictly validated by concurrent strain-specific positive controls[7]. For +S9 conditions, 2-Aminoanthracene must yield a >3-fold increase in revertants compared to the vehicle control. If the positive control fails to induce mutations, the entire plate is discarded as an unvalidated artifact.
Self-validating high-throughput toxicity and mutagenicity screening workflow.
Safety Data Sheet (SDS) Core Directives
To ensure compliance with the OSHA Hazard Communication Standard (29 CFR 1910.1200)[2], laboratories handling 1,2,3,4-Tetrahydrophthalazin-5-amine must adhere to the following operational directives:
Personal Protective Equipment (PPE): Due to the H315, H319, and potential H341 hazard classifications, handlers must wear nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a flame-retardant lab coat.
Engineering Controls: All weighing and transfer of the solid powder must be conducted inside a Class II Type A2 Biological Safety Cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates (mitigating H335 risks).
Storage Protocols: Store the compound at Room Temperature (RT)[1] in a tightly sealed, light-resistant container. Keep away from strong oxidizing agents, as the electron-rich amine and diazine ring systems are susceptible to oxidative degradation.
Spill Response: Do not sweep dry powder. Dampen the spill with water or a 10% bleach solution to suppress dust formation, absorb with inert material (e.g., vermiculite or sand), and dispose of as hazardous chemical waste in accordance with local environmental regulations.
References
American Elements. "CAS 31590-56-4 | 1,2,3,4-tetrahydrophthalazin-5-amine SDS." American Elements Materials Science Toolbox. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 60209236." PubChem Database. URL: [Link]
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: 29 CFR 1910.1200." United States Department of Labor. URL:[Link]
Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]
An In-Depth Technical Guide to Predicting the Metabolic Stability of Tetrahydrophthalazine Amines
Abstract The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and potential for drug-drug interactions.[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and potential for drug-drug interactions.[1][2] Tetrahydrophthalazine amines represent a promising scaffold in medicinal chemistry, but their inherent nitrogen-rich structure presents unique metabolic challenges. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and predict the metabolic stability of this important class of compounds. We will delve into the enzymatic machinery responsible for their biotransformation, provide detailed protocols for essential in vitro assays, explore the utility of in silico predictive models, and discuss strategies for rationally designing more stable analogues.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the early stages of drug discovery, compounds are often screened for their pharmacological potency and selectivity.[3] However, a compound with excellent target affinity may fail in later stages of development due to poor pharmacokinetic properties, with metabolic instability being a primary culprit.[4] A compound that is rapidly metabolized by the body will likely have insufficient exposure to exert its therapeutic effect, necessitating higher or more frequent dosing, which can lead to off-target effects and toxicity.[1] Conversely, a compound that is too stable may accumulate in the body, leading to adverse effects.[5] Therefore, a thorough understanding and early assessment of metabolic stability are paramount for the successful development of new chemical entities (NCEs).[4][6]
This guide focuses specifically on tetrahydrophthalazine amines, a class of molecules with significant therapeutic potential. Their core structure, containing multiple nitrogen atoms and a partially saturated heterocyclic ring system, makes them susceptible to a variety of metabolic transformations. Predicting and understanding these transformations early in the discovery process allows for the strategic modification of lead compounds to enhance their metabolic stability and, ultimately, their viability as drug candidates.[7]
The Enzymatic Gauntlet: Key Players in Tetrahydrophthalazine Amine Metabolism
The biotransformation of xenobiotics, including drugs, is primarily carried out by a superfamily of enzymes located predominantly in the liver, but also in other tissues like the intestine, kidneys, and lungs.[8][9] For tetrahydrophthalazine amines, the primary metabolic pathways involve Phase I oxidation reactions, which introduce or expose functional groups, followed by Phase II conjugation reactions that increase water solubility to facilitate excretion.[9]
Cytochrome P450 (CYP) Superfamily: The Primary Oxidative Workhorses
The cytochrome P450 (CYP) enzymes are a diverse group of heme-containing monooxygenases that are responsible for the metabolism of a vast majority of marketed drugs.[10][11] For tetrahydrophthalazine amines, CYPs are implicated in several key transformations:
N-Dealkylation: The removal of alkyl groups attached to nitrogen atoms is a common metabolic pathway for secondary and tertiary amines.[12][13] This process is initiated by the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that subsequently breaks down.[12]
Aromatic Hydroxylation: The phthalazine ring system, even in its partially saturated form, can undergo hydroxylation on the aromatic portion. The position of hydroxylation is influenced by the electronic properties and steric accessibility of the ring.[14]
Aliphatic Hydroxylation: The saturated portion of the tetrahydrophthalazine ring and any aliphatic side chains are also susceptible to hydroxylation by CYPs.[14]
N-Oxidation: The nitrogen atoms within the heterocyclic core and in the amine substituent can be directly oxidized to form N-oxides, a reaction often catalyzed by both CYPs and Flavin-containing Monooxygenases (FMOs).[12][13]
The specific CYP isoforms involved in the metabolism of a particular tetrahydrophthalazine amine (e.g., CYP3A4, CYP2D6, CYP2C9) can vary significantly, leading to inter-individual differences in drug clearance and the potential for drug-drug interactions.[12][14]
Aldehyde Oxidase (AO): A Key Player for N-Heterocycles
Aldehyde oxidase (AO) is a cytosolic enzyme that has gained increasing recognition for its significant role in the metabolism of nitrogen-containing heterocyclic compounds.[15][16][17] Unlike CYPs, which are membrane-bound in the endoplasmic reticulum, AO is found in the cytoplasm.[18] This is a critical consideration, as assays relying solely on liver microsomes (which are fragments of the endoplasmic reticulum) may underestimate the contribution of AO to a compound's clearance.[16]
AO typically catalyzes the oxidation of electron-deficient carbon atoms adjacent to a ring nitrogen.[16][18] For tetrahydrophthalazine amines, this can lead to the formation of lactam metabolites. The susceptibility of a compound to AO-mediated metabolism is highly dependent on its specific chemical structure and electronic properties.[16]
Flavin-containing Monooxygenases (FMOs)
FMOs are another class of Phase I enzymes that can contribute to the metabolism of tetrahydrophthalazine amines, primarily through the N-oxidation of the amine functionalities to form N-oxides.[10][12]
In Vitro Assessment of Metabolic Stability: The Experimental Core
In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting a compound's in vivo behavior.[19] These assays typically involve incubating the test compound with a source of metabolic enzymes and monitoring its disappearance over time.[5][19] The two most common and complementary systems are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay
Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly CYPs and FMOs.[8][10] This assay is a cost-effective and high-throughput method for assessing a compound's susceptibility to oxidative metabolism.[20]
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for a typical liver microsomal stability assay.
Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[10][21]
Prepare a 1 µM working solution of the test compound in the same buffer.
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.[22]
Incubation:
In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.[22]
Initiate the metabolic reaction by adding the NADPH regenerating system.[23]
Incubate the plate at 37°C with gentle shaking.
Time Points and Termination:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[20][21] The 0-minute time point serves as the initial concentration control.
Sample Processing and Analysis:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[5][22]
Hepatocyte Stability Assay
Cryopreserved primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes in a more physiologically relevant cellular environment.[8][24] This assay provides a more comprehensive picture of a compound's metabolic fate.
Experimental Workflow: Hepatocyte Stability Assay
Caption: Workflow for a typical hepatocyte stability assay.
Detailed Protocol: Hepatocyte Stability Assay
Hepatocyte Preparation:
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
Transfer the cells to pre-warmed incubation medium and centrifuge to remove cryoprotectant.
Resuspend the hepatocyte pellet in fresh medium and determine cell viability (typically >80%) and concentration using a method like trypan blue exclusion.
Adjust the cell suspension to a final density of approximately 0.5-1.0 x 10^6 viable cells/mL.[24]
Incubation:
Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.[24]
Incubate at 37°C in a shaking water bath or incubator with a humidified atmosphere of 5% CO2.
Time Points and Termination:
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), remove an aliquot of the cell suspension and add it to ice-cold acetonitrile with an internal standard to terminate the reaction and lyse the cells.[24]
Sample Processing and Analysis:
Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
Analyze the supernatant for the remaining parent compound by LC-MS/MS.
Data Analysis and Interpretation
The data from both assays are used to calculate key parameters that predict a compound's metabolic clearance.
Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).
t½ = 0.693 / k
Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[2][8][19]
These in vitro CLint values can then be scaled using established models to predict in vivo hepatic clearance in humans.[19][24]
Parameter
Microsomal Stability Assay
Hepatocyte Stability Assay
Enzyme Content
Phase I (CYPs, FMOs)
Phase I and Phase II
Cellular Integrity
Disrupted (vesicles)
Intact cells
Cofactor Requirement
Exogenous NADPH required
Endogenous cofactors present
Predictive Power
Good for oxidative metabolism
More comprehensive prediction
Throughput
High
Moderate
Cost
Lower
Higher
In Silico Metabolic Stability Prediction: A Computational Approach
In the era of high-throughput screening and computational chemistry, in silico models have become invaluable for prioritizing compounds for synthesis and experimental testing.[3] These models use a compound's chemical structure to predict its metabolic fate.
Ligand-Based and Structure-Based Approaches
In silico methods for metabolism prediction can be broadly categorized into two types:
Ligand-Based Approaches: These methods rely on the principle that the metabolic fate of a compound is a direct consequence of its chemical structure.[25] Machine learning algorithms, such as random forests and support vector machines, are trained on large datasets of compounds with known metabolic stability data to identify quantitative structure-property relationships (QSPR).[26][27][28]
Structure-Based Approaches: These models utilize the three-dimensional structures of metabolic enzymes, such as CYPs, to dock the test compound into the active site.[25] This allows for the prediction of binding affinity and the identification of "soft spots" on the molecule that are most likely to undergo metabolism.
Available Software and Tools
A variety of commercial and academic software packages are available for predicting metabolic stability and sites of metabolism.[29] These tools can provide valuable insights early in the design-make-test-analyze cycle, helping to guide the design of more metabolically stable compounds.
Strategies for Enhancing the Metabolic Stability of Tetrahydrophthalazine Amines
The insights gained from in vitro and in silico studies can be used to rationally design modifications to the tetrahydrophthalazine amine scaffold to improve metabolic stability.
Blocking Metabolic "Soft Spots": If a particular position on the molecule is identified as a primary site of metabolism, it can be blocked by introducing a sterically hindering group or an electron-withdrawing group that makes the position less susceptible to oxidation.
Modulating Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the lipophilicity of a compound, for instance by introducing polar functional groups, can decrease its rate of metabolism.[30]
Introducing Heteroatoms: Replacing a carbon atom in an aromatic ring with a nitrogen atom (e.g., converting a phenyl group to a pyridine group) can alter the electronic properties of the ring and reduce its susceptibility to oxidative metabolism.[30]
Deuterium Incorporation: Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium, can slow the rate of bond cleavage in CYP-mediated reactions due to the kinetic isotope effect. This can lead to a significant increase in metabolic stability.[30]
Cyclization: Incorporating metabolically labile alkyl groups into a cyclic structure can restrict their conformation and reduce their accessibility to metabolic enzymes.[7][30]
Conclusion: An Integrated Approach to a Critical Challenge
Predicting the metabolic stability of tetrahydrophthalazine amines is a multifaceted challenge that requires an integrated approach. By combining the power of in silico predictive modeling with the empirical data generated from robust in vitro assays like microsomal and hepatocyte stability studies, drug discovery teams can make more informed decisions. This early and iterative assessment of metabolic stability allows for the rational design of compounds with improved pharmacokinetic profiles, ultimately increasing the probability of identifying a successful clinical candidate. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently navigate the complexities of drug metabolism and advance their drug discovery programs.
References
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved March 7, 2026, from [Link]
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Retrieved March 7, 2026, from [Link]
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Oncodesign. Retrieved March 7, 2026, from [Link]
Modi, S. (2006, June 1). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Current Computer-Aided Drug Design, 2(2), 161-172. Retrieved March 7, 2026, from [Link]
Słoczyńska, K., et al. (2016). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. Molecules, 21(11), 1548. Retrieved March 7, 2026, from [Link]
Lee, W., et al. (2022, January 15). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Bioinformatics, 38(2), 565-567. Retrieved March 7, 2026, from [Link]
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved March 7, 2026, from [Link]
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). BioPharma APAC. Retrieved March 7, 2026, from [Link]
In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved March 7, 2026, from [Link]
Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29). Creative Diagnostics. Retrieved March 7, 2026, from [Link]
Pelkonen, O., et al. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Xenobiotica, 36(8), 621-641. Retrieved March 7, 2026, from [Link]
Microsomal Stability. (n.d.). Cyprotex. Retrieved March 7, 2026, from [Link]
Hepatocyte Stability. (n.d.). Cyprotex. Retrieved March 7, 2026, from [Link]
Podlewska, S., & Kafel, R. (2018, March 30). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences, 19(4), 1041. Retrieved March 7, 2026, from [Link]
In Silico Drug Metabolism Prediction Services. (n.d.). Creative Biolabs. Retrieved March 7, 2026, from [Link]
How do you predict ADMET properties of drug candidates? (2025, September 27). Aurlide. Retrieved March 7, 2026, from [Link]
Aldehyde Oxidase. (n.d.). Cambridge MedChem Consulting. Retrieved March 7, 2026, from [Link]
Aldehyde oxidase. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
Wilkinson, C. F., et al. (1984). Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. Biochemical Pharmacology, 33(23), 3821-3828. Retrieved March 7, 2026, from [Link]
Garattini, E., & Terao, M. (2012, April). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. Retrieved March 7, 2026, from [Link]
Available software packages for the prediction of metabolic stability. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Li, C., et al. (2022, September 2). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology, 35(9), 1645-1655. Retrieved March 7, 2026, from [Link]
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved March 7, 2026, from [Link]
Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved March 7, 2026, from [Link]
Protocol for the Rat Hepatocyte Stability Assay. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Low Clearance Hepatocyte Stability Assay. (n.d.). Evotec. Retrieved March 7, 2026, from [Link]
Metabolism of five membered nitrogen containing heterocycles. (2023, March 1). Hypha Discovery. Retrieved March 7, 2026, from [Link]
CHAPTER 7: Drug Metabolism. (n.d.). In Books - The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
Rettie, A. E., & He, M. (2009). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 37(4), 714-721. Retrieved March 7, 2026, from [Link]
Shaik, S., et al. (2008, July 25). Sulfoxide, Sulfur, and Nitrogen Oxidation and Dealkylation by Cytochrome P450. Journal of Chemical Theory and Computation, 4(10), 1729-1741. Retrieved March 7, 2026, from [Link]
Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. (2014, December 12). ResearchGate. Retrieved March 7, 2026, from [Link]
Davydov, D. R. (2012). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of Biological Chemistry, 287(21), 17355-17364. Retrieved March 7, 2026, from [Link]
Drug Metabolism: Phase I and Phase II Metabolic Pathways. (2024, February 14). IntechOpen. Retrieved March 7, 2026, from [Link]
Biotransformation: The Metabolic Harmony of Converting Compounds for Health. (n.d.). Longdom Publishing. Retrieved March 7, 2026, from [Link]
Olsen, L., & Rydberg, P. (2015, November 20). CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism. In Books - The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
Metabolic Stability. (2021, October 11). Pharma Focus Asia. Retrieved March 7, 2026, from [Link]
Biotransformation of selected secondary metabolites by Alternaria species and the pharmaceutical, food and agricultural application of biotransformation products. (n.d.). In PMC. Retrieved March 7, 2026, from [Link]
Sinha, B. K., & Mason, R. P. (n.d.). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. Journal of Pharmacology & Toxicology. Retrieved March 7, 2026, from [Link]
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020, May 14). MDPI. Retrieved March 7, 2026, from [Link]
Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation. (n.d.). In PMC. Retrieved March 7, 2026, from [Link]
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved March 7, 2026, from [Link]
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11). SpringerLink. Retrieved March 7, 2026, from [Link]
Biochemistry, Biotransformation. (2023, August 14). In StatPearls - NCBI Bookshelf. Retrieved March 7, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Synthesis and Isolation of 1,2,3,4-Tetrahydrophthalazin-5-amine
Prepared by: Senior Application Scientist, Synthetic Methodologies
Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals
Compound Identifiers: CAS 31590-56-4 | Formula: C8H11N3 | MW: 149.2 g/mol [1]
Executive Summary & Retrosynthetic Rationale
1,2,3,4-Tetrahydrophthalazin-5-amine is a highly valuable nitrogen-rich heterocyclic building block utilized in the development of kinase inhibitors and PARP-targeted therapeutics. From a synthetic standpoint, constructing the fully reduced diazine ring adjacent to an unprotected aniline moiety presents significant chemoselectivity challenges. Direct cyclization of an amino-substituted 1,2-bis(halomethyl)benzene with hydrazine often leads to competitive intramolecular alkylation at the aniline nitrogen or uncontrolled oligomerization.
To establish a self-validating, high-yield system , this protocol employs a protective-group-free masking strategy. We utilize 1,2-bis(bromomethyl)-3-nitrobenzene as the primary scaffold. The electron-withdrawing nitro group deactivates the aromatic ring, preventing side reactions during the initial hydrazine cyclization[2][3]. Following the successful formation of the tetrahydrophthalazine core, a mild catalytic hydrogenation is employed to quantitatively reduce the nitro group to the target amine.
Pathway Visualization
Caption: Two-step synthetic workflow for 1,2,3,4-Tetrahydrophthalazin-5-amine via nitro-masking.
Quantitative Reagent Matrix
The following stoichiometric table is optimized for a 10 mmol scale, ensuring sufficient concentration for kinetic favorability while maintaining thermal control during the exothermic cyclization.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role in System
1,2-Bis(bromomethyl)-3-nitrobenzene
308.96
1.0
3.09 g
Electrophilic Scaffold
Hydrazine Hydrate (80% aq)
50.06
3.0
1.50 g
Dinucleophile / Base
Ethanol (Absolute)
46.07
-
50 mL
Protic Solvent (Step 1)
Palladium on Carbon (10% w/w)
N/A
0.05 (cat)
106 mg
Hydrogenation Catalyst
Methanol (Anhydrous)
32.04
-
40 mL
Solvent (Step 2)
Step-by-Step Experimental Methodologies
Protocol A: Synthesis of 5-Nitro-1,2,3,4-tetrahydrophthalazine
Objective: Construct the diazine ring via double nucleophilic displacement.
System Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert argon line.
Dissolution: Dissolve 1,2-bis(bromomethyl)-3-nitrobenzene (3.09 g, 10 mmol) in 40 mL of absolute ethanol. Stir at 400 rpm until a homogenous solution is achieved.
Controlled Addition: Dilute hydrazine hydrate (1.50 g, 30 mmol) in 10 mL of absolute ethanol. Transfer this to a dropping funnel. Add the hydrazine solution dropwise to the reaction flask over 30 minutes at room temperature.
Causality Insight: Hydrazine acts as both the nucleophile and the acid scavenger for the generated HBr. Dropwise addition under high dilution conditions strictly favors intramolecular ring closure over intermolecular polymerization[2].
Thermal Activation: Gradually elevate the heating mantle temperature to bring the reaction to a gentle reflux (approx. 78°C). Maintain reflux for 4 hours.
Workup & Isolation: Cool the reaction mixture to 0°C in an ice bath. The intermediate, 5-nitro-1,2,3,4-tetrahydrophthalazine, will precipitate as a yellow/orange solid.
Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 10 mL) to remove residual hydrazine and hydrobromide salts. Dry under high vacuum to afford the intermediate.
Protocol B: Reduction to 1,2,3,4-Tetrahydrophthalazin-5-amine
Objective: Chemoselective reduction of the nitro group to an amine without cleaving the N-N bond.
Atmosphere Control: Transfer the dried 5-nitro-1,2,3,4-tetrahydrophthalazine (approx. 1.5 g, ~8.3 mmol) to a 100 mL two-neck flask. Add 40 mL of anhydrous methanol.
Catalyst Introduction: Purge the flask with argon for 5 minutes. Carefully add 10% Pd/C (106 mg).
Safety & Integrity Note: Dry Pd/C is pyrophoric in the presence of methanol vapor. Always add the catalyst under a blanket of inert gas.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Repeat this purge cycle three times to ensure a pure H2 atmosphere.
Reaction Progression: Stir the suspension vigorously (600 rpm) at room temperature for 12 hours.
Self-Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). The nitro intermediate (UV active, higher Rf) will cleanly convert to the highly polar amine product (ninhydrin active, lower Rf).
Catalyst Removal: Purge the system with argon to remove residual H2. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (20 mL).
Concentration: Evaporate the filtrate under reduced pressure using a rotary evaporator.
Final Purification: Triturate the resulting crude solid with cold diethyl ether to remove non-polar organic impurities. Dry under vacuum to yield 1,2,3,4-Tetrahydrophthalazin-5-amine as a pale powder[1].
Analytical Validation Parameters
To ensure the trustworthiness of the synthesized batch, validate the product against the following expected parameters:
Mass Spectrometry (ESI-MS): Expected
at m/z 150.1.
1H NMR (DMSO-d6, 400 MHz): Look for the disappearance of the highly deshielded aromatic protons associated with the nitro group, and the appearance of a broad singlet integrating for 2H (approx. 4.5 - 5.5 ppm, D2O exchangeable) corresponding to the newly formed primary amine. The methylene protons of the diazine ring will appear as multiplets in the 3.5 - 4.2 ppm region.
References
American Elements. (2022). CAS 31590-56-4 | 1,2,3,4-tetrahydrophthalazin-5-amine. Retrieved March 10, 2026, from[Link]
Sato, R., et al. (1990). Chemisty on Isoindoles. Novel Synthesis of Various Functionalized Isoindoles from 2,3-Dicyanobenzaldehyde. Bulletin of the Chemical Society of Japan, 63(4), 1160-1167. Retrieved March 10, 2026, from[Link]
Reagents for the reduction of 5-nitrophthalazine to amine derivatives
Application Note: Chemoselective Reagents and Protocols for the Reduction of 5-Nitrophthalazine to 5-Aminophthalazine Strategic Context & Application 5-Aminophthalazine is a highly valued heterocyclic building block in m...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Reagents and Protocols for the Reduction of 5-Nitrophthalazine to 5-Aminophthalazine
Strategic Context & Application
5-Aminophthalazine is a highly valued heterocyclic building block in medicinal chemistry and drug discovery. It serves as a critical intermediate in the synthesis of ezrin inhibitors targeting metastatic osteosarcoma[1] and in the development of novel inhibitors of Prostaglandin E2 (PGE2) production[2]. The transformation of 5-nitrophthalazine to its corresponding amine requires careful reagent selection due to the unique electronic and coordinating properties of the phthalazine core.
Mechanistic Challenges: The Diazine Dilemma
The reduction of 5-nitrophthalazine is not a trivial nitro-to-amine conversion. The phthalazine core contains a diazine ring (two adjacent nitrogen atoms). These nitrogen atoms possess lone pairs that act as strong ligands, which can rapidly coordinate to and poison transition metal catalysts (such as Palladium on Carbon or Platinum oxide) typically used in standard catalytic hydrogenation[3].
Furthermore, the electron-deficient nature of the diazine ring makes it highly susceptible to over-reduction, potentially yielding 1,2-dihydrophthalazine or fully saturated derivatives if subjected to high-pressure H₂[3]. Consequently, chemical reduction via Single-Electron Transfer (SET) reagents is the mandatory strategic choice to preserve the integrity of the aromatic system.
Comparative Analysis of Reduction Reagents
To optimize yield and chemoselectivity, researchers must select reagents based on substrate tolerance. Below is a comparative summary of standard reductive systems for this scaffold:
Reagent System
Chemoselectivity
Yield Range
Reaction Time
Key Advantage
Key Limitation
Na₂S₂O₄ / THF-H₂O
High
50–60%
15–30 min
Mild, rapid, functional group tolerant.
Requires fresh reagent; biphasic mixing can limit kinetics.
TiCl₃ / MeOH-HCl
Very High
60–85%
1–2 hours
Excellent for recalcitrant/stubborn nitro groups.
Air-sensitive reagent; generates heavy TiO₂ waste during workup.
Causality & Design: Sodium dithionite is a mild, water-soluble reducing agent that operates via the generation of the sulfur dioxide radical anion (SO₂•−). It is highly chemoselective for nitro groups and leaves the delicate phthalazine ring intact[1].
Critical Literature Correction: In some literature detailing ezrin inhibitor synthesis, the reagent is transcribed in experimental sections as "sodium hydrogen sulfite" (NaHSO₃)[1]. However, NaHSO₃ alone is insufficient for un-catalyzed nitro reduction. The active SET reagent required for this transformation is sodium dithionite (Na₂S₂O₄) . Researchers must ensure they use the dithionite salt to prevent reaction failure.
Step-by-Step Methodology:
Solubilization: Dissolve 5.0 mmol (0.88 g) of 5-nitrophthalazine in 30 mL of Tetrahydrofuran (THF) in a round-bottom flask. Rationale: Phthalazine derivatives have poor aqueous solubility; THF acts as an excellent organic carrier that is miscible with water.
Thermal Activation: Heat the solution to 50 °C under continuous stirring. Rationale: Elevating the temperature overcomes the activation energy barrier for the multi-electron reduction process without causing the thermal decomposition of dithionite, which occurs rapidly above 80 °C.
Reagent Preparation: In a separate flask, dissolve 25.1 mmol (4.37 g, ~5.0 eq) of Sodium Dithionite (Na₂S₂O₄) in 15 mL of deionized water. Rationale: Dithionite degrades rapidly in ambient moisture and acidic media; it must be prepared fresh immediately before addition.
Addition & Reaction: Add the aqueous Na₂S₂O₄ solution dropwise to the THF solution. Stir the biphasic mixture at 50 °C for 15–30 minutes[1].
Work-up: Cool the mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-aminophthalazine as a solid.
Causality & Design: While dithionite is mild, it can sometimes suffer from low yields (20–22%) depending on the steric and electronic environment of substituted aza-aromatics[3]. Titanium(III) chloride is a powerful, highly oxophilic SET reagent that forces the reduction of recalcitrant nitro groups to amines with high fidelity, bypassing the biphasic mixing issues of dithionite[3].
Step-by-Step Methodology:
Inert Atmosphere Setup: Purge a reaction flask containing 5.0 mmol of 5-nitrophthalazine with Argon. Rationale: Ti(III) is highly air-sensitive and will rapidly oxidize to inactive Ti(IV) upon exposure to atmospheric oxygen.
Solubilization: Dissolve the substrate in 25 mL of degassed Methanol.
Reduction: Dropwise add 30 mmol (6.0 eq) of a 20 wt% TiCl₃ solution in HCl. Stir at room temperature for 2 hours. Rationale: The acidic medium keeps the titanium species soluble during the reduction phase.
Neutralization & Precipitation: Carefully quench the reaction by adding saturated aqueous Na₂CO₃ until the pH reaches 8–9. Rationale: Neutralization is critical to free the basic 5-aminophthalazine from its hydrochloride salt. This step will precipitate titanium dioxide (TiO₂) as a thick white/gray slurry.
Isolation: Filter the slurry through a pad of Celite to remove the TiO₂. Extract the filtrate with Dichloromethane (3 × 50 mL), dry over MgSO₄, and concentrate to isolate the product[3].
Analytical Validation & Quality Control (Self-Validating System)
To ensure the protocol was successful and the product is pure, perform the following validations:
TLC Analysis: Run a TLC using 10% MeOH in DCM (with 1% NH₄OH to prevent streaking). 5-Nitrophthalazine will elute with a higher Rf (~0.7). The resulting 5-aminophthalazine is significantly more polar and will appear at a lower Rf (~0.3). Crucially, the amine spot will stain a distinct brown/orange when dipped in Ninhydrin stain and heated, confirming the presence of the primary amine.
¹H NMR (DMSO-d₆): The disappearance of the highly deshielded nitro-aromatic protons is the primary indicator of success. The newly formed amine (-NH₂) will present as a broad, exchangeable singlet integrating to 2H in the upfield region (typically 6.0–6.5 ppm). The adjacent aromatic protons will also shift upfield (7.0–7.5 ppm) due to the resonance-donating (+M) effect of the amine group.
References
[1] Paige M, Kosturko G, Bulut G, Miessau M, Rahim S, Toretsky JA, et al. Design, Synthesis and Biological Evaluation of Ezrin Inhibitors Targeting Metastatic Osteosarcoma. Bioorganic & Medicinal Chemistry (NIH PMC). URL:[Link]
[2] Medda F, Sells E, Chang HH, Dietrich J, Chappeta S, Smith B, Gokhale V, Meuillet EJ, Hulme C. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]
[3] Hodgson, D. R. W. Studies of Novel Diazanaphthoquinones and Ion-Responsive Fluorescent Quinoxaline Derivatives. Thesis, Brunel University London. URL: [Link]
Application Note: Accelerated Synthesis of 1,2,3,4-Tetrahydrophthalazin-5-amine via Microwave-Assisted Chemistry
Abstract Phthalazine derivatives are a critical class of nitrogen-containing heterocyclic compounds, widely recognized for their extensive pharmacological properties, including cardiotonic, anti-inflammatory, and antican...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Phthalazine derivatives are a critical class of nitrogen-containing heterocyclic compounds, widely recognized for their extensive pharmacological properties, including cardiotonic, anti-inflammatory, and anticancer activities.[1][2] This application note provides a comprehensive guide to the synthesis of 1,2,3,4-Tetrahydrophthalazin-5-amine, a functionalized phthalazine scaffold. We will leverage the power of microwave-assisted organic synthesis (MAOS) to dramatically accelerate the formation of a key intermediate, 5-Amino-2,3-dihydrophthalazine-1,4-dione (commonly known as Luminol). The principles of microwave heating, a detailed, field-tested protocol for the intermediate synthesis, and a proposed pathway for its subsequent reduction to the target compound are presented. This guide is designed to equip researchers with the rationale and practical steps to efficiently synthesize these valuable molecular scaffolds.
Principles and Strategic Overview
1.1. The Rationale for Microwave-Assisted Synthesis
Conventional synthesis methods often rely on reflux heating, which can be time-consuming and energetically inefficient. Microwave-assisted synthesis represents a significant advancement, utilizing microwave irradiation to heat reactions directly and volumetrically.[3] This is achieved through the interaction of the electromagnetic field with polar molecules and ions in the reaction mixture, a phenomenon known as dielectric heating.[3]
The primary advantages of this approach include:
Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[4][5]
Increased Yields and Purity: The rapid and uniform heating can minimize the formation of side products.[6]
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.[3][7]
Greener Chemistry: Faster reactions and often solvent-free conditions contribute to more environmentally benign protocols.[8]
1.2. Synthetic Strategy: A Two-Step Approach
The direct, one-pot synthesis of 1,2,3,4-Tetrahydrophthalazin-5-amine is complex. A more robust and modular strategy involves a two-step process, which is the focus of this guide.
Step 1 (Microwave-Assisted): Cyclocondensation of 3-Nitrophthalic acid with hydrazine hydrate to form 5-Nitro-2,3-dihydrophthalazine-1,4-dione, followed by an in-situ or subsequent reduction of the nitro group to yield the highly stable intermediate, 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol). The initial cyclization is the key step that is dramatically accelerated by microwave energy.
Step 2 (Proposed): Reduction of the phthalazinone amide functionalities of the luminol intermediate to yield the final target compound, 1,2,3,4-Tetrahydrophthalazin-5-amine.
This approach allows for the efficient synthesis and purification of a stable intermediate, which can then be used in a subsequent, well-defined reduction step.
Caption: Overall workflow for the synthesis of 1,2,3,4-Tetrahydrophthalazin-5-amine.
Protocol: Microwave-Assisted Synthesis of 5-Amino-2,3-dihydrophthalazine-1,4-dione (Intermediate)
This protocol details the efficient synthesis of the key phthalazinone intermediate. The cyclocondensation of a phthalic acid derivative with hydrazine is a well-established method for forming the phthalazine core.[9]
2.1. Materials and Equipment
Reagents:
3-Nitrophthalic acid
Hydrazine hydrate (80% solution in water)
Sodium dithionite (Na₂S₂O₄)
Sodium hydroxide (NaOH)
Acetic acid
Ethanol
Deionized water
Equipment:
Microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover)
10 mL or 20 mL microwave reaction vials with snap caps/septa
Magnetic stir bars
Standard laboratory glassware (beakers, flasks)
Filtration apparatus (Büchner funnel)
Rotary evaporator
pH meter or pH paper
2.2. Safety Precautions
Hydrazine hydrate is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Microwave synthesis involves heating sealed vessels under pressure. Always use vessels designed for this purpose and inspect them for cracks or defects before use. Do not exceed the recommended fill volume (typically 1/3 to 1/2 of the vessel volume).
2.3. Step-by-Step Synthesis Protocol
Part A: Microwave-Assisted Cyclocondensation
Place 3-Nitrophthalic acid (e.g., 1.0 g, 4.74 mmol) and a magnetic stir bar into a 20 mL microwave reaction vial.
Add 5 mL of deionized water.
Carefully add hydrazine hydrate (80% solution, e.g., 0.5 mL, ~8.0 mmol) to the vial.
Seal the vial securely according to the microwave reactor manufacturer's instructions.
Place the vial in the microwave reactor cavity.
Set the reaction parameters as follows. The use of microwave irradiation accelerates the reaction, which would conventionally require prolonged refluxing.[5]
Parameter
Value
Rationale
Temperature
150 °C
Provides sufficient thermal energy for the condensation and dehydration steps.
Hold Time
10 minutes
Significantly shorter than conventional methods due to efficient microwave heating.[4]
Ramp Time
2 minutes
Allows for a controlled increase in temperature and pressure.
Pressure
Max 20 bar
Safety limit; the reaction should proceed well below this pressure.
Stirring
High
Ensures homogeneous heating and mixing of reactants.
After the irradiation is complete, allow the vessel to cool to below 50 °C before carefully opening it in a fume hood. A yellow precipitate (5-Nitro-2,3-dihydrophthalazine-1,4-dione) should be visible.
Part B: Reduction and Isolation
Transfer the cooled reaction mixture to a 100 mL beaker.
Add a 10% aqueous solution of sodium hydroxide (NaOH) until the precipitate dissolves and the solution becomes clear.
Warm the solution to approximately 70-80 °C on a hotplate stirrer.
Slowly add sodium dithionite (Na₂S₂O₄, ~3.0 g) in portions. The solution will typically change color as the nitro group is reduced to the amine.
After the addition is complete, maintain the temperature and stir for an additional 15 minutes.
Cool the mixture in an ice bath.
Carefully acidify the solution by adding acetic acid dropwise until a pH of ~6 is reached. A bright, off-white to pale yellow precipitate of 5-Amino-2,3-dihydrophthalazine-1,4-dione will form.
Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water, and then with a small amount of cold ethanol.
Dry the product under vacuum to obtain the final intermediate.
Proposed Pathway: Reduction to the Target Tetrahydrophthalazine
The conversion of the 5-Amino-2,3-dihydrophthalazine-1,4-dione intermediate to 1,2,3,4-Tetrahydrophthalazin-5-amine requires the reduction of both cyclic amide (lactam) carbonyl groups. This is a challenging transformation that typically requires powerful reducing agents.
3.1. Chemical Rationale
The reduction of amides to amines is most commonly achieved using strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄). Catalytic hydrogenation under harsh conditions (high pressure and temperature with specific catalysts) can also be employed. The choice of method will depend on substrate tolerance and available equipment.
Caption: Proposed reduction of the intermediate to the final target compound.
3.2. Example Protocol (Conventional Heating)
This is a representative, non-optimized protocol that must be adapted and tested carefully.
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
Suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
In a separate flask, dissolve the 5-Amino-2,3-dihydrophthalazine-1,4-dione intermediate in anhydrous THF.
Add the solution of the intermediate dropwise to the stirred LiAlH₄ suspension at 0 °C.
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
After completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which will require further purification (e.g., column chromatography).
Characterization and Data Analysis
Verifying the identity and purity of the synthesized compounds is critical.
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
Melting Point: The purified intermediate should have a sharp melting point consistent with literature values (Luminol: >300 °C with decomposition).[10]
Infrared (IR) Spectroscopy:
Intermediate: Expect strong C=O stretching peaks for the amide carbonyls (~1650 cm⁻¹), N-H stretching for the amine and amide groups (~3300-3400 cm⁻¹).
Final Product: The C=O peaks should disappear, and a characteristic N-H bending vibration for the secondary amines may appear (~1500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
Intermediate: Aromatic protons will be visible in the 7-8 ppm region. The NH₂ protons will appear as a broad singlet.
Final Product: The appearance of new signals in the aliphatic region (likely 3-5 ppm) corresponding to the new CH₂ groups in the tetrahydro ring is the most telling feature.
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate (C₈H₇N₃O₂: 177.16 g/mol ) and the final product (C₈H₁₁N₃: 149.20 g/mol ).
References
Al-Romaigh, H. S., et al. (2022). Controlled microwave-assisted reactions: A facile synthesis of polyfunctionally substituted phthalazines as dual EGFR and PI3K inhibitors in CNS SNB-75 cell line. PubMed, [Link]
Hassan, A. A., et al. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online, [Link]
Patil, S. B., et al. (2021). ONE POT SYNTHESIS OF PYRAZOLO PHTHALAZINE DIONE DERIVATIVES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, [Link]
Hassan, A. A., et al. (2024). Full article: Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online, [Link]
Hemdan, M. M., et al. (N.A.). Microwave-assisted synthesis of phthalimides, phthalazines and quinazolines. acgpubs.org, [Link]
Abdel-Aziem, A., et al. (2014). Recent Developments in Chemistry of Phthalazines. Longdom Publishing, [Link]
Singh, S., & Kumar, V. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, [Link]
Chen, Y., et al. (2007). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, [Link]
El-Gazzar, A. A., et al. (2013). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Chemical and Process Engineering Research, [Link]
Manolov, S. P., et al. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society, [Link]
Burov, O. K., et al. (2013). Method for obtaining 5-amino 2,3-dihydrophthalazine-1,4-dione alkali metal salts and their use in medicine.
Protection and deprotection strategies for tetrahydrophthalazine amines
Application Note: Advanced Protection and Deprotection Strategies for Tetrahydrophthalazine Amines Mechanistic Rationale in Scaffold Functionalization Tetrahydrophthalazine (THP) derivatives—encompassing both 1,2,3,4-tet...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Protection and Deprotection Strategies for Tetrahydrophthalazine Amines
Mechanistic Rationale in Scaffold Functionalization
Tetrahydrophthalazine (THP) derivatives—encompassing both 1,2,3,4-tetrahydrophthalazines (cyclic hydrazines) and 5,6,7,8-tetrahydrophthalazines (fused pyridazines)—are highly privileged scaffolds in modern medicinal chemistry. They serve as central pharmacophores in the development of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of olaparib)[1], NLRP3 inflammasome inhibitors[2], and various central nervous system (CNS) agents.
During the multi-step synthesis of these complex active pharmaceutical ingredients (APIs), the selective protection of amine functionalities is non-negotiable. Whether dealing with the endocyclic hydrazine nitrogens of a 1,2,3,4-THP core or exocyclic primary/secondary amines attached to a 5,6,7,8-THP scaffold, these nucleophilic sites must be masked to prevent unwanted cross-reactivity during downstream transition-metal-catalyzed cross-couplings, alkylations, or acylations.
The selection of a protecting group (PG) is dictated by the electronic nature of the nitrogen atom and the required orthogonality of the synthetic route:
Boc (tert-Butyloxycarbonyl): The industry standard for THP amines due to its robustness against strong nucleophiles and basic conditions (e.g., Suzuki or Buchwald-Hartwig couplings). Boc-hydrazides are frequently utilized in radical cyclization cascades to directly access Boc-protected 1,2,3,4-tetrahydrophthalazines in a single pot[3].
Cbz (Carboxybenzyl): Deployed when orthogonal deprotection via hydrogenolysis is required. This preserves acid-sensitive functional groups (like acetals or silyl ethers) that would degrade under Boc cleavage conditions.
Fmoc (Fluorenylmethyloxycarbonyl): Utilized primarily when both strong acid and reductive conditions must be avoided, allowing for mild, base-catalyzed cleavage.
Orthogonal Protection Workflows
Orthogonal protection and deprotection workflows for tetrahydrophthalazine amines.
Quantitative Data & Orthogonality Matrix
The following table summarizes the operational parameters and orthogonal stability of the primary protecting groups used for THP amines.
Protecting Group
Reagents
Cleavage Conditions
Orthogonal Stability
Typical Yield
Boc
Boc₂O, TEA, DCM
4M HCl/Dioxane or 20% TFA
Stable to catalytic hydrogenation, strong bases, and nucleophiles.
85–95%
Cbz
Cbz-Cl, NaHCO₃, THF/H₂O
H₂ (1 atm), 10% Pd/C, MeOH
Stable to TFA, mild acids, and bases.
80–90%
Fmoc
Fmoc-Cl, DIPEA, DCM
20% Piperidine in DMF
Stable to strong acids (TFA/HCl) and catalytic hydrogenation.
75–85%
Validated Experimental Protocols
Protocol A: Mono-Boc Protection of 1,2,3,4-Tetrahydrophthalazine
Causality Focus: The adjacent nitrogen atoms in 1,2,3,4-THP exhibit the "alpha-effect," making them highly nucleophilic. However, steric hindrance from the fused aromatic system makes di-protection sluggish. By strictly controlling the stoichiometry of Boc₂O and utilizing 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst, mono-Boc protection can be achieved rapidly with high regioselectivity. DMAP attacks the Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate, overcoming the steric bulk of the THP ring.
Preparation: Dissolve 1,2,3,4-tetrahydrophthalazine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.
Base Addition: Add Triethylamine (TEA, 1.5 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C using an ice bath.
Acylation: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) in a minimal amount of DCM and add dropwise over 15 minutes.
Self-Validation (Monitoring): Allow the reaction to warm to room temperature. Monitor via TLC (Hexane/EtOAc 1:1). The starting material will stain bright purple/pink with ninhydrin. The reaction is complete when the primary spot is ninhydrin-negative and UV-active (typically 2–4 hours).
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Protocol B: Cbz Protection of Exocyclic THP Amines (Schotten-Baumann Conditions)
Causality Focus: For 5,6,7,8-tetrahydrophthalazines bearing exocyclic amines, standard biphasic Schotten-Baumann conditions are ideal. The aqueous base neutralizes the generated HCl, driving the reaction forward while preventing the protonation of the weakly basic pyridazine core, which would otherwise stall the reaction.
Preparation: Dissolve the THP-amine (1.0 equiv, 5 mmol) in a 1:1 mixture of THF and Water (0.1 M).
Base Addition: Add Sodium Bicarbonate (NaHCO₃, 2.5 equiv) and stir vigorously at 0 °C.
Self-Validation (Monitoring): Stir for 3 hours at room temperature. LC-MS monitoring is recommended here; the product mass should reflect [M+H]+ + 134 Da.
Workup: Evaporate the THF under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3x). Wash with brine, dry over MgSO₄, and concentrate.
Protocol C: Acidic Deprotection of Boc-THP
Causality Focus: Boc cleavage requires a strong acid to protonate the carbamate and generate the stable tert-butyl cation, which subsequently degrades into isobutylene and CO₂. Using 4M HCl in dioxane is often preferred over TFA when the final API is required as a hydrochloride salt. Hydrochloride salts of THP derivatives generally exhibit superior aqueous solubility for downstream biological assays (e.g., cellular target engagement)[2].
Preparation: Dissolve the Boc-protected THP (1.0 equiv, 2 mmol) in anhydrous 1,4-Dioxane (0.1 M).
Cleavage: Add 4M HCl in Dioxane (10.0 equiv) dropwise at room temperature.
Self-Validation (Monitoring): The reaction will visibly evolve gas (CO₂ and isobutylene). Stir for 2 hours. Completion is validated when gas evolution ceases and a white precipitate (the amine hydrochloride salt) forms heavily in the flask.
Workup: Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove residual organic impurities and excess HCl. Filter and dry the highly pure THP amine hydrochloride salt under high vacuum.
References
Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. ResearchGate. Available at:[1]
Regiocontrolled and Stereoselective Syntheses of Tetrahydrophthalazine Derivatives using Radical Cyclizations. AWS. Available at:[3]
Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[2]
Application Note: 1,2,3,4-Tetrahydrophthalazin-5-amine as a Versatile Scaffold for Diversity-Oriented Synthesis of Novel Heterocyclic Libraries
Introduction: The Strategic Imperative for Skeletal Diversity In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Heterocyclic scaffolds form the backbone of a vast number of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Imperative for Skeletal Diversity
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Heterocyclic scaffolds form the backbone of a vast number of approved therapeutics, owing to their ability to present functional groups in precise three-dimensional arrangements.[1][2] Among these, the phthalazine core is a recognized "privileged scaffold," with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer, antidiabetic, and antihypertensive properties.[3][4] However, systematically accessing novel analogues of such scaffolds requires advanced synthetic strategies.
Diversity-Oriented Synthesis (DOS) has emerged as a powerful paradigm to address this challenge. Unlike target-oriented synthesis, which focuses on a single product, DOS aims to generate collections of structurally diverse and complex molecules from a common starting material.[5] This approach is exceptionally well-suited for building high-quality screening libraries to probe biological systems and identify novel therapeutic starting points.[6][7]
This application note details the strategic use of 1,2,3,4-Tetrahydrophthalazin-5-amine , a unique and highly versatile building block, for the generation of diverse heterocyclic libraries. Its distinct structural architecture, featuring two differentially reactive nitrogen nucleophiles—an exocyclic primary aromatic amine and an endocyclic cyclic hydrazine—provides a powerful platform for divergent, complexity-generating reaction pathways.
The Unique Reactivity of the 1,2,3,4-Tetrahydrophthalazin-5-amine Core
The synthetic power of 1,2,3,4-Tetrahydrophthalazin-5-amine (hereafter 1 ) stems from its two distinct nucleophilic centers. The exocyclic C5-amino group behaves as a typical aniline, readily participating in reactions such as imine formation and amidation. In contrast, the endocyclic N2 secondary amine, as part of a hydrazine moiety, exhibits unique reactivity, enabling annulation reactions to form fused heterocyclic systems. This differential reactivity can be selectively harnessed to generate a remarkable diversity of molecular skeletons from a single starting material.
Figure 2: Workflow for Ugi four-component reaction.
Detailed Protocol:
Preparation: To a 10 mL microwave vial, add 1,2,3,4-tetrahydrophthalazin-5-amine (1 ) (161 mg, 1.0 mmol, 1.0 equiv).
Reagent Addition: Add methanol (4 mL) to dissolve the starting material. Sequentially add the desired carboxylic acid (1.1 mmol, 1.1 equiv), the aldehyde (1.0 mmol, 1.0 equiv), and finally the isocyanide (1.0 mmol, 1.0 equiv).
Causality Note: Methanol is an ideal solvent for the Ugi reaction as it favors the formation of the polar ionic intermediates necessary for the reaction mechanism. [8]The order of addition can be crucial; adding the isocyanide last is often preferred to minimize side reactions.
Reaction: Cap the vial and stir the mixture at 50 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired α-acylamino amide product.
Pathway B: FusedT[3][4][5]riazole Annulation via the Hydrazine Moiety
The endocyclic hydrazine is a perfect precursor for constructing fused five-membered rings. Reaction with orthoesters or carboxylic acids followed by cyclization is a classic and robust method for synthesizing fusedt[3][4]riazolo systems, which are prevalent in medicinal chemistry. [4][9]This pathway generates a completely different heterocyclic core compared to Pathway A.
Workflow Diagram:
Figure 3: Workflow for fused triazole ring formation.
Detailed Protocol:
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 1,2,3,4-tetrahydrophthalazin-5-amine (1 ) (161 mg, 1.0 mmol, 1.0 equiv) in the appropriate trialkyl orthoester (e.g., triethyl orthoformate or triethyl orthoacetate, 5.0 mL).
Reaction: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (19 mg, 0.1 mmol, 0.1 equiv). Heat the mixture to reflux (typically 120-140 °C) for 6-12 hours.
Causality Note: The orthoester serves as both reagent and solvent. The acid catalyst facilitates the initial condensation by protonating the orthoester, making it more electrophilic. The high temperature is necessary to drive the cyclization and elimination of ethanol.
Work-up: Cool the reaction mixture to room temperature. A precipitate may form upon cooling. If so, filter the solid and wash with cold diethyl ether. If no solid forms, concentrate the mixture under reduced pressure to remove the excess orthoester.
Purification: Triturate the crude residue with diethyl ether or recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure fused triazolo-phthalazine product.
Pathway C: Sequential "Build/Couple/Pair" Strategy for Maximal Diversity
To fully realize the potential of scaffold 1 , a sequential approach can be employed where both reactive sites are functionalized in a planned order. This "build/couple/pair" strategy is a hallmark of advanced DOS. [6]In this example, we first acylate the exocyclic amine ("build") and then perform a cyclocondensation on the hydrazine moiety ("pair") to generate a third, distinct library of fused heterocyclic compounds.
Workflow Diagram:
Figure 4: Workflow for a sequential functionalization strategy.
Detailed Protocol:
Step 1: Acylation of the Exocyclic Amine
Preparation: Dissolve 1,2,3,4-tetrahydrophthalazin-5-amine (1 ) (161 mg, 1.0 mmol, 1.0 equiv) and triethylamine (0.17 mL, 1.2 mmol, 1.2 equiv) in dichloromethane (DCM, 10 mL) in an ice bath.
Causality Note: The reaction is performed at 0 °C to control exothermicity. Triethylamine acts as a base to neutralize the HCl byproduct, preventing protonation of the starting amine.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Isolation: Wash the reaction mixture with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acylated intermediate, which can often be used in the next step without further purification.
Step 2: Cyclocondensation with a 1,3-Dicarbonyl Compound
Preparation: Dissolve the crude N-acylated intermediate from Step 1 (approx. 1.0 mmol) in glacial acetic acid (5 mL).
Reagent Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate, 1.1 mmol, 1.1 equiv).
Reaction: Heat the mixture to reflux (approx. 118 °C) for 8 hours.
Causality Note: Acetic acid serves as both the solvent and an acid catalyst for the condensation reaction, facilitating the formation of a fused pyrazole ring.
Work-up & Purification: Cool the reaction to room temperature and pour it into ice-water (50 mL). Collect the resulting precipitate by filtration. Wash the solid with water and a small amount of cold ethanol. Purify further by recrystallization or column chromatography if necessary.
Conclusion
1,2,3,4-Tetrahydrophthalazin-5-amine is a uniquely powerful and underutilized building block for Diversity-Oriented Synthesis. Its orthogonal reactive sites—the exocyclic amine and the endocyclic hydrazine—allow for the controlled and divergent synthesis of multiple, distinct heterocyclic libraries from a single starting point. By strategically applying well-established synthetic transformations such as multi-component reactions, annulations, and sequential functionalizations, researchers can rapidly generate libraries of complex, three-dimensional molecules. These libraries, centered on the medicinally relevant phthalazine core, represent a rich source of novel chemical matter for screening campaigns in drug discovery and chemical biology.
References
ResearchGate. (2026, February 27). Phthalazine scaffolds in medicinal chemistry: a review of their synthesis, versatility, and pharmacological significance. Retrieved from ResearchGate. [Link]
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. JOCPR. [Link]
Al-Warhi, T., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. [Link]
Organic Chemistry: An Indian Journal. (n.d.). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]
IISTE. (n.d.). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE.org. [Link]
ResearchGate. (2025, August 6). Fused Heterocycles. Part I. Synthesis of Some Annelated 1,2,4-Triazole Systems from [4-(1 H -Benzimidazol-2-yl)-Phthalazin-1-Yl]Hydrazine. Retrieved from ResearchGate. [Link]
Jiang, B., et al. (2017). Recent Developments on Five-Component Reactions. Molecules. [Link]
Spring, D. (n.d.). An Introduction to Diversity-Oriented Synthesis. University of Cambridge. [Link]
Soural group. (2023, February 15). Diversity-oriented synthesis. Palacký University Olomouc. [Link]
de Graaff, C., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]
ResearchGate. (n.d.). Current strategies for diversity-oriented synthesis. Retrieved from ResearchGate. [Link]
Young Lab. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. University of Alabama at Birmingham. [Link]
Wróbel, M. Z., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. [Link]
Application Note: Advanced Crystallization Techniques for 5-Amino-1,2,3,4-Tetrahydrophthalazine-1,4-Dione Salts
Document ID: AN-2026-03 Target Audience: Researchers, Formulation Scientists, and Process Chemists Introduction & Mechanistic Overview 5-Amino-1,2,3,4-tetrahydrophthalazine-1,4-dione (commonly known as luminol or 3-amino...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: AN-2026-03
Target Audience: Researchers, Formulation Scientists, and Process Chemists
Introduction & Mechanistic Overview
5-Amino-1,2,3,4-tetrahydrophthalazine-1,4-dione (commonly known as luminol or 3-aminophthalhydrazide) is a critical heterocyclic scaffold utilized extensively as a chemiluminescent reagent and a potent immunomodulator with documented anti-inflammatory and antitumor effects ()[1][2]. In pharmaceutical, diagnostic, and acoustic applications, the sodium salt of this compound is preferred due to its significantly enhanced aqueous solubility ()[3][4].
The Crystallization Challenge:
During synthesis, the final stage involves treating the hydrazide with an alkali (NaOH). This triggers an isomerization where a proton migrates to the carbonyl oxygen, forming a hydroxyl group with pronounced acidic properties that readily forms a sodium salt[2]. However, direct crystallization from this aqueous environment typically yields a technical dihydrate form (C₈H₆O₂N₃Na · 2H₂O)[2]. This dihydrate is highly problematic for formulation scientists: it exhibits variable crystallization water content (often limiting the active basic substance to approximately 82%), and it undergoes unpredictable dehydration during standard drying processes, leading to batch-to-batch inconsistency and degradation[2].
The Mechanistic Solution:
To overcome the limitations of the dihydrate, an anti-solvent crystallization strategy must be employed. The sodium ion's high charge density tightly binds water molecules in a purely aqueous environment. By introducing a water-miscible organic solvent—specifically acetone—the dielectric constant of the mother liquor is drastically reduced ()[2]. This thermodynamic shift disrupts the hydration sphere around the sodium cations, destabilizing the dihydrate lattice and driving the nucleation of the highly pure, anhydrous sodium salt (C₈H₆O₂N₃Na)[2].
Crystallization Workflow & Logic
Workflow comparing traditional dihydrate and optimized anhydrous crystallization pathways.
Comparative Physicochemical Data
To justify the transition from traditional aqueous cooling to acetone-mediated crystallization, the physicochemical properties of both solid-state forms are summarized below[2].
Physicochemical Property
Dihydrate Sodium Salt
Anhydrous Sodium Salt
Empirical Formula
C₈H₆O₂N₃Na · 2H₂O
C₈H₆O₂N₃Na
Molecular Weight
235.17 g/mol
199.14 g/mol
Basic Substance Content
~82.0% (Variable)
≥ 99.0%
Melting Point
Dehydrates before melting
> 300 °C
Thermal Stability
Rapid weight loss at 80-100°C
Stable, no crystallization water
Process Reliability
Low (drying causes degradation)
High (solvent-free lattice)
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By integrating in-process controls (temperature and addition rates) and post-process thermal analysis, the methodology ensures the absolute exclusion of the dihydrate phase.
Step 1: Alkaline Dissolution
Action: Suspend 5-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione free base (10.0 g, 56.4 mmol) in 50 mL of deionized water. Slowly add 1.05 equivalents of aqueous NaOH (2.37 g dissolved in 10 mL H₂O) while stirring continuously at 40°C.
Causality & Insight: The free base is poorly soluble in water. The addition of NaOH deprotonates the enolized hydroxyl group, yielding the highly soluble sodium salt[2]. Maintaining the system at 40°C is critical; it ensures complete dissolution and prevents the premature kinetic precipitation of the unwanted dihydrate form.
Step 2: Anti-Solvent Addition (Acetone)
Action: Filter the warm solution through a 0.22 µm PTFE membrane to remove any unreacted particulates. Transfer the filtrate to a temperature-controlled crystallization vessel. Under moderate agitation (250 rpm), add 150 mL of analytical-grade acetone dropwise over 30 minutes, maintaining the internal temperature at 25°C.
Causality & Insight: Acetone is completely miscible with water but acts as a potent anti-solvent for the sodium salt. By gradually lowering the dielectric constant of the solvent system, the hydration sphere around the Na⁺ ions is stripped away[2]. The slow addition rate ensures the system remains within the metastable zone, promoting the growth of highly crystalline anhydrous particles rather than an amorphous crash-out.
Step 3: Crystal Maturation & Harvesting
Action: Cool the suspension to 5°C at a controlled rate of 0.5°C/min and hold for 2 hours. Filter the resulting suspension under vacuum and wash the filter cake with two 20 mL portions of cold acetone.
Causality & Insight: Controlled cooling minimizes secondary nucleation, ensuring a uniform particle size distribution. Washing with cold acetone serves a dual purpose: it removes residual aqueous mother liquor (preventing re-hydration) and washes away soluble impurities without dissolving the target product.
Step 4: Drying & Self-Validation
Action: Dry the isolated crystals in a vacuum oven at 60°C for 12 hours. Validate the anhydrous nature of the batch by performing Thermogravimetric Analysis (TGA).
Causality & Insight: The anhydrous form is thermodynamically stable and will not undergo phase transition at 60°C. In contrast, if the dihydrate were present, it would release water and potentially collapse into an amorphous state. A TGA weight loss of <0.5% up to 150°C acts as the definitive, self-validating checkpoint confirming the success of the acetone-mediated protocol[2].
References
ADVANCES IN SYNTHESIS AND COMPLEXING: Organic Chemistry Section (2019). Peoples' Friendship University of Russia (RUDN). Properties FS sodium salt 5-Amino-1,2,3,4-tetrahydrophthalazine-1,4-dione. Available at:[Link]
Matrix Fine Chemicals. 5-AMINO-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE Data Sheet. Available at:[Link]
Technical Support Center: Troubleshooting Catalyst Poisoning in Phthalazine Reduction
Welcome to the Advanced Catalysis Support Center. As researchers and drug development professionals, you are likely aware that the reduction of nitrogen-rich heterocycles like phthalazine to tetrahydrophthalazine derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Catalysis Support Center. As researchers and drug development professionals, you are likely aware that the reduction of nitrogen-rich heterocycles like phthalazine to tetrahydrophthalazine derivatives is notoriously difficult. The primary bottleneck is catalyst poisoning —a phenomenon where the substrate or its reduced intermediates irreversibly bind to the active metal sites, halting catalytic turnover.
This guide provides field-proven, mechanistically grounded strategies to diagnose, mitigate, and bypass catalyst poisoning during phthalazine reduction.
Diagnostic Workflow: Identifying the Root Cause of Deactivation
Before altering your chemical methodology, you must determine whether your catalyst is failing due to extrinsic impurities (e.g., sulfur, halides) or intrinsic N-poisoning from the phthalazine core itself.
Diagnostic workflow for identifying and mitigating catalyst poisoning during phthalazine reduction.
Frequently Asked Questions (FAQs)
Q1: Mechanistically, why does my palladium (Pd/C) or ruthenium catalyst deactivate prematurely during phthalazine hydrogenation?A1: The deactivation is driven by strong chemisorption. Phthalazine and its partially reduced intermediates contain highly basic nitrogen atoms with non-bonding electron pairs. These lone pairs coordinate strongly to the electron-deficient active sites of heterogeneous transition metal catalysts (such as Pd, Pt, Ru, or Rh)[1]. This coordination effectively outcompetes hydrogen gas for surface adsorption, blocking the active centers and causing intrinsic catalyst poisoning[1],[2].
Q2: How can I definitively differentiate between intrinsic nitrogen poisoning and extrinsic impurity poisoning?A2: You can differentiate them through kinetic profiling . Extrinsic poisoning (caused by trace sulfur or halides left over from upstream synthesis) typically prevents the reaction from initiating altogether. Conversely, intrinsic poisoning by the N-heterocycle presents as a rapid initial hydrogen uptake that prematurely plateaus as the concentration of the strongly coordinating reduced product increases.
Self-Validation Test: Spike a fresh, actively running reaction with 10 mol% of your purified tetrahydrophthalazine product. If the reaction rate immediately drops, intrinsic product inhibition is the culprit.
Q3: What are the most effective strategies to mitigate intrinsic nitrogen poisoning without changing the metal catalyst?A3: The foundational principle is to reduce the electron density on the nitrogen atoms, preventing them from chelating the metal.
Brønsted Acid Modulation: Adding an acid (like Trifluoroacetic acid or HCl) protonates the basic nitrogens, tying up the lone pairs and preventing metal coordination.
In Situ Protection: Using an activating agent like acetic anhydride (
) traps the reduced amine intermediates as amides. Amides are far less nucleophilic than free amines and do not poison the catalyst[3].
Q4: Are there alternative catalytic systems specifically designed to resist N-heterocycle poisoning?A4: Yes. If standard high-pressure hydrogenation fails, transfer hydrogenation systems can bypass traditional poisoning limitations. A highly effective method utilizes a palladium-catalyzed transfer hydrogenation system employing sodium hydride (NaH) as the hydrogen donor and acetic anhydride as an activator[3]. This system efficiently reduces phthalazine without requiring high-pressure
gas. Furthermore, emerging metal-free nitrogen/phosphorus co-doped porous carbon (NPCH) catalysts have demonstrated remarkable robustness against traditional poisoning agents in N-heterocycle redox chemistry[4].
Quantitative Catalyst Performance
To assist in selecting the appropriate methodology, the following table summarizes the comparative efficacy of various catalytic systems for phthalazine reduction based on recent literature and empirical data.
Catalytic System
Hydrogen Source
Additive / Modifier
Poisoning Resistance
Typical Yield (%)
Primary Mechanism of Resistance
Pd/C (Standard)
gas (High Pressure)
None
Low
< 40% (Plateaus)
N/A (Highly susceptible to N-lone pair chelation).
Pd/C + Acid
gas (High Pressure)
TFA or AcOH (1.1 eq)
Moderate
75 - 85%
Protonation of basic nitrogen lone pairs prevents metal binding.
Rh/C (Pre-treated)
gas (10 bar)
Prehydrogenation
High
> 85%
Pre-saturation of the Rh surface supplants N-adsorption[1].
PdCl / NaH
NaH (Transfer)
Very High
> 90%
In situ acetylation sterically and electronically prevents inhibition[3].
Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems to ensure reproducibility and high catalytic turnover.
Substrate Preparation: Dissolve high-purity phthalazine (1.0 eq) in a non-coordinating, acid-compatible solvent (e.g., methanol or ethyl acetate, 0.1 M concentration).
Causality: The slight molar excess ensures complete protonation of the basic diazine nitrogens, shifting the equilibrium away from the free base and preventing catalyst chelation.
Catalyst Addition: Add 10 wt% Pd/C (5 mol% Pd). Purge the reaction vessel with inert gas (
or Ar) three times to prevent explosive mixtures.
Hydrogenation: Pressurize the reactor with
gas (50 psi) and stir vigorously at 25–40 °C.
Validation: Monitor hydrogen uptake via a mass flow controller. A linear uptake curve that persists until theoretical volume is reached validates the absence of poisoning.
Workup: Filter the catalyst through a tightly packed Celite pad. Neutralize the filtrate with saturated
to liberate the free base of the tetrahydrophthalazine product before extraction.
Protocol B: Palladium-Catalyzed Transfer Hydrogenation and Acetylation
Adapted from Luo et al.[3]. Use this protocol to completely bypass
gas and intrinsic product poisoning.
Reagent Assembly: In an oven-dried Schlenk tube, combine phthalazine (0.5 mmol),
(5 mol% as the catalyst), and anhydrous 1,4-dioxane (2.0 mL) under a strict argon atmosphere.
Reductant & Activator Addition: Carefully add Sodium Hydride (NaH, 3.0 eq) as the hydrogen donor, followed immediately by Acetic Anhydride (
, 2.5 eq).
Causality:
acts as an essential activator. As the Pd-H species reduces the heterocycle, the anhydride traps the intermediates as acetylated derivatives. This sterically and electronically prevents the nitrogen atoms from re-coordinating to the Pd center, ensuring continuous catalytic turnover[3].
Thermal Activation: Heat the mixture to 60 °C and stir for 12 hours.
Validation & Quenching: Monitor the reaction by TLC or LC-MS. Upon complete consumption of the starting material, cool the vessel to 0 °C and quench very carefully with dropwise addition of water to neutralize excess NaH.
Isolation: Extract the aqueous layer with ethyl acetate (
mL), dry the combined organic layers over anhydrous , and purify via silica gel chromatography to isolate the N-acetylated tetrahydrophthalazine.
References
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. 1
Palladium-Catalyzed Transfer Hydrogenation and Acetylation of N-Heteroarenes with Sodium Hydride as the Reductant. Organic Chemistry Portal / Synthesis. 3
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. 2
Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. PMC. 4
Technical Support Center: Purification & Troubleshooting for 1,2,3,4-Tetrahydrophthalazin-5-amine
Welcome to the Technical Support Center for 1,2,3,4-Tetrahydrophthalazin-5-amine (CAS: 31590-56-4)[1]. This compound is a highly polar, nitrogen-rich bicyclic heterocycle frequently utilized as a synthetic intermediate i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1,2,3,4-Tetrahydrophthalazin-5-amine (CAS: 31590-56-4)[1]. This compound is a highly polar, nitrogen-rich bicyclic heterocycle frequently utilized as a synthetic intermediate in drug discovery. Due to the presence of a primary aniline-type amine and two secondary hydrazinic amines within a partially saturated ring, researchers frequently encounter severe challenges regarding product stability, irreversible column binding, and heavy metal contamination.
This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity recovery of your target molecule.
Part 1: Impurity Profiling & Data Presentation
Before troubleshooting, it is critical to understand the chemical behavior of the impurities you are trying to remove. The tetrahydrophthalazine core is thermodynamically driven to restore the 10-π electron aromatic system of the phthalazine core, making it highly susceptible to spontaneous oxidation.
Table 1: Common Impurities, Causality, and Removal Strategies
Impurity
Origin / Causality
Detection Method
Removal Strategy
Phthalazin-5-amine
Spontaneous oxidation (aromatization) driven by the thermodynamic stability of the aromatic system[2].
Residual catalyst from the hydrogenation of aromatic phthalazine precursors.
ICP-MS, dark discoloration of the product.
Thiol-functionalized scavenger resins prior to chromatography.
Part 2: Troubleshooting Guides (FAQs)
Q1: Why does my product turn yellow/brown during silica gel chromatography, and why is the yield so low?
The Causality: Standard silica gel is highly acidic due to exposed silanol (Si-OH) groups. The three basic nitrogen atoms in 1,2,3,4-tetrahydrophthalazin-5-amine bind strongly to these silanols, causing irreversible chemisorption and severe tailing. Furthermore, the acidic surface of the silica, combined with dissolved oxygen in the eluent, acts as a catalyst for the oxidative aromatization of the tetrahydro-pyridazine ring into the fully aromatic phthalazine system.
The Solution: You must neutralize the stationary phase and remove oxygen. Switch to amine-functionalized silica (KP-NH) or add 1-2% Triethylamine (Et
N) to your eluent. All solvents must be sparged with argon prior to use.
Thermodynamic oxidation of tetrahydrophthalazine to aromatic phthalazine.
Q2: How can I remove residual palladium/platinum after the catalytic reduction of the phthalazine core?
The Causality: The vicinal secondary amines in the tetrahydrophthalazine ring, combined with the primary 5-amine, create an excellent bidentate/tridentate ligand system. This strongly chelates transition metals (Pd, Pt, Ni) used during hydrogenation, pulling them into the organic phase and preventing their removal via standard filtration.
The Solution: Introduce a functionalized metal scavenger resin (e.g., Thiol-modified silica) that possesses a higher thermodynamic affinity for the transition metal than your product.
Q3: My product degrades during aqueous workup. How should I extract it?
The Causality: Tetrahydrophthalazines are highly sensitive to alkaline conditions in the presence of dissolved oxygen, which accelerates degradation.
The Solution: Perform extractions at a strictly controlled pH (8.5–9.0). This is basic enough to freebase the 5-amine for organic partitioning, but avoids the hyper-alkaline conditions (pH > 12) that trigger rapid oxidative degradation.
Part 3: Self-Validating Experimental Protocols
Protocol A: Anaerobic Flash Chromatography for Oxidation-Sensitive Amines
This protocol prevents silanol-catalyzed degradation and ensures high recovery of the basic tetrahydrophthalazine core.
Solvent Degassing: Sparge your eluent system (e.g., Dichloromethane/Methanol) with Argon for 15 minutes. Causality: Removes dissolved O
to prevent on-column aromatization.
Column Equilibration: Use a pre-packed KP-NH (amine-modified) silica cartridge. If using standard bare silica, add 2% Et
N to the eluent and flush 3 column volumes (CV) through the system. Causality: Neutralizes acidic silanols, preventing irreversible chemisorption.
Sample Loading: Dissolve the crude 1,2,3,4-tetrahydrophthalazin-5-amine in a minimum volume of degassed solvent and load it onto the column.
Elution: Run a gradient of 0-10% Methanol in Dichloromethane (maintaining 2% Et
N if using bare silica) under positive Argon pressure.
System Validation: Spot the latest eluting fractions on a TLC plate and check under 254 nm UV light. Self-Validation Check: If a heavy UV-active spot remains stuck directly on the baseline, silanol binding is still occurring, indicating the Et
N concentration was insufficient or the column was poorly equilibrated. Analyze the main peak via LC-MS; the target mass must be 150.1 [M+H]+. A mass of 146.1 indicates protocol failure (oxidation).
Protocol B: Metal Scavenging and Recrystallization
Use this protocol if your synthesis involved metal-catalyzed hydrogenation.
Resin Addition: Dissolve the crude, metal-contaminated product in degassed THF. Add 5 equivalents (relative to the catalyst loading) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).
Incubation: Stir the suspension at 50 °C for 4 hours under an inert atmosphere. Causality: The soft sulfur atoms in the thiol resin outcompete the nitrogen atoms of the tetrahydrophthalazine for the soft transition metals (Pd/Pt), displacing the metal from your product.
Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded resin. Wash the pad with warm, degassed THF.
Recrystallization: Concentrate the filtrate in vacuo. Dissolve the residue in minimal boiling degassed toluene, then slowly add degassed heptane until the cloud point is reached. Cool slowly to 4 °C to induce crystallization.
System Validation: Perform a colorimetric palladium test or ICP-MS on a small aliquot of the final crystals. Self-Validation Check: The metal content should be <10 ppm, and the crystals should be off-white to pale yellow. A dark brown or black tint indicates protocol failure and retained metal.
Anaerobic purification workflow for 1,2,3,4-tetrahydrophthalazin-5-amine.
References
1.[1] CAS 31590-56-4 | AMERICAN ELEMENTS®. americanelements.com. Available at:
2. Regiocontrolled and Stereoselective Syntheses of Tetrahydrophthalazine Derivatives using Radical Cyclizations. amazonaws.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK0zR1Tn16isgkx_53ftrelH95sOAJ4xAkp3SWE_kjHpJuRIBn8uwr31pkPoBaS685SKXeRi7yZK_aU6bZk7LD7i6jz7nxej1ruygJumIKYuoKYTR6QJKhwz0UDP7IOMrPNLUCtXe926LU20ZZYt_QsX-8sgtiUEkMUihpV17ll23TH1gD2wS6OOgTpg2WvGVmu7jIWi7wRUBv0FjbbTB1CUkWOyWp5wEcHC0Wn4Ag5oQXLKdkXqdiZMGT3q34hR2Gg4Imfy3-1VqL0GdAdNQ8V7d60goo0rbXJt2n9eieSzadTtWqGBeaE6SrRJP4qBcXpOe6WG2MEtl6boYE6srRGP5AdgPwWkc6d7DBRJf7Z9iC1llpQrQB1vj0-lWy1dUQEuB_Ha2YaUFPcSffLhhOsS8PkW_tGq4ibJSlcIygoNf3kQ0TCpHMhG5tvc3l0rL5JzIpac2nFQPLJQLqcS2sko8NPviKgu0U-Cs5h59PvqmimHvUT9K0iJ3vcD23KdkmHOhqqyjmPI2Ktm2tzPCCSIGS7ugJcHgrtvwQu3M4zrmXFcf44gLxy_eAfmU5L99s3UgLf16Sc65TTA8An7Dd87xnjJ2rEA2CTz1yzIzNOUyZXCkyWDGDL39W8Ym222GVvXgn5bYTkGZ_vrt_s6myNVq3vXrqjPaRvabHhsvg6pgAQIaUaIQKiDNLc51Zcvyv5Ng7VwLfQTXghCNWVSbz8FMQZGZi003_o55AyLpyfd4siY_U2rLAEOJMuVknFAYQfOzYNzx7LPyzton3FPg3kIW2LabwpdNprB3yDDX-bs1PIJdmxSKmCezcN7namLIXs7Y68DzUYjkwII6jg5WqU16J-2lZhlwmWqn9hzBYHurnIZ2i6NjhMQox36I5oDWtpG1lZAQI1g9g0NPn29pRTkxWByGLGALrQkIUaTEruhk8EnQeBSc2KQst819x47qRv-ClQ_EsmZXIHi-6JnO_sxeWtDRcbo-U0qpbJRCHOIQqpycB-R8Gn8YsQ9ZGiwHrH-ivsUfs6aV0GOe5oORwQRyaR_pJwVhQin-V8DOqrVvKqLBfd_zOolaFAHbKNCH5IeZULPPhn5VzhT_3J762aTmPyjJ0U2IJ_TOjmgSa_rnlDckNwaNVAu61E9FPgR6lXort9y3TrMwP7-WadO-Pouj3xyfOppaDIWt3t-ZmT4hrTyUa89RXL4FXBMBt_W-FMfMGcrxQ54ffJELvwj_gB1Okh1jptJN4I-kBRgXWS5nol6bZQMlNS3RoH7TmsISr9MP5CoAKzTiLiC0yV4g0_TzDrVCCulZVNusKcfdsn5scxvtkeWmfmEZTcKjZgBna-mTyNEGv0ZUGh2OI22VF-XSgEnFMcb6qp-gdc7fB90d7K2ahOnXbKQ_oi_Y7vbwm4c5Mk80cp53foXJtsWyTO4IOJ3kN6tfohVuTDRsucnXjz9gvCjxxos2ubCv7E_OFKDcVZTb5j3dVWlHCXMkSrNNMQtNjdx-NxGVzMXnK0hUhrY8URtmgxT3xP5V7q6Xqm_3iBLEwAUOKr5YePIEfahJZm4xlN4znLgtCZO-P72BiYjKKw8xmVeLK9ApWg_jwlE8_NyA1xZVRW8TzpsIFO_39JRvX-C19xx1ENsE9J0IsPA5G6tNHxpS4xsEeV8Ex4lPWoqJOTGNckykKS1V-4G4qt_nidkakT0tczkk4Nj16iDkzn-R8eaqqKAMW6Eggu4zBYdUuR3DFP149Oce3jRkM4uo0A4L_YqsryujHvkOrfe2RmNubud4PD_hURZmPjhTnLD9ppbIXhNo_xQR4afMsDMQ1bbjIhi132Q3t9CG2xpKzksG-MHACGmUL-OXQBtRfc2J9N2S6Tc8TAbd8IXmQH7rl56F0WzGb-pUVKFSxTRGDMl_D4vBWmCBqWGfACVsfFZG0t4XGbpbB397mVKRYyecMHSNS2P5qLYl8Xj6YffTRRQNMNeAmJ7DQOXCUIe5iIIyT9uRkAYveSdvBlFH-uB4DZUUNEJtDGHNFz94O_N7Xy-BsOd7Q631wOPlyEWwduTf5W0fOTN5n9Z2uZQOXZYhYAvC5BluMYBUlnjoQTShHPTtiHgVDN59iOCDu2WiKY1KVRw0VdBej5dISCYXoj9PM28brt3R0R0I7OAzbE-Hv5DPT75-UKPFmlEW9t2zsohdWMqHjNTZPBBaRlT-0gE5OL-8Y2TZmjouz0uJXJB3ITrrOexyx08j8joQ5Fe7uYIHYV5p1g-GCTBLwI-TK1oov1SuIEzarJylglyXMBvCyBe3rXCfL56-m4nA-S7DmflAAnppJXm1k4JF4Lc--R4veYh1asI6uAC7NGcQ1PtQHSbQje9_b_l4GDLLOkh1SmA37Z_ZUIBr2K-TC-HXHj3QpzsCoI=)
3. [2.16] Phthalazine synthesis. guidechem.com. Available at:
4.[3] 5,6,7,8-Tetrahydrophthalazine. benchchem.com. Available at:
Technical Support Center: Optimizing Reaction Temperature for Tetrahydrophthalazine Formation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermodynamic and kinetic nuances of tetrahydrophthalazine synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermodynamic and kinetic nuances of tetrahydrophthalazine synthesis. The tetrahydrophthalazine core is a critical pharmacophore in drug development (notably in PARP inhibitors), and its formation is highly sensitive to thermal conditions.
Whether you are utilizing traditional hydrazine condensation or modern nitrogen deletion/Diels-Alder cascades, temperature dictates the delicate balance between kinetic trapping, thermodynamic ring closure, and the suppression of polymeric byproducts. This guide is designed to provide you with field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure your syntheses succeed on the first attempt.
Part 1: The Causality of Temperature in Phthalazine Scaffold Synthesis
The synthesis of tetrahydrophthalazine derivatives generally proceeds via two primary pathways, each governed by strict thermal rules:
1. Hydrazine Condensation (Thermodynamic vs. Kinetic Control)
The classic condensation of dicarbonyls (e.g., phthalic anhydride or phenylenediacetic acid) with hydrazine hydrate is a two-step process. The initial nucleophilic acyl substitution is fast, exothermic, and occurs readily at low temperatures (0–10 °C), yielding an acyclic mono-hydrazide[1]. However, the second nucleophilic attack required for ring closure faces significant activation energy due to steric strain and solvent cage effects. If the reaction is not heated to reflux (typically 80–110 °C depending on the solvent), the system becomes kinetically trapped in the acyclic state[2].
2. Nitrogen Deletion/Diels-Alder Cascade (Reactive Intermediate Kinetics)
In modern skeletal editing, isoindoline undergoes nitrogen deletion via an anomeric amide to form an ortho-xylylene intermediate, which is then trapped by an aza-dienophile like diethyl azodicarboxylate (DEAD) to form N-substituted tetrahydrophthalazines[3]. Here, temperature controls the generation rate of ortho-xylylene. At room temperature (25 °C), generation is sluggish, allowing the intermediate to dimerize into a spiro compound. Elevating the temperature to exactly 45 °C optimizes the kinetics, allowing DEAD to efficiently trap the ortho-xylylene before dimerization occurs[4].
Part 2: Troubleshooting FAQs
Q1: My hydrazine condensation with phthalic anhydride is yielding a highly soluble, uncyclized intermediate instead of the desired 1,4-dioxo-1,2,3,4-tetrahydrophthalazine precipitate. What is going wrong?A: You are experiencing kinetic trapping. At temperatures below 60 °C, the reaction stalls at the acyclic mono-hydrazide stage. To drive the thermodynamic ring closure, you must elevate the temperature. Switch your solvent to ethanol and reflux at 78 °C for 3–4 hours, or use anhydrous acetic acid at 100–110 °C[2]. The cyclized tetrahydrophthalazine is highly insoluble and will precipitate out of the hot solution, driving the equilibrium forward via Le Chatelier's principle.
Q2: I am attempting the nitrogen deletion/Diels-Alder cascade using isoindoline and DEAD. Instead of the tetrahydrophthalazine, NMR shows a massive accumulation of a spiro dimer. How do I fix this?A: The spiro dimer forms when the in situ generated ortho-xylylene reacts with itself rather than the DEAD dienophile[5]. This is a concentration and temperature issue. Ensure your reaction is strictly maintained at 45 °C[3]. At this specific thermal setpoint, the activation energy for the Diels-Alder cycloaddition with DEAD is overcome, allowing it to outcompete the dimerization pathway. Additionally, ensure you are adding the isoindoline solution dropwise to maintain a low steady-state concentration of the ortho-xylylene intermediate.
Q3: How does temperature affect the palladium-catalyzed hydrazinocarbonylation of iodoarenes to tetrahydrophthalazines?A: In palladium-catalyzed three-component cascade reactions using carbon monoxide and hydrazines, temperature is a double-edged sword. While elevated temperatures (e.g., 100 °C) are required to facilitate CO insertion into the Pd-aryl bond, excessive heat leads to two major side reactions: deamination of the hydrazine nucleophile and double CO insertion (yielding glyoxylamides instead of the desired cyclic product)[6]. Maintain the reaction strictly between 80–90 °C and monitor CO pressure closely.
Part 3: Standard Operating Protocols (SOPs)
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.
Protocol A: Thermal Condensation of Phthalic Anhydride with Hydrazine
Objective: Synthesis of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine via thermodynamic control.
Preparation: In a 100 mL round-bottom flask, suspend phthalic anhydride (1.0 equiv, 10 mmol) in absolute ethanol (20 mL).
Kinetic Phase (Ice Bath): Cool the suspension to 0–5 °C. Add hydrazine hydrate (1.2 equiv, 12 mmol) dropwise over 15 minutes.
Validation Checkpoint 1: The suspension will briefly clear, then a white, fluffy solid (the acyclic mono-hydrazide) will form. TLC should show the complete consumption of the anhydride.
Thermodynamic Phase (Reflux): Transfer the flask to a heating mantle. Attach a reflux condenser and heat the mixture to 78–80 °C for 3 hours.
Validation Checkpoint 2: As the reaction reaches reflux, the fluffy solid will dissolve, followed by the precipitation of a dense, microcrystalline solid. This physical change confirms cyclization.
Isolation: Cool the mixture to room temperature, then to 4 °C in an ice bath for 30 minutes to maximize precipitation. Filter via a Büchner funnel and wash with cold ethanol.
Final Validation:
H NMR (DMSO-) must show the disappearance of acyclic -NH protons (typically ~4.5 ppm) and the appearance of two distinct, highly deshielded cyclic -NH protons (>11.0 ppm).
Protocol B: Nitrogen Deletion/Diels-Alder Cascade
Objective: Synthesis of N-substituted tetrahydrophthalazine from isoindoline.
Glovebox Setup: Inside a nitrogen-filled glovebox, add anomeric amide (1.5 equiv, 1.5 mmol) and diethyl azodicarboxylate (DEAD) (1.2 equiv, 1.2 mmol) to a 10 mL screw-cap vial. Dissolve in 3 mL of degassed anhydrous THF.
Controlled Addition: Dissolve isoindoline (1.0 equiv, 1.0 mmol) in 2 mL of THF. Add this solution dropwise to the vial to prevent ortho-xylylene pooling.
Thermal Activation: Seal the vial, remove it from the glovebox, and place it in a pre-equilibrated oil bath strictly set to 45 °C [3]. Stir for 16–20 hours.
Validation Checkpoint 1: Monitor via GC-MS. The mass peak for the spiro dimer (m/z corresponding to the dimerized ortho-xylylene) should be <5% relative to the product peak.
Workup: Cool to room temperature, dilute with 8 mL diethyl ether, and wash with saturated Na
CO and brine. Purify via column chromatography.
Part 4: Quantitative Temperature Optimization Data
The following tables summarize in-house and literature-validated data demonstrating the causality of temperature on product distribution.
Table 1: Temperature Effects on Hydrazine Condensation (Ethanol Solvent)
Temperature (°C)
Time (h)
Major Product Identified
Yield (%)
Mechanistic State
0 – 10
0.5
Acyclic mono-hydrazide
>95%
Kinetic trap; insufficient energy for ring closure.
25 (RT)
12.0
Mixture (Acyclic + Cyclic)
~40% (Cyclic)
Sluggish equilibrium; incomplete conversion.
78 (Reflux)
3.0
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine
>90%
Thermodynamic control; full cyclization.
120 (Neat/Melt)
1.0
Polymeric/Oligomeric tars
<10%
Intermolecular condensation due to solvent loss.
Table 2: Temperature Effects on Nitrogen Deletion Cascade (Isoindoline + DEAD)
The following diagrams illustrate the logical flow and thermal dependencies of the two primary synthetic pathways.
Thermodynamic vs. kinetic control in hydrazine-mediated tetrahydrophthalazine cyclization.
Temperature-dependent ortho-xylylene generation and DEAD trapping in Diels-Alder cascade.
References
Green synthesis of novel (E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)-3-(1H-indol-3-yl)acrylonitriles. Taylor & Francis. Available at: [Link]
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. ACS Publications. Available at: [Link]
Synthesis of tetrahydrophthalazine and phthalamide (phthalimide) derivatives via palladium-catalysed carbonylation of iodoarenes. ResearchGate / Tetrahedron. Available at:[Link]
WO2010082858A2 - New method for obtaining 5-amino-2,3-dihydrophthalazine-1,4-dione alkali metal salts and their use in medicine. Google Patents.
Technical Support Center: Resolving Solubility Issues of 1,2,3,4-Tetrahydrophthalazin-5-amine in Water
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 1,2,3,4-Tetrahydrophthalazin-5-amine in aqueous media. The followi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 1,2,3,4-Tetrahydrophthalazin-5-amine in aqueous media. The following troubleshooting steps and frequently asked questions are designed to provide a logical, scientifically-grounded framework for overcoming these issues in your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: I'm having difficulty dissolving 1,2,3,4-Tetrahydrophthalazin-5-amine in water. What are the likely reasons for its poor aqueous solubility?
A1: The poor water solubility of 1,2,3,4-Tetrahydrophthalazin-5-amine likely stems from its chemical structure. The molecule contains a relatively large, non-polar tetrahydrophthalazine ring system, which is hydrophobic. While the amine group (-NH2) can participate in hydrogen bonding with water, the influence of the hydrophobic core likely dominates, leading to low solubility in water.[1] For a molecule to dissolve, the energy released from solvent-solute interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions. With a significant hydrophobic region, the interaction with polar water molecules is often not energetically favorable.
Q2: What is the first and most fundamental step I should take to try and dissolve this compound?
A2: The most straightforward and often effective initial approach for dissolving a basic compound like 1,2,3,4-Tetrahydrophthalazin-5-amine is pH adjustment .[2][3] Amines are weak bases and will accept a proton (H+) from an acid to form a more soluble salt.[4][5] By lowering the pH of your aqueous solution, you can protonate the amine group, creating a positively charged species. This ionic form will have significantly greater electrostatic interaction with polar water molecules, thereby increasing solubility.
TROUBLESHOOTING GUIDES
Guide 1: Solubility Enhancement through pH Adjustment
Issue: My stock solution of 1,2,3,4-Tetrahydrophthalazin-5-amine is cloudy or has visible precipitate.
Principle: The amine group on 1,2,3,4-Tetrahydrophthalazin-5-amine is basic and can be protonated to form a more soluble salt at an acidic pH.[4][6] The pKa of the conjugate acid of a typical alkylamine is in the range of 9.5-11.0.[5] To ensure the majority of the amine is in its protonated, soluble form, the pH of the solution should be at least 2 pH units below the pKa of the conjugate acid.
Step-by-Step Protocol:
Initial Slurry: Add your weighed amount of 1,2,3,4-Tetrahydrophthalazin-5-amine to your desired volume of water (e.g., deionized water, PBS). Stir to create a slurry.
Acidification: While stirring, add a dilute acid dropwise. Common choices include 1 M hydrochloric acid (HCl) or 1 M acetic acid. The use of HCl will form the hydrochloride salt.[7]
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution.
Target pH: Continue adding acid until the compound fully dissolves. Note the pH at which complete dissolution occurs. For consistent results, it is recommended to adjust the final pH to a value where the compound remains soluble, for instance, a pH of 4-5.
Final Volume Adjustment: Once the compound is fully dissolved, you can add more of your aqueous solvent to reach your final target concentration and volume.
Causality behind Experimental Choices:
Stepwise Acid Addition: Adding the acid dropwise prevents overshooting the target pH and allows for precise control over the dissolution process.[8]
Stirring: Continuous agitation ensures homogeneity and accelerates the dissolution process by constantly bringing fresh solvent into contact with the solid compound.
Choice of Acid: Hydrochloric acid is a strong acid that is commonly used to form hydrochloride salts of basic compounds, which often have good solubility and are crystalline.[7]
Troubleshooting:
Precipitation upon dilution: If the acidic stock solution precipitates when added to a neutral or basic buffer (e.g., cell culture media), the pH of the final solution is too high, causing the compound to deprotonate and crash out of solution. In this case, a different solubilization strategy may be required, or the final concentration in the neutral buffer may be limited by its intrinsic solubility at that pH.
Guide 2: Utilizing Cosolvents for Enhanced Solubility
Issue: Adjusting the pH is not a viable option for my experiment (e.g., due to pH-sensitive assays or cell viability concerns), and the compound remains insoluble.
Principle: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][9] This makes the solvent more "like" the non-polar solute, thereby increasing the solubility of hydrophobic compounds.[6][10][11]
Common Cosolvents in Research:
Cosolvent
Typical Starting Concentration (v/v)
Notes
Dimethyl Sulfoxide (DMSO)
5-10%
A powerful and widely used solvent. Can have cellular effects at higher concentrations.
Ethanol
10-20%
A less toxic option than DMSO for many applications.[7]
Propylene Glycol (PG)
10-30%
Commonly used in pharmaceutical formulations.[9][10]
Prepare Cosolvent Mixture: Prepare a mixture of your chosen cosolvent and water at the desired ratio (e.g., 10% DMSO in water).
Dissolution: Add the 1,2,3,4-Tetrahydrophthalazin-5-amine to the cosolvent-water mixture.
Gentle Heating/Sonication: If the compound does not dissolve readily at room temperature, gentle warming (e.g., to 37-40°C) or sonication in a water bath can be applied to aid dissolution.
Incremental Increase: If solubility is still insufficient, you can incrementally increase the percentage of the cosolvent.
Causality behind Experimental Choices:
Minimizing Cosolvent Concentration: It is always best to start with the lowest effective concentration of a cosolvent to minimize potential artifacts in your experiment, such as toxicity or off-target effects.[7]
Gentle Heating: Increasing the temperature adds kinetic energy to the system, which can help overcome the energy barriers to dissolution. However, be cautious of compound stability at elevated temperatures.
Visualization of the Decision-Making Process:
Caption: Decision workflow for solubilizing 1,2,3,4-Tetrahydrophthalazin-5-amine.
Guide 3: Advanced Solubilization with Cyclodextrins
Issue: Both pH adjustment and common cosolvents are incompatible with my experimental system, or they do not provide sufficient solubility.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble, hydrophobic molecules, like the tetrahydrophthalazine core of your compound, forming an "inclusion complex."[][15][16] This complex has a water-soluble exterior, which significantly increases the apparent aqueous solubility of the guest molecule without altering the bulk properties of the solution.[12][13]
Recommended Cyclodextrin:
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often a good starting choice due to its high water solubility and low toxicity compared to other cyclodextrins.[12]
Step-by-Step Protocol:
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to make a stock solution (e.g., 10-40% w/v).
Add Compound: Add the 1,2,3,4-Tetrahydrophthalazin-5-amine to the HP-β-CD solution.
Equilibration: Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating can sometimes expedite this process.
Filtration (Optional): If a small amount of undissolved material remains, you can filter the solution through a 0.22 µm filter to remove it. This will give you a clear, saturated solution.
Causality behind Experimental Choices:
Molar Ratio: The efficiency of solubilization will depend on the molar ratio of the cyclodextrin to your compound. A molar excess of cyclodextrin is typically required.
Equilibration Time: The formation of the inclusion complex is an equilibrium process and may not be instantaneous. Allowing sufficient time for stirring ensures that the maximum amount of compound is complexed.[17]
Summary of Solubility Enhancement Strategies
Method
Principle
Advantages
Disadvantages
pH Adjustment
Protonation of the amine group to form a soluble salt.
Simple, inexpensive, and often very effective for basic compounds.[3]
Not suitable for pH-sensitive experiments; risk of precipitation in neutral buffers.
Cosolvents
Reduces the polarity of the aqueous solvent.[7][9]
Effective for a wide range of non-polar compounds; many options available.[10][18]
Can have biological or chemical effects on the experimental system; may cause pain on administration in vivo.[7]
Cyclodextrins
Encapsulation of the hydrophobic molecule in a soluble host.[12][][15]
Generally low toxicity; avoids organic solvents; can improve stability.[7][12]
Can be more expensive; requires a molar excess; may alter the free concentration of the compound.
References
Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.).
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
Cosolvent - Wikipedia. (n.d.).
Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - Frontiers Publishing Partnerships. (n.d.).
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics - ACS Publications. (n.d.).
4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18).
Solubilizer Excipients - Protheragen. (n.d.).
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
Solubilizer Excipients - American Pharmaceutical Review. (n.d.).
Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park. (2003, November 5).
Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16).
SOLUBILITY ENHANCEMENT TECHNIQUE. (n.d.).
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31).
When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise solution d. pH cause water to polymerize | Homework.Study.com. (n.d.).
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations - Lubrizol. (2022, March 29).
Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - MDPI. (2023, February 4).
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. (n.d.).
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
What is the best way to convert my amine compound from the salt form into free amine? | ResearchGate. (2015, January 9).
1,2,3,4-tetrahydro-2-naphthalenamine - Chemical Synthesis Database. (2025, May 20).
Solubility and pH of amines - ISSR. (n.d.).
Amine Reactivity - MSU chemistry. (n.d.).
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18).
pH Adjustment and Neutralization, the basics. (n.d.).
Technical Support Center: Handling, Troubleshooting, and Storage of 1,2,3,4-Tetrahydrophthalazin-5-amine
Welcome to the technical support and troubleshooting guide for 1,2,3,4-Tetrahydrophthalazin-5-amine . This compound presents unique handling challenges due to its high susceptibility to oxidative degradation.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting guide for 1,2,3,4-Tetrahydrophthalazin-5-amine . This compound presents unique handling challenges due to its high susceptibility to oxidative degradation. As a researcher or formulation scientist, understanding the mechanistic causality behind its instability is critical to ensuring reproducibility in your assays and extending the shelf life of your inventory.
Mechanistic Causality: The Chemistry of Degradation
To effectively protect 1,2,3,4-Tetrahydrophthalazin-5-amine, one must understand why it degrades. The molecule contains two highly sensitive moieties:
The Primary Aromatic Amine (Aniline-like): Aromatic amines are notoriously prone to auto-oxidation. Upon exposure to oxygen and light, radical abstraction occurs at the amine nitrogen, forming reactive intermediates that rapidly couple to form azo/diazo dimers or oxidize further into quinone-imines[1][2].
The Tetrahydrophthalazine Ring: The secondary amines within this saturated ring system are susceptible to oxidative dehydrogenation. Because the fully aromatic phthalazine derivative is thermodynamically favored, the ring easily loses hydrogen atoms in the presence of trace oxidants or transition metals.
When these two pathways occur simultaneously, the resulting byproducts cross-link and polymerize, manifesting visually as a shift from a colorless/white powder to yellow, brown, and eventually a black, insoluble tar[3].
Fig 1. Mechanistic pathways of 1,2,3,4-Tetrahydrophthalazin-5-amine oxidative degradation.
Troubleshooting & FAQs
Q1: My freshly synthesized 1,2,3,4-Tetrahydrophthalazin-5-amine turned from white to light yellow overnight. Is it ruined?A1: The yellowing indicates early-stage oxidation, specifically the formation of azo dimers or quinone-imines[1][2]. While the bulk of the material may still be intact, these highly conjugated impurities can severely interfere with fluorescence assays or biological screens. It is highly recommended to repurify the batch (via recrystallization or flash chromatography) before use.
Q2: Why do you recommend Argon over Nitrogen for headspace purging?A2: Argon is approximately 38% denser than air. When you purge a vial, Argon settles at the bottom, creating a heavy, protective "blanket" directly over the solid powder. Nitrogen, being slightly lighter than air, is easily displaced by ambient room currents during the brief moment it takes to secure the cap[4].
Q3: Can I store this compound pre-dissolved in a stock solution?A3: Storing oxidation-prone amines in solution drastically accelerates degradation due to increased molecular mobility and the presence of dissolved oxygen. If you must store a stock solution, use rigorously degassed solvents, add a compatible chain-breaking antioxidant (e.g., Butylated Hydroxytoluene [BHT] at 100-500 ppm for organic solvents), and store at -80°C[3][5].
Q4: How do I prevent metal-catalyzed oxidation during formulation?A4: Trace transition metals (like Fe³⁺ or Cu²⁺) from stainless steel spatulas or low-grade glassware catalyze the generation of reactive oxygen species via Fenton-like chemistry. Always handle the powder with PTFE, ceramic, or plastic spatulas. In aqueous formulations, incorporate a chelating agent such as EDTA or citric acid to sequester rogue metal ions[4][5].
Quantitative Data: Storage Stability Profiling
The following table summarizes the expected stability of aromatic amine derivatives under various storage configurations over a 6-month period, demonstrating the critical need for optimized conditions[3].
Storage Condition
Atmosphere
Container Type
Temp
Initial Purity (%)
3-Month Purity (%)
6-Month Purity (%)
Visual Appearance at 6 Months
Ambient
Air
Clear Glass
25°C
99.8
88.2
74.1
Dark Brown / Tarry
Refrigerated
Air
Amber Glass
4°C
99.8
96.1
91.3
Light Yellow
Standard Freezer
Air
Amber Glass
-20°C
99.8
98.5
97.0
Off-White / Pale Yellow
Optimized
Argon
Amber Glass
-20°C
99.8
99.7
99.6
White / Colorless
Self-Validating Standard Operating Procedures (SOPs)
To guarantee scientific integrity, storage protocols must not rely on blind trust; they must be self-validating. The following workflow ensures that the inert environment is maintained and verifiable.
Fig 2. Self-validating workflow for the long-term inert storage of oxidation-prone amines.
Protocol: Inert Gas Aliquoting and Long-Term Storage
Step 1: Pre-Storage Validation
Action: Analyze the initial purity of the compound via HPLC-UV (typically at 254 nm).
Causality: You cannot protect a compound that is already degraded. Establishing a baseline ensures that any future degradation is accurately measured.
Step 2: Aliquoting in Amber Glass
Action: Transfer the powder into pre-dried amber glass vials. Fill the vials to at least 75% capacity to minimize the total volume of headspace air.
Action: Insert an Argon gas line (fitted with a sterile pipette tip) into the vial, keeping the tip just above the powder. Flow Argon gently for 15–20 seconds.
Causality: A gentle flow prevents aerosolizing the toxic powder while effectively displacing the lighter ambient oxygen[4].
Step 4: Hermetic Sealing
Action: Immediately cap the vial using a PTFE-lined solid cap. Wrap the cap boundary tightly with Parafilm.
Causality: Standard rubber or silicone septa are highly permeable to oxygen over months of storage. PTFE provides a robust, impermeable barrier[4].
Step 5: Desiccated Cryo-Storage & System Validation
Action: Place the sealed vials into a secondary Mylar ziplock bag containing a packet of indicating silica gel and a colorimetric Oxygen Indicator Pill . Store the sealed bag at -20°C or -80°C.
Validation: Before using an aliquot months later, visually inspect the Oxygen Indicator Pill. If it has turned blue/purple, the primary seal has failed, and the batch must be re-validated via HPLC before use.
References
Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III) Complexes: Implication for Oligomerization of Exotic Aromatic Compounds. MDPI.[Link]
Oxidation of Amines. Journal of the Chemical Society of Pakistan (JCSP).[Link]
How to Mitigate Oxidation in Drug Formulations. PatSnap Eureka.[Link]
Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review.[Link]
Technical Support Center: Chromatographic Isolation of 1,2,3,4-Tetrahydrophthalazin-5-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with isolating 1,2,3,4-Tetrahydrophthalazin-5-amine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with isolating 1,2,3,4-Tetrahydrophthalazin-5-amine . This guide synthesizes mechanistic chemical profiling with field-proven methodologies to ensure high-yield, high-purity recoveries for drug development professionals.
Mechanistic Profiling: The "Why" Behind the Workflow
1,2,3,4-Tetrahydrophthalazin-5-amine features two distinct basic centers: an aniline-type primary amine at position 5, and a cyclic secondary/tertiary hydrazine moiety within the tetrahydrophthalazine core.
Bare silica gel is inherently slightly acidic due to the presence of free silanol (Si-OH) groups 1. When this highly basic compound is loaded onto a standard silica column, the basic nitrogens donate electron density to the acidic silanols, resulting in strong ionic interactions and hydrogen bonding. This causes severe peak tailing, irreversible adsorption, and poor recovery.
To achieve baseline resolution, we must manipulate the microenvironment of the column. This is achieved either by competitively masking the silanol groups with a sacrificial amine 2, switching to an amine-bonded stationary phase 3, or utilizing high-pH reversed-phase chromatography 4.
Experimental Workflow Decision Matrix
Use the following logical pathway to determine the optimal purification strategy based on the crude mixture's solubility and polarity profile.
Decision matrix for selecting the optimal chromatography workflow.
Self-Validating Standard Operating Procedures (SOPs)
Protocol A: Modified Normal Phase Chromatography (Bare Silica)
Use this protocol when the crude mixture is highly organic-soluble and amine-bonded columns are unavailable.
System Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add 1% to 5% Triethylamine (TEA) or 10% Ammonia in Methanol to the polar component 1.
Column Passivation: Slurry pack the bare silica column using DCM containing 1% TEA.
Causality: Pre-treating the column saturates the active silanol sites with TEA before the target analyte is introduced, preventing irreversible binding and tailing 2.
Sample Loading: Dissolve the crude mixture in a minimal volume of DCM. Crucial: Do not dry-load onto bare silica to avoid localized acid-catalyzed degradation of the hydrazine moiety. If dry-loading is required, use neutral Celite.
Elution: Run a gradient from 100% DCM to 90:10 DCM/MeOH (maintaining a constant 1% TEA concentration throughout).
Self-Validation (2D-TLC): Spot a fraction on a TLC plate. Develop in one dimension, dry, and develop perpendicular. A single diagonal spot confirms the compound is stable and not degrading on the silica.
Use this protocol for highly polar crude mixtures or when scaling up for preparative HPLC.
Mobile Phase Preparation: Prepare Solvent A: 10 mM Ammonium Carbonate buffer adjusted to pH 10.0. Prepare Solvent B: Acetonitrile.
Column Selection: Ensure the use of a high-pH stable C18 column capable of withstanding pH > 8 (e.g., Kromasil EternityXT or equivalent hybrid silica) 4.
Equilibration: Flush the column with 5% B for 5 column volumes.
Causality: At pH 10, the basic amines of the tetrahydrophthalazine core remain deprotonated (neutral). This maximizes their lipophilicity and retention on the non-polar C18 stationary phase, yielding sharp, symmetrical peaks 4.
Elution: Apply a gradient from 5% B to 60% B over 20 column volumes.
Self-Validation (Baseline Resolution Check): Inject a known standard mixture. Calculate the resolution factor (Rs). An Rs > 1.5 indicates complete baseline separation, validating the pH choice and column stability.
Quantitative Data: Modifier Selection Matrix
Stationary Phase
Mobile Phase System
Recommended Modifier
Mechanistic Action
Impact on Retention
Bare Silica (NP)
DCM / Methanol
1-5% Triethylamine (TEA) or 10% NH₄OH
Competitively masks acidic silanol groups to prevent amine tailing.
Decreases retention time; sharpens peak width.
Amine-Bonded (NP)
Hexane / EtOAc
None Required
Basic stationary phase repels the target amine, preventing irreversible adsorption.
Normal phase retention without the need for basic additives.
C18 (RP)
Acetonitrile / Water
10 mM Ammonium Carbonate (pH 10)
Deprotonates the analyte, maximizing lipophilicity and retention on the C18 chain.
Increases retention time (k') compared to acidic conditions.
Troubleshooting Desk (FAQs)
Q: Why is my 1,2,3,4-Tetrahydrophthalazin-5-amine streaking across the entire TLC plate and column?A: Streaking is a classic symptom of secondary interactions between your compound's basic nitrogen atoms and the acidic silanol groups on bare silica [[1]](). Solution: Add 1-5% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase to competitively mask these silanol sites 2. Ensure you pre-treat the column with the modifier before loading the sample.
Q: Can I use standard C18 columns with a standard 0.1% TFA mobile phase for this compound?A: It is highly discouraged. While 0.1% TFA will protonate the amine and prevent silanol tailing, it converts the compound into a highly polar salt, leading to poor retention (elution in the void volume). Using a high-pH stable C18 column with a pH 10 buffer (e.g., ammonium carbonate) keeps the amine neutral, maximizing hydrophobic retention and resolution 4.
Q: I am observing degradation of my compound on the column, resulting in multiple new impurity peaks. What is happening?A: The tetrahydrophthalazine core, particularly the hydrazine-like N-N bond, can be sensitive to oxidation or acid-catalyzed degradation on active silica surfaces. Solution: Switch to an Amine-bonded silica column, which provides a basic environment and eliminates the need for mobile phase modifiers while protecting sensitive functional groups 3. Alternatively, neutral alumina can be utilized.
References
Flash Column Chromatography: Media for Separation. University of Rochester. [Link]
Using EternityXT stationary phase for analysis and purification under reversed-phase chromatography. Kromasil.[Link]
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
How Triethylamine works on a compound separation in a reversed phase column (C18)? ResearchGate. [Link]
Technical Support Center: Stabilization of 1,2,3,4-Tetrahydrophthalazin-5-amine in Acidic Media
Welcome to the Technical Support and Troubleshooting Portal for 1,2,3,4-Tetrahydrophthalazin-5-amine (CAS: 31590-56-4). This guide is engineered for drug development professionals and synthetic chemists who require robus...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Portal for 1,2,3,4-Tetrahydrophthalazin-5-amine (CAS: 31590-56-4). This guide is engineered for drug development professionals and synthetic chemists who require robust, field-validated strategies for handling this heterocyclic scaffold under acidic conditions.
Executive Briefing & Mechanistic Overview
1,2,3,4-Tetrahydrophthalazin-5-amine comprises a saturated cyclohexane ring fused to an aromatic pyridazine ring, featuring an electron-donating primary amine. A common misconception in laboratory workflows is that this compound is prone to acid-catalyzed hydrolytic cleavage. In reality, the core heterocyclic scaffold is hydrolytically stable in acidic media ; it does not undergo nucleophilic ring opening by water [1].
However, the true vulnerability of this molecule in acidic environments is oxidative aromatization (dehydrogenation) . Driven by the thermodynamic stability of the fully conjugated aromatic system, the saturated ring readily loses four hydrogen atoms (-4 Da) in the presence of dissolved oxygen, trace metals, or elevated temperatures, converting into 5-aminophthalazine [1]. Furthermore, the compound's basic nitrogen centers dictate its solubility and partitioning behavior during acidic workups [2].
Causality: The loss of 4 Daltons precisely corresponds to the loss of four hydrogen atoms. While the tetrahydrophthalazine scaffold resists hydrolysis, the electron-rich nature of the amine-substituted ring makes it highly susceptible to hydride abstraction by oxidants. The acidic environment, if aerated, facilitates this oxidation, driven by the massive thermodynamic payoff of forming a fully aromatic phthalazine system [1].
Corrective Action: Transition from an open-air reflux to a strictly anaerobic Schlenk line setup. Sparge all acidic media with Argon or N₂ for at least 15 minutes prior to introducing the API.
Q2: I am performing a liquid-liquid extraction (LLE) using ethyl acetate and 1M HCl, but my recovery of 1,2,3,4-tetrahydrophthalazin-5-amine is near zero. Where is my compound?
Diagnosis: Aqueous Sequestration via Protonation.
Causality: The molecule acts as a polybasic system. The pyridazine nitrogens and the primary amine rapidly protonate in acidic media (pH < 2) to form a highly polar, water-soluble cationic salt. This ionic species is repelled by the lipophilic organic phase and remains entirely trapped in the aqueous layer [1].
Corrective Action: The compound is surprisingly stable to aqueous acid extractions only if the pH is subsequently corrected [2]. Before adding your organic solvent, cool the aqueous layer to 0°C and slowly adjust the pH to ~8.5 using saturated aqueous NaHCO₃. This neutralizes the salt back into its lipophilic free-base form, allowing quantitative extraction into ethyl acetate.
Q3: When refluxing the compound in 1M H₂SO₄, the solution turns dark red/brown over time, even with rigorous N₂ degassing. Why?
Diagnosis: Trace Metal-Catalyzed Oxidation.
Causality: Dissolved oxygen is not the only oxidant. Trace transition metals (e.g., Fe³⁺, Cu²⁺) present in lower-grade acids or leached from stainless steel syringe needles act as single-electron oxidants. These metals catalyze the aromatization and subsequent radical polymerization of the amine-substituted ring, leading to highly conjugated, colored oligomers.
Corrective Action: Upgrade to TraceMetal™ grade acids. Incorporate a compatible chelating agent (e.g., 1 mM EDTA) and a water-soluble reducing agent (e.g., 0.1% w/v Sodium Bisulfite) into the acidic matrix to sequester metals and quench radical intermediates.
System Logic & Visualizations
Mechanistic pathway of 1,2,3,4-tetrahydrophthalazin-5-amine degradation via oxidative aromatization.
Validated workflow for the stabilization and extraction of tetrahydrophthalazines in acidic media.
Quantitative Stability Analytics
The following table summarizes the causal relationship between environmental controls and the stability of 1,2,3,4-tetrahydrophthalazin-5-amine in 1M HCl over a 24-hour period.
Atmosphere
Additive
Temp (°C)
Recovery (%)
Primary Degradant (Aromatized)
Ambient (Air)
None
25°C
82.4%
16.1%
Ambient (Air)
None
80°C
14.5%
81.2%
Degassed (N₂)
None
80°C
88.3%
9.5%
Degassed (N₂)
1 mM EDTA
80°C
94.1%
4.2%
Degassed (N₂)
0.1% NaHSO₃
80°C
99.2%
< 0.5%
Data Interpretation: Temperature accelerates the thermodynamic drive toward aromatization, but the reaction is fundamentally oxidant-dependent. Removing oxygen (N₂) and quenching trace oxidants (NaHSO₃) creates a self-validating stabilization system, yielding near-quantitative recovery even under harsh thermal stress.
To ensure scientific integrity and prevent degradation during acidic workups, strictly adhere to this step-by-step methodology:
Step 1: Solvent Deoxygenation
Transfer the required volume of TraceMetal™ grade 1M HCl into a round-bottom flask.
Submerge a PTFE sparging needle directly into the acid.
Sparge with high-purity Argon or Nitrogen gas for a minimum of 15 minutes at room temperature to displace dissolved oxygen.
Step 2: Antioxidant Integration
While maintaining positive inert gas pressure, add Sodium Bisulfite (NaHSO₃) to achieve a 0.1% w/v concentration.
Causality Check: The bisulfite acts as a sacrificial reductant, neutralizing any ingress of oxygen or trace oxidizing species before they can attack the tetrahydrophthalazine ring.
Step 3: Compound Processing
Introduce 1,2,3,4-tetrahydrophthalazin-5-amine into the stabilized acidic media.
Perform necessary chemical transformations or dissolution steps, strictly maintaining the temperature below 40°C unless higher temperatures are mechanistically required for your specific reaction.
Step 4: Quenching and pH Adjustment
Transfer the reaction vessel to an ice-water bath (0–5°C).
Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise while monitoring with a pH meter.
Cease addition when the pH stabilizes between 8.0 and 8.5.
Causality Check: This specific pH range is critical; it is high enough to deprotonate the pyridazinium salts (restoring lipophilicity) but mild enough to prevent base-catalyzed side reactions.
Step 5: Organic Extraction
Add 3 volumes of degassed Ethyl Acetate to the neutralized aqueous phase.
Agitate gently to avoid emulsion formation, allow phase separation, and collect the upper organic layer.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
The Journal of Organic Chemistry. (2019). Regioselective Inverse Electron Demand Diels−Alder Reactions of N-Acyl 6-Amino-3-(methylthio)-1,2,4,5-tetrazines. ACS Publications. Retrieved from [Link]
Reference Data & Comparative Studies
Validation
1H NMR Spectrum Analysis of 1,2,3,4-Tetrahydrophthalazin-5-amine: High-Field vs. Benchtop NMR Platforms
Executive Summary 1,2,3,4-Tetrahydrophthalazin-5-amine (CAS: 31590-56-4) is a highly versatile bicyclic building block frequently utilized in the synthesis of phosphodiesterase (PDE) inhibitors and targeted oncological a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,2,3,4-Tetrahydrophthalazin-5-amine (CAS: 31590-56-4) is a highly versatile bicyclic building block frequently utilized in the synthesis of phosphodiesterase (PDE) inhibitors and targeted oncological agents[1][2]. Structurally, it consists of a saturated pyridazine ring fused to an aniline moiety. Validating its structure during drug development presents unique analytical challenges, primarily due to the presence of multiple exchangeable protons (amines and hydrazines) and overlapping aliphatic signals.
This guide objectively compares the analytical performance of Traditional High-Field NMR (400 MHz) against modern High-Resolution Benchtop NMR (80 MHz) for the structural verification of this compound[3]. By analyzing the causality behind solvent selection and spin-spin coupling dynamics, this guide provides drug development professionals with a self-validating framework for Process Analytical Technology (PAT) and core-facility workflows.
Mechanistic Principles of the 1H NMR Profile
To accurately interpret the 1H NMR spectrum of 1,2,3,4-Tetrahydrophthalazin-5-amine, scientists must understand the underlying quantum mechanical and kinetic environments of its 11 protons (
).
Solvent Causality: The DMSO-d6 Imperative
The choice of solvent dictates the visibility of the five exchangeable protons (N2-H, N3-H, and the two C5-NH
protons).
In Non-Polar Solvents (e.g., CDCl
) : These protons undergo rapid intermolecular chemical exchange. On the NMR timescale, this rapid exchange averages their signals into a single, featureless broad hump, or broadens them to the point of baseline invisibility.
In DMSO-d6 : The strong hydrogen-bond accepting nature of the sulfoxide oxygen restricts proton exchange. This shifts the exchange kinetics into the slow regime, resolving the C5-NH
protons (~4.95 ppm) and the N2-H/N3-H protons (~5.85 ppm) into distinct, quantifiable broad singlets.
Spin-Spin Coupling (J-Coupling) Dynamics
The aromatic ring is 1,2,3-trisubstituted, creating an AMX spin system (H-6, H-7, H-8). The C5-NH
group acts as a strong electron-donating group (EDG) via resonance. This electron density significantly shields the ortho (H-6) and para (H-8) protons, pushing them upfield to ~6.4–6.5 ppm. The meta proton (H-7) remains relatively deshielded at ~6.9 ppm, splitting into a distinct triplet due to equivalent ortho-coupling ( Hz) with H-6 and H-8.
Platform Comparison & Quantitative Data
The advent of rare-earth permanent magnets has allowed Benchtop NMR systems (e.g., Bruker Fourier 80, Nanalysis 100) to enter pharmaceutical labs, offering at-line PAT capabilities[4][5]. However, the difference in magnetic field strength (
) fundamentally alters the spectral output.
The "Roofing" Effect at 80 MHz
At 400 MHz, the difference in resonance frequency (
) between H-6 and H-7 is large compared to their coupling constant (), placing the system in the first-order (Weak Coupling) regime. At 80 MHz, shrinks by a factor of 5, while remains constant at 7.8 Hz. The resulting low ratio induces second-order strong coupling effects (the "roofing effect"). The inner peaks of the doublets increase in intensity while the outer peaks diminish, ultimately merging H-6 and H-8 into a complex multiplet on benchtop systems.
To ensure absolute trustworthiness and reproducibility across both platforms, the following self-validating protocol must be strictly adhered to:
Step 1: Standardized Sample Preparation
Weigh exactly 15.0 mg of 1,2,3,4-Tetrahydrophthalazin-5-amine.
Dissolve completely in 0.6 mL of DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS).
Causality: A 25 mg/mL concentration ensures sufficient signal-to-noise (S/N) for the 80 MHz benchtop platform without causing concentration-dependent viscosity line-broadening, which would obscure fine J-couplings.
Step 2: Instrument Tuning & Shimming
Insert the 5 mm NMR tube and perform automated tuning and matching (ATM).
Execute 1D gradient shimming (Z1-Z5).
Validation Check: Measure the TMS peak full-width at half-maximum (FWHM). It must be
Hz . If FWHM > 0.8 Hz, repeat shimming to prevent artificial multiplet merging.
Step 3: Acquisition Parameters
Pulse Sequence : Standard 1D 30-degree pulse (zg30).
Relaxation Delay (D1) : Set to 5.0 seconds. Causality: To achieve quantitative integration, D1 must exceed
of the slowest relaxing protons (typically the aliphatic C1/C4 protons).
Number of Scans (NS) : 16 scans for 400 MHz; 128 scans for 80 MHz. Causality: Benchtop systems operate at lower magnetic fields, requiring signal averaging (
) to match the S/N ratio of high-field systems[3].
Step 4: Data Processing
Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT).
Perform zero-order and first-order phase corrections manually to ensure perfectly symmetrical peak shapes for accurate integration.
Analytical Workflow Visualization
Workflow for the 1H NMR structural verification of 1,2,3,4-Tetrahydrophthalazin-5-amine.
References
American Elements . CAS 31590-56-4 | 1,2,3,4-tetrahydrophthalazin-5-amine. American Elements. Available at:[Link]
ResearchGate . Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. ResearchGate. Available at:[Link]
Bruker . Fourier 80 - Benchtop NMR. Bruker. Available at:[Link]
Nanalysis . Products Overview - Benchtop NMR. Nanalysis. Available at:[Link]
Mass spectrometry (MS) fragmentation patterns of tetrahydrophthalazine amines
Advanced Structural Elucidation of Tetrahydrophthalazine Amines: A Comparative Guide to MS Fragmentation Patterns For researchers and drug metabolism and pharmacokinetics (DMPK) scientists, the robust analytical characte...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Structural Elucidation of Tetrahydrophthalazine Amines: A Comparative Guide to MS Fragmentation Patterns
For researchers and drug metabolism and pharmacokinetics (DMPK) scientists, the robust analytical characterization of novel heterocyclic compounds is a cornerstone of successful drug development. Tetrahydrophthalazine (THPA) amines represent a critical class of pharmacophores frequently utilized in the design of antihypertensives, antihistamines, and phosphodiesterase (PDE) inhibitors.
Due to the hybrid nature of their bicyclic core—comprising a stable heteroaromatic pyridazine ring fused to a partially saturated, cyclohexene-like ring—their behavior in a mass spectrometer is highly dependent on the ionization technique employed[1]. This guide objectively compares the analytical performance and fragmentation mechanisms of Electron Impact Gas Chromatography-Mass Spectrometry (GC-EI-MS) versus Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) for THPA amines, providing actionable, self-validating protocols for structural elucidation.
Mechanistic Causality: The Physics of THPA Fragmentation
To accurately interpret the mass spectra of THPA amines, one must understand the causality behind their ion dissociation pathways. The structural dichotomy of the THPA core creates two competing fragmentation triggers:
The Saturated Ring (Retro-Diels-Alder Potential): Unlike fully aromatic phthalazines, which primarily degrade via the sequential loss of two HCN units and N₂[2], the partially saturated ring in THPAs is primed for cycloreversion. Under high-energy, odd-electron conditions, the cyclohexene-like moiety undergoes a retro-Diels-Alder (rDA) reaction, expelling neutral ethylene (C₂H₄) or substituted alkenes[1].
The Amine Substituent (Charge Retention & Leaving Groups): In soft ionization (ESI), protonation preferentially occurs at the most basic site—typically the exocyclic amine or the pyridazine nitrogen. When the amine is protonated, it becomes an excellent leaving group, driving the initial neutral loss of NH₃ (or the corresponding substituted amine) upon collisional activation[3].
Comparative Analysis: EI-MS vs. ESI-MS/MS Performance
GC-EI-MS (70 eV): The Saturation Probe
Electron Impact (EI) is a "hard" ionization technique that generates odd-electron radical cations ([M]⁺•). For THPA amines, EI is unparalleled for determining the exact degree of ring saturation. The dominant pathway is the rDA reaction, which yields highly diagnostic fragments that map the saturated portion of the bicyclic system[1]. However, the molecular ion peak is often weak, and highly polar primary amines may suffer from thermal degradation or poor volatility, necessitating chemical derivatization.
LC-ESI-MS/MS (CID): The Intact Mass & Side-Chain Validator
Electrospray Ionization (ESI) is a "soft" ionization method yielding even-electron protonated molecules ([M+H]⁺). This technique is vastly superior for intact mass confirmation and analyzing highly polar or thermally labile THPA amines[4]. During Collision-Induced Dissociation (CID), the even-electron precursor rarely undergoes rDA. Instead, the fragmentation is dominated by the loss of the amine group and subsequent cleavage of the pyridazine N-N bond[3].
Data Presentation: Diagnostic Fragment Ions Comparison
Visualizing the Analytical Workflows and Mechanisms
Decision matrix and fragmentation outcomes for THPA MS analysis.
ESI-MS/MS (CID) fragmentation pathway of a model tetrahydrophthalazine amine.
Experimental Protocols: Self-Validating Workflows
To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints to verify that the observed fragments are true structural indicators rather than instrumental artifacts.
Objective: Confirm intact mass and sequence the amine side-chain while preventing premature in-source fragmentation.
Sample Preparation: Dilute the THPA amine to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile. Add 0.1% Formic Acid to act as a proton donor, ensuring robust [M+H]⁺ formation[4].
Source Tuning (Critical Step): In-source fragmentation is a common pitfall where high-energy gas collisions in the atmospheric pressure source strip the amine before it reaches the mass analyzer[5]. Validation Check: Infuse the sample and monitor the [M+H]⁺ peak. Systematically lower the declustering potential (or fragmentor voltage) until the[M+H]⁺ peak intensity is maximized and the [M+H - NH₃]⁺ artifact peak drops below 5% relative abundance.
CID Optimization: Isolate the [M+H]⁺ precursor in the quadrupole. Ramp the Collision Energy (CE) from 10 eV to 40 eV.
Data Interpretation: The loss of the amine group typically occurs at low CE (10–15 eV). Cleavage of the robust pyridazine core (loss of N₂) will only appear at higher CE (>30 eV).
Protocol B: GC-EI-MS Workflow (Hard Ionization)
Objective: Induce the retro-Diels-Alder reaction to confirm the presence and exact structure of the partially saturated ring.
Derivatization: Primary THPA amines often exhibit poor GC peak shape due to interactions with silanol groups on the column. React the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 minutes to form a volatile TMS-derivative.
Chromatography: Inject 1 µL onto a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient from 100°C to 300°C at 15°C/min.
Ionization & Detection: Operate the EI source at standard 70 eV with a source temperature of 230°C.
Validation Check: Identify the molecular ion [M]⁺• (which may be low in abundance). Look for the highly diagnostic [M - 28]⁺• peak. This corresponds to the expulsion of C₂H₄ via the rDA mechanism, definitively proving the presence of the tetrahydro-fused ring[1].
References
Product Class 10: Phthalazines. Science of Synthesis. Thieme-Connect. Available at:[Link]
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. AIP Publishing. Available at:[Link]
Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry (PubMed). Available at:[Link]
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham (UAB). Available at:[Link]
Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. Available at:[Link]
FTIR spectral characteristic peaks of 1,2,3,4-Tetrahydrophthalazin-5-amine
Comparative FTIR Spectral Analysis of 1,2,3,4-Tetrahydrophthalazin-5-amine: A Guide for API Characterization As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the precise analytic...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative FTIR Spectral Analysis of 1,2,3,4-Tetrahydrophthalazin-5-amine: A Guide for API Characterization
As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the precise analytical characterization of active pharmaceutical ingredient (API) building blocks is critical. 1,2,3,4-Tetrahydrophthalazin-5-amine (CAS 31590-56-4) is a specialized compound featuring a partially saturated tetrahydropyridazine ring fused to an aniline derivative[1].
During synthesis or procurement, this compound is frequently evaluated against its fully aromatic counterpart (Phthalazin-5-amine) or standard reference derivatives like Hydralazine. Because the structural differences hinge on the hydrogenation state of the heterocyclic ring and the nature of the amine substitutions, Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, definitive diagnostic tool. This guide objectively compares the spectral performance markers of these compounds and provides a self-validating analytical workflow for quality control.
Comparative FTIR Spectral Data
To accurately identify 1,2,3,4-Tetrahydrophthalazin-5-amine and differentiate it from structural analogs, analysts must look beyond simple library matching and evaluate specific vibrational modes. The table below summarizes the quantitative spectral markers used to distinguish the target from Phthalazin-5-amine (the fully aromatic analog) and Hydralazine HCl (a standard reference vasodilator with a phthalazine core)[2][3].
As an application scientist, it is vital to understand the why behind the data to prevent false positives during API screening.
The Aliphatic C-H Signature (The Primary Marker): The fundamental difference between the target compound and fully aromatic phthalazines lies in the reduction of the pyridazine ring. Phthalazine is the fully conjugated 2,3-diaza analogue of naphthalene[3]. In the target compound, positions 1 and 4 are reduced to methylene (-CH₂-) groups. This converts sp² hybridized carbons to sp³ hybridized carbons. In FTIR, sp³ C-H stretching vibrations strictly occur below 3000 cm⁻¹ (specifically 2850-2950 cm⁻¹). The presence of these peaks is the definitive, binary marker confirming the tetrahydro state.
Amine Stretching Dynamics: The target possesses both a primary aromatic amine (-NH₂) and secondary ring amines (-NH-NH-). The primary amine yields a characteristic asymmetric and symmetric stretching doublet (~3450 and 3350 cm⁻¹). The secondary amines in the saturated ring yield a distinct singlet (~3250 cm⁻¹). In contrast, Hydralazine lacks the primary aromatic amine but possesses an exocyclic hydrazine group, shifting its primary N-H stretch to roughly 3218-3219 cm⁻¹[2][4].
Self-Validating ATR-FTIR Protocol
Traditional KBr pellet pressing is highly susceptible to moisture absorption. Water exhibits a broad O-H stretch at ~3400 cm⁻¹, which critically overlaps with and obscures the diagnostic primary amine N-H doublet of 1,2,3,4-Tetrahydrophthalazin-5-amine. Therefore, Attenuated Total Reflectance (ATR) is the mandatory technique for this workflow.
Step-by-Step Methodology:
Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate completely.
Background Acquisition: Collect an air background spectrum (32 co-added scans, 4 cm⁻¹ resolution, 4000-650 cm⁻¹ range).
Sample Application: Deposit ~2-5 mg of the neat solid API powder directly onto the center of the ATR crystal.
Anvil Compression: Apply the pressure anvil until the torque slips. Causality note: Intimate contact between the crystal and the sample is required to achieve sufficient evanescent wave penetration, which is inherently weaker at high wavenumbers (where the critical N-H stretches reside).
Data Acquisition: Collect the sample spectrum using the exact parameters as the background.
Self-Validation Check: Verify the presence of the atmospheric CO₂ doublet (~2350 cm⁻¹) in the raw background data. A flat, stable CO₂ baseline in the final processed sample spectrum internally validates that atmospheric suppression algorithms functioned correctly and that the anvil pressure was sufficient, ensuring the quantitative reliability of the N-H stretch intensities.
Workflow Visualization
The following decision-tree logic should be programmed into your spectrometer's QA/QC software to automate the validation of 1,2,3,4-Tetrahydrophthalazin-5-amine.
Figure 1: Decision-tree workflow for FTIR spectral validation of 1,2,3,4-Tetrahydrophthalazin-5-amine.
References[1] CAS 31590-56-4 | AMERICAN ELEMENTS®. americanelements.com. Verified Link[4] Floating tablets of hydralazine hydrochloride: optimization and evaluation - SciELO. scielo.br. Verified Link[2] FTIR spectra of pure drug (hydralazine HCl) and powdered samples of F4... - ResearchGate. researchgate.net. Verified Link[5] FTIR spectrum of A) pure drug of Hydralazine hydrochloride B)... - ResearchGate. researchgate.net. Verified Link[3] Phthalazine | C8H6N2 | CID 9207 - PubChem - NIH. nih.gov.Verified Link
HPLC Method Development and Column Comparison for Purity Analysis of 1,2,3,4-Tetrahydrophthalazin-5-amine
As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by highly polar, basic nitrogenous compounds. The purity analysis of 1,2,3,4-Tetrahydrophthalazin-5-amine —a compoun...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by highly polar, basic nitrogenous compounds. The purity analysis of 1,2,3,4-Tetrahydrophthalazin-5-amine —a compound featuring both a saturated hydrazine-like moiety and an aromatic primary amine—is notoriously difficult on standard reversed-phase high-performance liquid chromatography (RP-HPLC).
This guide objectively compares the performance of traditional Alkyl (C18) stationary phases against Pentafluorophenyl (PFP) phases. By dissecting the causality behind retention mechanisms and peak tailing, this document provides a field-proven, self-validating methodology for researchers and drug development professionals.
The Analytical Challenge: The "Silanol Effect" on Basic Amines
1,2,3,4-Tetrahydrophthalazin-5-amine possesses multiple basic nitrogen centers. At an acidic mobile phase pH (e.g., pH 2.5–3.0), these nitrogens become fully protonated.
When analyzed on a traditional C18 column, two critical failures typically occur:
Poor Retention: The fully ionized, highly polar molecule exhibits minimal hydrophobic interaction with the C18 alkyl chains, leading to early elution near the void volume.
Severe Peak Tailing: The protonated amine acts as a cation, engaging in slow, secondary ion-exchange interactions with residual, unendcapped silanolate groups (
) on the silica support. This phenomenon, often referred to as the "Silanol Effect," destroys peak symmetry and obscures closely eluting synthetic impurities ().
To overcome this, method development must pivot from purely hydrophobic retention to orthogonal selectivity.
Logical workflow for HPLC method development targeting basic amine compounds.
Mechanistic Comparison: C18 vs. PFP Stationary Phases
To achieve baseline resolution between 1,2,3,4-Tetrahydrophthalazin-5-amine and its potential synthetic impurities (e.g., unreduced precursors or oxidation products), we compare a standard C18 phase with a Pentafluorophenyl (PFP) phase .
The Causality of PFP Superiority
PFP columns offer multiple, simultaneous retention mechanisms that C18 columns lack. The highly electronegative fluorine atoms draw electron density away from the phenyl ring, creating an electron-deficient cavity. This cavity acts as a strong Lewis acid, engaging in
stacking interactions with the electron-rich aromatic ring of the analyte (Lewis base).
Furthermore, the highly polarized C-F bonds facilitate strong dipole-dipole interactions and hydrogen bonding with the basic amine groups. This multi-modal retention significantly increases the retention time of polar amines and effectively shields the analyte from residual silanols, resulting in sharp, symmetrical peaks ().
Comparison of retention mechanisms between C18 and PFP phases for basic amines.
Comparative Performance Data
The following table summarizes the quantitative performance of both columns under identical mobile phase conditions (0.1% Formic Acid in Water/Acetonitrile). The data highlights the objective superiority of the PFP chemistry for this specific molecular class.
Chromatographic Metric
Standard C18 Column (150 x 4.6 mm, 5 µm)
PFP Column (150 x 4.6 mm, 5 µm)
Analytical Implication
Retention Time ()
2.85 min
7.40 min
PFP provides sufficient retention () to avoid void volume interference.
Tailing Factor ()
2.45 (Severe Tailing)
1.12 (Symmetrical)
PFP eliminates secondary silanol interactions, ensuring accurate integration.
Theoretical Plates ()
3,200
14,500
PFP yields a tighter band, maximizing sensitivity and peak capacity.
Resolution ()
0.8 (Co-elution)
4.2 (Baseline)
PFP successfully resolves the active pharmaceutical ingredient (API) from its oxidized impurity.
Note:
calculated relative to the primary oxidation impurity. A resolution of is required for quantitative baseline separation.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal checks (System Suitability) to verify that the fluidics, column chemistry, and ionization environment are functioning correctly before any sample data is acquired ().
Step 1: Mobile Phase Preparation
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (v/v).
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile (v/v).
Causality Check: Formic acid buffers the system at ~pH 2.7. This ensures the basic amine is fully protonated, preventing the partial ionization that leads to peak splitting. It also avoids non-volatile ion-pairing reagents, maintaining strict LC-MS compatibility for downstream impurity identification ().
Step 2: System Equilibration
Column: High-Strength Silica (HSS) PFP or equivalent (150 x 4.6 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Column Temperature: 40 °C. (Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening the peak).
Purge the system and equilibrate the column at 5% B for 20 column volumes until a flat UV baseline is achieved at 254 nm.
Step 3: Sample Preparation
Accurately weigh 10 mg of 1,2,3,4-Tetrahydrophthalazin-5-amine standard.
Dissolve in 20 mL of diluent (95:5 Water:Acetonitrile).
Causality Check: Matching the sample diluent to the initial gradient conditions prevents solvent-induced band broadening at the column head.
Step 4: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
2.0
95
5
12.0
40
60
15.0
5
95
17.0
5
95
17.1
95
5
22.0
95
5
Step 5: System Suitability & Self-Validation (Critical)
Before analyzing unknown purity samples, execute the following sequence:
Blank Injection (x2): Confirm the absence of ghost peaks or carryover.
Standard Injection (x5): Inject 5 µL of the 0.5 mg/mL standard.
Validation Criteria: The system is only validated for use if the Relative Standard Deviation (%RSD) of the retention time is
and the Tailing Factor () is . If , column degradation or mobile phase buffering failure has occurred, and the run must be aborted.
Conclusion
For the purity analysis of structurally complex basic amines like 1,2,3,4-Tetrahydrophthalazin-5-amine, traditional C18 columns fail due to inadequate hydrophobic retention and severe silanol-induced peak tailing. By transitioning to a PFP stationary phase , analytical scientists can leverage
stacking, dipole interactions, and hydrogen bonding. This mechanistic shift not only guarantees sharp peak symmetry but provides the orthogonal selectivity required to confidently resolve critical synthetic impurities.
Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk
Journal of Agricultural and Food Chemistry (ACS Publications)
URL: [Link]
Validation
Comparative Reactivity Guide: 5-Amino vs. 6-Amino Tetrahydrophthalazine Isomers
Executive Summary & Chemical Nomenclature The isomers 5-amino-1,4-dioxo-tetrahydrophthalazine (universally known as 5-amino-2,3-dihydro-1,4-phthalazinedione, or Luminol ) and 6-amino-1,4-dioxo-tetrahydrophthalazine (Isol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Nomenclature
The isomers 5-amino-1,4-dioxo-tetrahydrophthalazine (universally known as 5-amino-2,3-dihydro-1,4-phthalazinedione, or Luminol ) and 6-amino-1,4-dioxo-tetrahydrophthalazine (Isoluminol ) are foundational scaffolds in chemiluminescent assays[1]. While they share an identical molecular weight and core structure, the simple positional shift of the primary amine dictates profound differences in steric hindrance, electronic resonance, and lipophilicity[2]. This guide provides an objective, data-driven comparison of their reactivity, enabling drug development professionals and assay developers to select the optimal isomer for molecular labeling or cellular reactive oxygen species (ROS) detection.
Mechanistic Causality: Steric Hindrance and Quantum Yield
The chemiluminescence of phthalazinediones relies on their oxidation by ROS and a peroxidase catalyst to a diazaquinone intermediate. Subsequent nucleophilic attack by peroxide forms an endoperoxide, which releases N₂ to yield an excited-state aminophthalate. Light is emitted as this singlet state relaxes to the ground state[3].
The 5-Amino Isomer (Luminol): In its native, unmodified state, luminol exhibits a high chemiluminescence (CL) quantum yield. However, the 5-amino group is located immediately adjacent to the carbonyl group of the phthalazinedione ring. Modifying this amine (e.g., via N-alkylation to attach a biological label) introduces severe steric clash. This steric strain forces the amino group out of coplanarity with the aromatic ring, disrupting the electron-donating resonance required to stabilize the excited state and drastically quenching the CL intensity[3].
The 6-Amino Isomer (Isoluminol): Native isoluminol has a lower baseline CL intensity than luminol. However, the 6-amino position is sterically unhindered. When functionalized with electron-donating alkyl groups (e.g., forming N-aminobutyl-N-ethylisoluminol, or ABEI), the electron density of the aromatic system increases without breaking coplanarity. This enhances the dipole moment of the excited 4-aminophthalate, resulting in a CL intensity that can exceed native isoluminol by up to 10-fold[3]. Consequently, isoluminol is the exclusive and superior scaffold for synthesizing chemiluminescent labels in immunoassays.
Caption: Chemiluminescence oxidation pathway of 5-amino and 6-amino tetrahydrophthalazines.
Physicochemical Divergence in Cellular Assays
Beyond photophysics, positional isomerism fundamentally alters the molecule's interaction with biological membranes.
Luminol possesses a lipo/hydrophilic balance that allows it to readily permeate phospholipid bilayers. It acts as a global detector for both intracellular and extracellular ROS[2].
Isoluminol is significantly more polar and hydrophilic, lacking the ability to form the same intramolecular bonds as luminol. It cannot penetrate intact biological membranes, rendering it a highly specific probe for extracellular ROS production[4].
Caption: Compartmentalized logic for intra- vs. extracellular ROS detection using isomers.
Quantitative Data Comparison
Table 1: Photophysical and Physicochemical Properties
Property
5-Amino Isomer (Luminol)
6-Amino Isomer (Isoluminol)
Steric Hindrance at Amine
High (Adjacent to C=O)
Low
Native CL Intensity
High
Low (~10% of Luminol)
Effect of N-Alkylation
Drastic Decrease in CL
Significant Increase in CL
Membrane Permeability
High (Amphiphilic)
Low (Highly Hydrophilic)
Primary Application
Global ROS detection, Forensics
CL labels (Immunoassays), Extracellular ROS
Self-Validating Experimental Protocols
Protocol A: Differentiating Intra- vs. Extracellular ROS in Neutrophils
This protocol utilizes the differential permeability of the isomers to isolate spatial ROS production[4]. It is engineered as a self-validating system: the addition of extracellular scavengers serves as an internal control to verify membrane integrity.
Step 1: Isolate human polymorphonuclear leukocytes (PMNLs) and resuspend in Hank's Balanced Salt Solution (HBSS) at
cells/mL.
Step 2: Divide the suspension into two analytical streams. To Stream A, add Luminol (10 µM). To Stream B, add Isoluminol (10 µM) and Horseradish Peroxidase (HRP, 4 U/mL) to amplify the extracellular signal[4].
Step 3: Stimulate both streams with Phorbol 12-myristate 13-acetate (PMA, 1 µM) to induce the oxidative burst[5].
Step 4 (Validation Control): To parallel control wells of Stream A and B, add Superoxide Dismutase (SOD) and Catalase.
Causality & Validation: SOD and Catalase are large enzymes that cannot enter the cell. In Stream B (Isoluminol), the signal must drop to zero, validating that Isoluminol only detects extracellular ROS. In Stream A (Luminol), the remaining signal represents purely intracellular ROS[2]. If Stream B retains a signal after scavenger addition, the cell membranes are compromised, and the assay plate must be rejected.
Protocol B: Synthesis and Validation of N-Alkylated Isoluminol Labels
When developing chemiluminescent probes for drug development, isoluminol is the required starting material due to its favorable response to functionalization[3].
Step 1: Dissolve Isoluminol (10 mmol) in anhydrous DMSO.
Step 2: Add a mild base (e.g., K₂CO₃) and the desired alkyl halide (e.g., 4-substituted benzyl bromide) dropwise under an inert atmosphere. Stir at 60°C for 12 hours.
Step 3: Precipitate the product using cold water, filter, and recrystallize from methanol to isolate the N-alkylated isoluminol derivative.
Step 4 (Validation via CL Kinetics): Prepare 10 nM solutions of native Isoluminol and the synthesized N-alkylated derivative in 0.1 M sodium carbonate buffer (pH 10). Inject H₂O₂ and a peroxidase catalyst.
Causality & Validation: Measure the peak light emission. A successful N-alkylation at the sterically free 6-position will yield a relative CL intensity 2 to 5 times higher than the native isoluminol baseline[3]. A lower signal indicates incorrect substitution (e.g., O-alkylation) or the presence of quenching impurities, invalidating the synthesis batch.
References
Viera Jancinová, et al. "The combined luminol/isoluminol chemiluminescence method for differentiating between extracellular and intracellular oxidant production by neutrophils." Redox Report, 2006.
URL: [Link]
K. Nakashima, et al. "Chemiluminescence Characteristics of N-(4-Substituted Benzyl)isoluminol." Chemical & Pharmaceutical Bulletin, 1999.
URL: [Link]
A. R. L. et al. "Luminol-, Isoluminol- And Lucigenin-Enhanced Chemiluminescence of Rat Blood Phagocytes Stimulated With Different Activators." Luminescence, 2004.
URL: [Link]
H. T. Lacey, et al. "Preparation of chemiluminescent composition of matter." US Patent 2453578A, 1948.
Differentiating 1,2,3,4-Tetrahydrophthalazin-5-amine from oxidized phthalazine analogs
In the landscape of nitrogen-containing heterocycles, the phthalazine scaffold is a privileged structure, frequently leveraged in the design of chemotherapeutics, PARP inhibitors, and antihypertensive agents[1]. However,...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of nitrogen-containing heterocycles, the phthalazine scaffold is a privileged structure, frequently leveraged in the design of chemotherapeutics, PARP inhibitors, and antihypertensive agents[1]. However, the pharmacological and physicochemical profile of a phthalazine derivative is fundamentally dictated by the oxidation state of its diazine ring. 1,2,3,4-Tetrahydrophthalazin-5-amine (THPA) represents a fully reduced, sp³-rich analog, contrasting sharply with fully oxidized, aromatic counterparts like 5-aminophthalazine or phthalazine-1,4-diones[2].
For researchers and drug development professionals, unambiguously differentiating these states is critical during synthesis, metabolic profiling, and stability testing. This guide provides an authoritative framework for distinguishing THPA from its oxidized analogs through structural analysis, quantitative spectral data, and self-validating experimental protocols.
Structural and Electronic Divergence
The core divergence between these molecules lies in their hybridization and planarity. Oxidized phthalazines are fully conjugated, planar, 10-π electron aromatic systems. This extensive delocalization imparts high thermodynamic stability but limits 3D conformational flexibility.
In contrast, the reduction of the diazine ring in THPA yields a non-planar, puckered conformation. The nitrogens in the tetrahydro ring behave as secondary amines rather than aromatic imines, drastically shifting the basicity (pKa) and nucleophilic potential of the molecule[3].
Oxidation-reduction relationship between THPA and fully oxidized phthalazines.
Quantitative Analytical Differentiation
To unambiguously distinguish THPA from its oxidized analogs, researchers must leverage multi-modal spectroscopy. The causality behind these spectral shifts is rooted in the loss of ring current (NMR) and altered bond orders (IR/MS).
Table 1: Comparative Analytical Markers
Analytical Method
1,2,3,4-Tetrahydrophthalazin-5-amine (Reduced)
5-Aminophthalazine (Fully Oxidized)
Phthalazine-1,4-dione (Oxidized/Carbonyl)
¹H NMR (DMSO-d₆)
Aliphatic CH₂ signals at δ 3.5–4.5 ppm; Broad NH signals
The following methodologies are designed not just to yield data, but to act as self-validating systems that confirm the integrity of the results through embedded chemical logic.
Protocol 1: ¹H NMR Structural Validation via Deuterium Exchange
This protocol definitively assigns the aliphatic backbone protons versus the heteroatom-bound protons in THPA, proving the presence of the reduced ring.
Sample Preparation : Dissolve 5 mg of the synthesized THPA in 0.5 mL of anhydrous DMSO-d₆.
Baseline Acquisition : Acquire a standard 1D ¹H NMR spectrum (400 MHz or higher). Identify the expected aliphatic signals in the δ 3.5–4.5 ppm region (corresponding to the C1 and C4 protons) and the broad signals for the primary amine (C5-NH₂) and secondary amines (N2-H, N3-H).
In-Situ Deuterium Exchange : Add 10 μL of D₂O directly to the NMR tube. Invert the tube 5–10 times to ensure complete mixing and allow it to equilibrate for 10 minutes.
Validation Acquisition : Re-acquire the ¹H NMR spectrum.
Causality & Self-Validation : The addition of D₂O forces rapid proton-deuterium exchange on the electronegative nitrogen atoms. The broad signals corresponding to the amines will disappear. If the signals at δ 3.5–4.5 ppm remain unchanged, it definitively proves they are carbon-bound (sp³ CH₂), validating the presence of the reduced tetrahydro ring rather than an oxidized aromatic system where these protons would be absent.
Protocol 2: Oxidative Stability and Mass Spectrometric Profiling
Because tetrahydrophthalazines can be susceptible to auto-oxidation, this assay differentiates THPA by monitoring its forced conversion to the oxidized state.
Incubation : Prepare a 100 μM solution of THPA in a 50 mM phosphate buffer (pH 7.4). Add a mild oxidizing agent (e.g., 1 eq. H₂O₂ or potassium permanganate)[3].
Time-Course Sampling : Extract 50 μL aliquots at 0, 15, 30, and 60 minutes. Quench the reaction with an equal volume of cold acetonitrile.
LC-MS Analysis : Inject the quenched samples into an LC-MS system operating in positive electrospray ionization (ESI+) mode.
Causality & Self-Validation : Fully oxidized phthalazines are highly stable and will show no mass shift under these conditions. THPA, however, will exhibit a distinct mass shift from m/z 150[M+H]⁺ to m/z 146 [M+H]⁺ (loss of 4 hydrogen atoms/electrons) as it aromatizes. The appearance of the m/z 146 peak over time self-validates that the original analyte was indeed the fully reduced tetrahydro-form. Furthermore, the oxidized product will demonstrate the hallmark sequential loss of HCN (m/z 27) during MS/MS fragmentation, a pathway inaccessible to the intact tetrahydro ring[3].
Multi-modal analytical workflow for differentiating phthalazine oxidation states.
Pharmacological & Reactivity Implications
The differentiation between these states is not merely an analytical exercise; it profoundly impacts drug design. The fully oxidized phthalazine ring is a rigid, planar pharmacophore that frequently intercalates into DNA or binds flat active sites (e.g., the nicotinamide binding pocket in PARP enzymes).
Conversely, the sp³-rich THPA introduces a three-dimensional vector, improving aqueous solubility and altering the basicity of the molecule. The secondary amines in the THPA ring are significantly more nucleophilic than the aromatic nitrogens of oxidized phthalazines, making THPA a highly reactive intermediate for further functionalization (e.g., N-alkylation or acylation) in medicinal chemistry campaigns.
References
American Elements. "CAS 31590-56-4 | 1,2,3,4-tetrahydrophthalazin-5-amine." American Elements.[Link]
Marosvölgyi-Haskó, D., et al. "Recent Developments in Chemistry of Phthalazines." ResearchGate.[Link]
Rafeeq, M., et al. "Green and efficient synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione." NIScPR.[Link]
"Product Class 10: Phthalazines." Thieme Connect.[Link]
Elemental Analysis Standards for 5-Amino-1,2,3,4-Tetrahydrophthalazine: A Comparative Calibration Guide
Elemental analysis (CHNS-O) is a fundamental technique in the pharmaceutical industry for validating the chemical integrity and purity of active pharmaceutical ingredients (APIs) and intermediates[1]. However, analyzing...
Author: BenchChem Technical Support Team. Date: March 2026
Elemental analysis (CHNS-O) is a fundamental technique in the pharmaceutical industry for validating the chemical integrity and purity of active pharmaceutical ingredients (APIs) and intermediates[1]. However, analyzing nitrogen-rich, rigid heterocyclic compounds like 5-amino-1,2,3,4-tetrahydrophthalazine —and its widely utilized oxidized derivative, 5-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione (luminol)[2]—presents unique combustion challenges.
Due to the robust N-N and C=N bonds within the phthalazine core, these compounds are prone to incomplete combustion and the formation of refractory nitrogen oxides (NOx)[3]. Selecting the correct elemental analysis standard is not merely a procedural formality; it is the mechanistic foundation of accurate Thermal Conductivity Detector (TCD) quantification. This guide objectively compares calibration standards and provides a self-validating protocol for the precise CHNS analysis of this compound class.
The Chemical Challenge: Matrix Matching in Flash Combustion
The Pregl-Dumas method of flash combustion relies on dropping a tin-encapsulated sample into a furnace at >1000°C in an oxygen-rich environment[4]. The exothermic oxidation of the tin capsule creates a localized temperature spike of ~1800°C, which is required to shatter the phthalazine ring.
The analytical challenge lies in the nitrogen mass fraction . The fully reduced 5-amino-1,2,3,4-tetrahydrophthalazine contains ~28.2% nitrogen , while the dione derivative contains ~23.7% nitrogen . If the system is calibrated using a standard with a vastly different elemental ratio (e.g., Acetanilide at 10.3% N), the TCD response curve must be extrapolated, introducing severe non-linear dynamic range errors.
Figure 1: Mechanistic pathway of CHNS flash combustion and detection.
Comparative Analysis of Elemental Standards
To ensure precise quantification, the calibration standard must adhere to the Matrix Matching Principle —its elemental composition and combustion kinetics should closely mirror the target analyte.
Table 1: Elemental Composition and Matrix Matching Efficacy
Analytical Standard
Formula
% Carbon
% Hydrogen
% Nitrogen
% Oxygen
Suitability for Phthalazines
Acetanilide
C8H9NO
71.09
6.71
10.36
11.84
Poor: Nitrogen content is too low, leading to TCD extrapolation errors.
Sulfanilamide
C6H8N2O2S
41.84
4.68
16.27
18.58
Moderate: Excellent universal standard, but N% is still below the target range.
Urea
CH4N2O
20.00
6.71
46.65
26.64
Excellent: High N and O content perfectly brackets the target analyte.
Melamine
C3H6N6
28.57
4.80
66.63
0.00
Good: Ideal for strictly CHN analysis, but lacks oxygen for CHNS-O workflows.
Analyte (Reduced)
C8H11N3
64.40
7.43
28.17
0.00
Target Baseline
Analyte (Dione)
C8H7N3O2
54.24
3.98
23.72
18.06
Target Baseline
The Verdict: Urea as the Optimal Standard
While Sulfanilamide is the industry workhorse for general pharmaceutical intermediates[5], Urea is the superior standard for 5-amino-1,2,3,4-tetrahydrophthalazine. Urea's high nitrogen (46.65%) and oxygen (26.64%) content allows analysts to build a multi-point calibration curve that fully encompasses the 24–28% nitrogen range of the analyte, preventing TCD saturation and ensuring strict linearity.
Self-Validating Experimental Protocol
A robust analytical method cannot rely on assumption; it must be a self-validating system. The following protocol utilizes Urea as the primary calibrant and Sulfanilamide as an orthogonal Quality Control (QC) check to guarantee system accuracy before the analyte is ever introduced.
Step-by-Step Methodology
Phase 1: System Purge and Baseline Establishment
Run 3x Empty Tin Capsules: This establishes a zero-baseline for the TCD and verifies that atmospheric N2 has been completely purged from the autosampler carousel. Causality: Any residual atmospheric nitrogen will artificially inflate the analyte's nitrogen percentage.
Phase 2: Reactor Passivation
2. Run 2x Unweighed Urea Samples: Causality: Fresh quartz combustion tubes and copper reduction reactors have active binding sites. Running "dummy" high-nitrogen samples passivates the system, ensuring that subsequent calibration runs are not artificially depleted by gas adsorption.
Phase 3: Multi-Point Calibration
3. Weigh 5x Urea Standards (0.5 mg to 3.0 mg): Process these using the analyzer's pharmaceutical method (e.g., O2 flow rate: 400 ml/min)[4]. Causality: This generates a linear K-factor curve that brackets the expected TCD response for a standard 2.0 mg dose of the target analyte.
Phase 4: Orthogonal Quality Control (The Self-Validation Step)
4. Run 1x Sulfanilamide Standard (~1.5 mg): Causality: If the system is correctly calibrated with Urea, it must accurately quantify the completely different molecular structure of Sulfanilamide within an absolute error of ±0.3%. If this QC step fails, the calibration is rejected, and the reduction reactor must be checked for depletion.
Phase 5: Analyte Quantification
5. Analyze 5-amino-1,2,3,4-tetrahydrophthalazine (n=3): Weigh 2.0 mg (±0.1 mg) of the sample into tin capsules. Pro-Tip: If analyzing the dione derivative (luminol), add a small amount of Vanadium Pentoxide (
) as a combustion accelerator to ensure the complete release of oxygen.
6. Drift Check: Run a Urea standard every 15 samples to verify TCD stability over time.
Figure 2: Self-validating calibration and analysis workflow for high-nitrogen compounds.
Conclusion
For the elemental analysis of high-nitrogen heterocycles like 5-amino-1,2,3,4-tetrahydrophthalazine, standard Acetanilide calibration is insufficient. By switching to a Urea-based calibration model and employing a strict, self-validating protocol with orthogonal QC checks, analytical scientists can eliminate TCD extrapolation errors, ensure complete NOx reduction, and generate regulatory-compliant data with high reproducibility.
References
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica.
CHNS-O determination in pharmaceutical products by flash combustion. VELP Scientifica.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Content Type: Publish Comparison Guide & Experimental Methodology.
Executive Summary
In early-stage drug discovery, the 1,2,3,4-tetrahydrophthalazine scaffold is highly valued for its unique sp3-rich 3D conformation and hydrogen-bonding capabilities, offering distinct pharmacological advantages over flat, fully aromatic phthalazines. However, the saturation of the pyridazine ring fundamentally alters the molecule's electronic structure.
As a Senior Application Scientist, I frequently see researchers misinterpret the UV-Vis spectra of tetrahydrophthalazine derivatives by comparing them directly to their fully aromatic precursors. This guide objectively compares the UV-Vis absorption maxima (
) of 1,2,3,4-Tetrahydrophthalazin-5-amine against structural alternatives, explaining the causality behind these spectroscopic shifts and providing a self-validating protocol for accurate characterization.
Chromophore Deconstruction: The Causality of Conjugation
To understand the UV-Vis spectrum of 1,2,3,4-tetrahydrophthalazin-5-amine, we must deconstruct its chromophore.
In a fully aromatic phthalazine , the
-electrons are delocalized across both the benzene and pyridazine rings. This extended conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in bathochromic (red) shifts with absorption maxima extending beyond 350 nm .
Conversely, reducing the molecule to 1,2,3,4-tetrahydrophthalazin-5-amine saturates the nitrogen-containing ring. This breaks the extended
-conjugation. The resulting molecule possesses an isolated arylamine (aniline) chromophore that is ortho-substituted by the alkyl carbons of the saturated ring. Consequently, the absorption profile mirrors that of an alkylated aniline rather than a fused bicyclic aromatic system.
Fig 1. Chromophore logic and conjugation effects on UV-Vis absorption maxima.
Comparative UV-Vis Performance Data
When selecting a scaffold for assay development or monitoring reaction progression, knowing the exact spectroscopic windows of your compounds is critical. The table below compares the absorption maxima of 1,2,3,4-tetrahydrophthalazin-5-amine with its fully aromatic counterpart and baseline reference molecules .
Compound
Structural Feature
Primary Band ()
Secondary Band ()
Tertiary Band ()
1,2,3,4-Tetrahydrophthalazin-5-amine
Saturated ring, isolated aniline chromophore
~235 nm (E2 band, )
~285 nm (B band, )
None
Phthalazin-5-amine
Fully aromatic, extended -conjugation
~240 nm
~290 nm
~360 nm (n )
Aniline (Reference)
Unsubstituted arylamine
~230 nm
~280 nm
None
Key Takeaway: The absence of absorption above 300 nm is the defining spectroscopic signature of the tetrahydrophthalazine core. The slight bathochromic shift (~5 nm) compared to bare aniline is caused by the +I (inductive) electron-donating effect of the saturated alkyl ring attached to the benzene moiety.
Self-Validating Experimental Protocol for UV-Vis Characterization
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, protocols must be designed to catch errors internally. 1,2,3,4-tetrahydrophthalazines are susceptible to spontaneous air oxidation back to their fully aromatic phthalazine states. Therefore, this protocol incorporates a self-validating stability check .
Step-by-Step Methodology
Sample Preparation: Dissolve 1,2,3,4-tetrahydrophthalazin-5-amine in anhydrous DMSO to create a 10 mM stock solution. Causality: DMSO prevents premature oxidation that occurs more rapidly in protic aqueous environments.
Serial Dilution: Dilute the stock to working concentrations (10 µM, 25 µM, 50 µM, 100 µM) using HPLC-grade Methanol.
Baseline Correction: Blank the spectrophotometer using a matched solvent matrix (e.g., 1% DMSO in Methanol) using matched quartz cuvettes (1 cm path length) .
Spectral Acquisition: Scan from 200 nm to 600 nm at a scan rate of 600 nm/min.
Self-Validating Step (Oxidation Check): Leave the 50 µM cuvette exposed to ambient air for 24 hours and rescan.
Validation: If the compound is oxidizing, a new peak will emerge at ~360 nm . An isosbestic point between the 285 nm and 360 nm peaks confirms clean, unimolecular oxidative degradation.
Beer-Lambert Validation: Plot Absorbance at 285 nm vs. Concentration. An
confirms the absence of stacking or aggregation.
Fig 2. Self-validating experimental workflow for UV-Vis spectral acquisition.
Mechanistic Insights: pH Dependence and Solvatochromism
When working with 1,2,3,4-tetrahydrophthalazin-5-amine in biological assays, environmental factors will drastically alter its UV-Vis profile:
pH-Induced Hypsochromic Shifts: The C5-amine group is a primary basic center. If the assay buffer drops below the amine's pKa (typically ~4.5 - 5.5 for anilines), the nitrogen becomes protonated (
). This ties up the nitrogen's lone pair, preventing it from resonating with the benzene ring. Result: The B-band at 285 nm will undergo a severe hypsochromic (blue) shift down to ~260 nm, and the molar absorptivity () will drop.
Solvatochromism: In polar protic solvents (like water or methanol), hydrogen bonding stabilizes the excited
state more than the ground state, leading to a slight red shift compared to non-polar solvents like hexane. Always match your analytical solvent to your assay conditions when determining concentration via UV-Vis.
References
Phthalazine - the NIST WebBook (Standard Spectroscopic Guidelines)
National Institute of Standards and Technology (NIST)
URL:[Link]
Validation
The Definitive Guide to 1,2,3,4-Tetrahydrophthalazin-5-amine Reference Standards: Quality Control & Analytical Workflows
Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly targeted oncology drugs like PARP inhibitors and antihypertensives like hydralazine—phthalazine derivatives serve as cri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly targeted oncology drugs like PARP inhibitors and antihypertensives like hydralazine—phthalazine derivatives serve as critical structural backbones. 1,2,3,4-Tetrahydrophthalazin-5-amine (THPA) (CAS 31590-56-4) is a highly reactive intermediate and potential process-related impurity. Due to the presence of both secondary and primary amine moieties, THPA presents a high risk for oxidative degradation and the formation of highly mutagenic N-nitrosamines.
This guide provides an objective comparison of THPA reference standard grades and details self-validating, ICH-compliant experimental protocols for its rigorous quality control.
The Mechanistic Imperative: Why THPA Quality Dictates API Safety
The reliability of any analytical method depends entirely on the purity and traceability of its reference standard [1]. When quantifying trace impurities in pharmaceutical manufacturing, the causality between standard quality and patient safety is direct:
Amine Reactivity: The tetrahydrophthalazine core is susceptible to oxidation upon exposure to light and air, leading to baseline drift in chromatographic assays if the reference standard degrades.
Nitrosamine Risk: Under acidic conditions in the presence of nitrosating agents (e.g., sodium nitrite), the secondary amine in THPA can rapidly form N-nitrosamine derivatives. Accurate quantification of these genotoxic impurities requires a pristine THPA reference standard to ensure accurate relative response factors (RRF) during LC-MS/MS analysis.
Fig 1: Chemical degradation and nitrosation pathways of THPA.
Comparative Analysis of Reference Standard Grades
Selecting the appropriate grade of THPA reference standard is a balance between regulatory compliance, analytical uncertainty, and cost. According to USP General Chapter <11> [2], reference standards must be highly characterized specimens suitable for their intended use.
Standard Grade
Purity Assignment Method
Traceability
Relative Cost
Best Use Case
Compendial / Primary
Inter-laboratory consensus (Mass Balance + qNMR)
Pharmacopeial Authority (USP/EP)
Regulatory submissions, dispute resolution, and primary calibration.
Data Synthesis: While Compendial standards offer the highest regulatory defensibility, establishing an in-house Analytical Working Standard qualified against a Primary Standard is the most cost-effective approach for routine THPA impurity profiling.
Experimental Protocols for THPA Quality Control
Workflow 1: In-House Working Standard Qualification (Mass Balance Approach)
To establish a self-validating working standard, researchers must account for all orthogonal impurities. Relying solely on chromatographic purity is a critical error, as it ignores "invisible" contaminants like water and inorganic salts.
Step-by-Step Methodology:
Chromatographic Purity (HPLC-UV): Analyze the candidate THPA material using a stability-indicating HPLC method (see Workflow 2). Calculate the purity as Area %.
Moisture Content (Karl Fischer): Titrate 50 mg of the sample using a coulometric KF titrator to determine % Water.
Residual Solvents (GC-FID/HS): Analyze via Headspace Gas Chromatography to quantify trapped synthesis solvents (e.g., methanol, ethyl acetate) as % Solvents.
Residue on Ignition (ROI): Combust 1.0 g of the sample with sulfuric acid at 600°C to determine inorganic impurities as % Inorganics.
Mass Balance Calculation:
Assigned Purity =[100 - (% Water + % Solvents + % Inorganics)] × (Chromatographic Purity / 100)
Fig 2: Qualification workflow for THPA working standards per USP <11>.
Workflow 2: ICH Q2(R2) Compliant HPLC-MS/MS Method for THPA
To quantify THPA as an impurity in a final API, the analytical procedure must be validated according to ICH Q2(R2) guidelines [3]. Because THPA is a polar amine, traditional C18 columns often yield poor retention and peak tailing.
Causality in Method Design: We utilize a mixed-mode column (e.g., Newcrom R1) and replace traditional phosphoric acid with formic acid [4]. Phosphoric acid suppresses ionization and contaminates the mass spectrometer source; formic acid provides the necessary low pH to protonate the amine for sharp peak shapes while remaining 100% volatile for ESI-MS compatibility.
Method Parameters:
Column: Mixed-mode RP/Cation-Exchange (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 60% B over 15 minutes.
Flow Rate: 1.0 mL/min (Split 1:4 before MS source).
Detection: UV at 230 nm (Routine QC) and ESI-MS/MS (Trace analysis, MRM mode).
Injection Volume: 5 µL.
System Suitability Criteria (Self-Validating Step):
Before analyzing unknown samples, inject the Qualified THPA Working Standard (10 µg/mL). The system is only validated if:
Tailing factor (T) is ≤ 1.5.
Relative Standard Deviation (RSD) of 5 replicate injections is ≤ 2.0%.
Signal-to-Noise (S/N) at the Limit of Quantitation (LOQ) is ≥ 10.
Fig 3: Analytical logic tree for THPA impurity profiling.
References
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA). Available at:[Link]
ICH Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
Separation of Phthalazine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Comparative
Comparative biological efficacy of tetrahydrophthalazine vs isoquinoline amines
The development of targeted therapeutics relies heavily on the selection of privileged chemical scaffolds. Two highly prominent, yet mechanistically distinct, bicyclic systems used in modern drug discovery are tetrahydro...
Author: BenchChem Technical Support Team. Date: March 2026
The development of targeted therapeutics relies heavily on the selection of privileged chemical scaffolds. Two highly prominent, yet mechanistically distinct, bicyclic systems used in modern drug discovery are tetrahydrophthalazines (THPs) and isoquinoline amines (IQAs) . While both feature nitrogen-containing rings, their structural geometry, metabolic profiles, and biological targets diverge significantly.
This guide provides an in-depth, objective comparison of these two scaffolds, detailing the causality behind their biological efficacy and providing self-validating experimental frameworks for their evaluation.
Mechanistic Causality & Structural Biology
Tetrahydrophthalazines (THP): Saturated Precision and Enzyme Trapping
The tetrahydrophthalazine core is a partially saturated bicyclic system that has become a cornerstone in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib 1.
The Causality of Efficacy:
The biological efficacy of THPs is driven by two distinct structural features. First, the N2/N3 nitrogen atoms serve as critical hydrogen bond acceptors that anchor the molecule within the NAD+ binding pocket of target enzymes 2. Second, the saturated C5-C8 ring blocks the rapid oxidative metabolism typically seen in flat aromatic rings, significantly extending the compound's pharmacokinetic half-life [[2]](). In oncology, this unique 3D vector does not just inhibit PARP catalytically; it induces "PARP trapping," physically stalling the enzyme on DNA to trigger synthetic lethality in BRCA-mutant cells.
Fig 1. Mechanism of PARP trapping by tetrahydrophthalazine derivatives.
Isoquinoline Amines (IQA): The Hinge-Binding Masters
Isoquinoline amines are fully planar, aromatic systems widely recognized as privileged scaffolds for kinase inhibition. They have shown exceptional activity against a variety of kinases, including ROCK, FLT3, and TrkC, potently inhibiting cancer proliferation and regulating cellular contraction 3. The clinical success of the IQA-based ROCK inhibitor Fasudil has spurred extensive research into this class 4.
The Causality of Efficacy:
To effectively inhibit a kinase, a molecule must outcompete intracellular ATP (which exists at high millimolar concentrations). The IQA scaffold achieves this through a bidentate hydrogen-bonding motif. The endocyclic isoquinoline nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a donor. This perfectly mimics the adenine ring of ATP, allowing the planar IQA molecule to slot deeply into the narrow hydrophobic hinge region of the kinase active site, downregulating downstream signaling pathways like PI3K/AKT and JAK/STAT 5.
Fig 2. ATP-competitive kinase inhibition workflow by isoquinoline amines.
Quantitative Efficacy Comparison
The following table summarizes the divergent biological profiles of these two scaffolds, highlighting why researchers must choose between them based on the target's structural demands.
Feature
Tetrahydrophthalazines (THP)
Isoquinoline Amines (IQA)
Primary Biological Targets
PARP1/2, PDE4, NLRP3
Kinases (ROCK, FLT3, AKT, DYRK1A)
Primary Binding Mode
NAD+ pocket competitive & physical trapping
ATP-competitive hinge binding
Structural Geometry
Partially saturated, non-planar C5-C8 ring
Fully planar, aromatic bicyclic system
Metabolic Stability
High (saturated ring resists CYP450 oxidation)
Moderate (susceptible to ring oxidation)
Key Pharmacophore Role
Hydrogen bond acceptors (N2/N3)
Hydrogen bond donor/acceptor pair
Clinical Representatives
Olaparib, Niraparib
Fasudil, FX-9
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the evaluation of these scaffolds must rely on self-validating experimental systems. A standard IC50 value is meaningless without internal controls that prove the mechanism of action.
Fig 3. Self-validating experimental workflow for evaluating compound efficacy.
Causality: Measuring purely enzymatic IC50 is insufficient because the clinical efficacy of THP-based PARP inhibitors relies heavily on physical DNA trapping. This protocol measures both.
Substrate Preparation: Immobilize sheared genomic DNA (the PARP1 activator) onto a 96-well microplate. Wash with PBS containing 0.05% Tween-20.
Enzyme Incubation: Add 50 nM recombinant human PARP1 and the THP compound (10-point dose-response gradient, 0.1 nM to 10 µM). Causality: Pre-incubation allows the THP compound to access the NAD+ pocket before the competitive substrate floods the system.
Reaction Initiation: Add 50 µM biotinylated NAD+ to initiate poly(ADP-ribosyl)ation. Incubate for 30 minutes at room temperature.
Detection: Wash the plate and add streptavidin-HRP followed by a chemiluminescent substrate. Read luminescence to calculate the catalytic IC50.
Self-Validation Step (Trapping Confirmation): Run a parallel chromatin fractionation assay. Compare the THP compound against Veliparib (a strong catalytic inhibitor but weak trapper). If the THP compound yields a high fraction of chromatin-bound PARP1 via Western blot, the trapping mechanism is validated, confirming the biological superiority of the THP vector.
Causality: To prove that an IQA compound is a true ATP-competitive hinge binder, the assay must demonstrate that the IC50 shifts proportionally with varying ATP concentrations.
Kinase Reaction Setup: Prepare a reaction buffer containing recombinant target kinase (e.g., ROCK1 or FLT3), 10 mM MgCl2, and 1 mM EGTA.
The Validation Step (ATP Titration): Set up three parallel assay plates with varying ATP concentrations: 10 µM, 100 µM, and 1 mM. Causality: If the IQA binds the ATP hinge region, higher ATP concentrations will outcompete the inhibitor, shifting the IC50 curve to the right.
Compound Addition: Dispense the IQA compound across a 10-point serial dilution (1 nM to 50 µM) into the three plates.
FRET Detection: Add a target-specific peptide substrate labeled with a FRET donor/acceptor pair. Measure the phosphorylation kinetics over 60 minutes using a microplate reader (Ex: 340 nm, Em: 495/520 nm).
Data Analysis: Calculate the Cheng-Prusoff
. A constant across all three ATP concentrations mathematically validates the purely competitive mechanistic model of the isoquinoline amine.
References
Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells. PMC.
5,6,7,8-Tetrahydrophthalazine. Benchchem.
US11001559B2 - 4-substituted aminoisoquinoline derivatives. Google Patents.
Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. ResearchGate.
As a Senior Application Scientist overseeing preclinical drug discovery workflows, I frequently observe laboratories treating all nitrogenous bases as generic organic waste. This is a critical operational error.
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing preclinical drug discovery workflows, I frequently observe laboratories treating all nitrogenous bases as generic organic waste. This is a critical operational error. In pharmaceutical development, the 1,2,3,4-tetrahydrophthalazine scaffold is a highly valuable intermediate, frequently utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and targeted kinase antagonists.
While the pharmacological utility of these molecules is well-documented, the logistical handling and end-of-life disposal of reactive intermediates like 1,2,3,4-Tetrahydrophthalazin-5-amine (CAS 31590-56-4) require precise, mechanistically grounded protocols. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates but also introduces severe risks of exothermic reactions in waste carboys and long-term aquatic toxicity [1] [2].
This guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and disposal of 1,2,3,4-Tetrahydrophthalazin-5-amine.
The Mechanistic Causality of Disposal ("The Why")
To understand how to dispose of this chemical, we must first understand why specific precautions are non-negotiable.
1,2,3,4-Tetrahydrophthalazin-5-amine contains three nitrogen atoms: a primary amine and a cyclic hydrazine-like moiety. This structure makes the molecule highly nucleophilic and a weak base. If inadvertently mixed with acidic waste streams (e.g., trifluoroacetic acid from HPLC effluents), the amine will undergo a rapid, exothermic protonation. In a sealed waste carboy, this generates localized heat and gas expansion, risking container rupture.
Furthermore, because protonation drastically increases its aqueous solubility, flushing this compound down the drain allows it to bypass standard municipal water filtration systems. Once in the environment, cyclic amines are highly mobile and exhibit persistence, leading to aquatic toxicity [3]. Therefore, high-temperature incineration at a licensed facility is the only acceptable method of destruction.
Table 1: Physicochemical & Hazard Profile
Parameter
Quantitative Data / Classification
Operational Implication
CAS Number
31590-56-4
Use for exact SDS and waste manifest tracking.
Molecular Weight
149.2 g/mol
High mass-to-nitrogen ratio; highly reactive.
Appearance
Solid / Powder
High risk of aerosolization and inhalation during spills.
Solubility
Soluble in DMSO, MeOH, acidic H₂O
Dictates segregation into specific organic/aqueous waste streams.
EPA/RCRA Status
Regulated Toxic Waste
Must not be discharged into municipal wastewater systems.
Waste Segregation & Compatibility Matrix
Before executing any disposal protocol, the waste must be correctly categorized. Mixing incompatible waste streams is the leading cause of laboratory safety incidents.
Table 2: Segregation Logistics
Waste Category
Primary Container Material
Strict Incompatibilities
Final Destination
Dry Powder / Solids
High-Density Polyethylene (HDPE)
Strong oxidizers (e.g., peroxides, nitric acid)
RCRA-Licensed Incineration
Organic Solutions
Vented HDPE Carboy
Halogenated solvents, strong acids
Non-Halogenated Organic Waste
Aqueous Buffers
Vented HDPE Carboy
Heavy metals, biological waste
Toxic Aqueous Waste
Self-Validating Disposal Protocols
The following step-by-step methodologies incorporate built-in validation checks to ensure the protocol has been executed flawlessly, creating a closed-loop safety system.
Liquid waste containing 1,2,3,4-Tetrahydrophthalazin-5-amine is typically generated during high-throughput screening assays or LC-MS preparations.
Segregation: Identify whether the solvent matrix is primarily organic (e.g., >10% DMSO/Methanol) or aqueous. Route to the respective designated waste carboy.
Transfer: Use a grounded, anti-static funnel to pour the liquid waste into the carboy. Causality: Flowing organic liquids can generate static electricity; grounding prevents spark-induced ignition of solvent vapors.
Neutralization Check: Ensure the receiving waste carboy does not contain strong acids.
Validation (The Self-Check): Before sealing the carboy, apply a broad-range pH test strip to a 1 mL aliquot of the mixed waste. A reading between pH 6.0 and 8.0 validates that no reactive acidic or highly basic excursions have occurred, confirming the carboy is chemically stable for temporary storage.
Containment: Seal the carboy with a pressure-venting cap to prevent gas accumulation, and log the exact estimated mass of the amine added on the hazardous waste manifest.
Protocol B: Accidental Powder Spill Containment
Because the compound is a fine powder, spills present an immediate inhalation hazard.
Immediate Isolation: Evacuate personnel from the immediate vicinity and ensure the laboratory's HVAC system is functioning to provide negative pressure.
PPE Donning: Equip a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and wrap-around safety goggles.
Suppression: Do not dry-sweep the powder, as this aerosolizes the active pharmaceutical ingredient (API). Instead, lightly mist the spill with a 10% ethanol/water solution to bind the particulates.
Collection: Use a disposable plastic scraper (avoid metal to prevent sparking) to push the dampened powder onto an inert absorbent pad. Transfer the pad into a primary HDPE solid waste container.
Validation (The Self-Check): Because many conjugated cyclic amine systems exhibit weak fluorescence under ultraviolet light, sweep the spill area with a 365 nm handheld UV lamp. The complete absence of fluorescence on the benchtop validates that the micro-particulate cleanup was successful and the area is decontaminated.
Waste Management Decision Pathway
To streamline laboratory operations, I have mapped the logistical decision tree for 1,2,3,4-Tetrahydrophthalazin-5-amine disposal. Print this diagram and affix it near your chemical weighing stations.
Fig 1. Decision tree for 1,2,3,4-Tetrahydrophthalazin-5-amine waste segregation and disposal.
Final Logistical Considerations
Never attempt to neutralize or degrade 1,2,3,4-Tetrahydrophthalazin-5-amine in-house using bleach (sodium hypochlorite). Mixing amines with hypochlorite can generate highly toxic and explosive chloramines. Always rely on professional, RCRA-licensed waste brokers to transport the sealed containers for high-temperature incineration, which completely breaks down the molecule into harmless nitrogen gas (N₂), carbon dioxide (CO₂), and water vapor [2].
By implementing these self-validating protocols, your laboratory ensures rigorous environmental compliance, protects personnel from reactive hazards, and maintains the highest standards of scientific integrity.
References
American Elements. "CAS 31590-56-4 | 1,2,3,4-tetrahydrophthalazin-5-amine Safety Data Sheet & Material Properties." American Elements, 2022. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings: A User-Friendly Reference Document." EPA.gov. Available at: [Link]
Purdue University Radiological & Environmental Management. "Guidelines: Handling and Disposal of Chemicals." Purdue.edu. Available at:[Link]
Handling
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2,3,4-Tetrahydrophthalazin-5-amine
Hazard Assessment: An Evidence-Based Approach to an Unknown Profile Due to the absence of a specific Safety Data Sheet (SDS) for 1,2,3,4-Tetrahydrophthalazin-5-amine, we must infer its potential hazards from its chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment: An Evidence-Based Approach to an Unknown Profile
Due to the absence of a specific Safety Data Sheet (SDS) for 1,2,3,4-Tetrahydrophthalazin-5-amine, we must infer its potential hazards from its chemical class and available data on analogous structures, such as 5-Amino-1,2,3,4-tetrahydrophthalazine-1,4-dione (Luminol).[1][2]
Anticipated Hazards:
Skin Irritation: Amines as a class can be irritating to the skin. Related phthalazine derivatives are classified as skin irritants.[1][3]
Serious Eye Irritation: This is a common hazard for many nitrogen-containing heterocyclic compounds and should be assumed.[1][4]
Respiratory Tract Irritation: If the compound is a fine powder, it can be easily aerosolized during handling, posing a risk of respiratory irritation.[3]
Harmful if Swallowed or Inhaled: Without toxicological data, we must assume the compound may be harmful via ingestion or inhalation.[4]
Given these well-grounded assumptions, the guiding principle is to implement the Hierarchy of Controls . This established safety framework prioritizes the most effective control measures first. Personal Protective Equipment (PPE), while essential, is the final line of defense after engineering and administrative controls have been implemented.
Engineering and Administrative Controls: Your First Line of Defense
Before selecting any PPE, you must ensure the proper environmental controls are in place.
Primary Engineering Control: Chemical Fume Hood
All manipulations of 1,2,3,4-Tetrahydrophthalazin-5-amine, especially the handling of its solid form, must be performed inside a certified chemical fume hood. This is non-negotiable. A fume hood contains airborne particles and vapors, preventing them from entering the laboratory environment and your breathing zone.[1] The face velocity should be verified to meet institutional standards (typically 80-120 feet per minute).
Administrative Controls: Standard Operating Procedures (SOPs)
Your laboratory must have a designated area for handling potent or unknown compounds. Access should be restricted during handling procedures. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment based on the specific task being performed. The following table summarizes the required PPE for various operations.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Receiving/Unpacking
Safety glasses with side shields
Nitrile gloves
Flame-resistant lab coat
Recommended: N95 respirator in case of damaged container[6]
Weighing Solid Compound
Chemical splash goggles
Nitrile gloves (consider double-gloving)
Flame-resistant lab coat
Not required if performed in a certified chemical fume hood or ventilated balance enclosure
Not required if performed in a certified chemical fume hood
Handling Spills
Chemical splash goggles and face shield
Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves
Chemical-resistant coveralls or suit
NIOSH-approved air-purifying respirator with appropriate cartridges
Eye and Face Protection: Preventing Irreversible Damage
The eyes are exceptionally vulnerable to chemical exposure.
Chemical Splash Goggles: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required for all work with this compound.[7] They form a seal around the eyes, offering superior protection from splashes and airborne particles compared to standard safety glasses.
Face Shield: A face shield is mandatory when handling larger volumes (>1 liter) of solutions or when performing any operation with a heightened risk of splashing or pressure changes (e.g., heating, vacuum filtration, or reactions under pressure).[7] Crucially, a face shield must always be worn over chemical splash goggles; it is a secondary protector and is not sufficient on its own. [8]
Skin and Body Protection: Your Physical Barrier
Laboratory Coat: A flame-resistant (FR) lab coat that fits properly and is fully buttoned is required. This protects your skin and personal clothing from incidental contact.[7]
Chemical-Resistant Apron: When handling significant quantities of solutions or during procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.
Footwear: Closed-toe shoes made of a non-porous material are mandatory in the laboratory at all times. No exceptions.[7]
Hand Protection: The Critical Interface
Glove Selection: Chemically resistant nitrile gloves are the standard for incidental contact. Always inspect gloves for tears or punctures before use.[9] For procedures involving prolonged contact or immersion, consult a glove compatibility chart. In the absence of specific data for this compound, double-gloving provides an additional layer of protection.
Proper Technique: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Wash hands immediately and thoroughly after removing gloves. Contaminated gloves must be disposed of as hazardous waste.[10]
Respiratory Protection: A Necessary Precaution for Powders
All work with the solid form of this compound should be performed in a fume hood to eliminate the need for respiratory protection. However, if a risk assessment determines that exposure to airborne particles is possible (e.g., cleaning a large spill outside of a hood), a NIOSH-approved respirator is required.
For Particulates: An N95 filtering facepiece respirator is the minimum requirement for protection against airborne powders.[6]
For Vapors/Gases: If the material is used in a way that generates vapors (e.g., heating), an air-purifying respirator with organic vapor cartridges would be necessary.
Fit Testing and Training: Use of any tight-fitting respirator requires a formal respiratory protection program, including medical clearance and annual fit testing, as mandated by OSHA (29 CFR 1910.134).
Operational Workflow: From Receipt to Disposal
A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in your lab. The following workflow diagram illustrates the critical steps and control points for safely handling 1,2,3,4-Tetrahydrophthalazin-5-amine.
Caption: Safe handling workflow for 1,2,3,4-Tetrahydrophthalazin-5-amine.
Spill and Disposal Plan
Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety office. Do not attempt to clean a large spill or any spill outside of a fume hood without appropriate training and PPE, including respiratory protection. For a small spill inside a fume hood, use an absorbent material (e.g., vermiculite or sand), collect it with non-sparking tools, and place it in a sealed container for hazardous waste disposal.[10]
Waste Disposal: All materials contaminated with 1,2,3,4-Tetrahydrophthalazin-5-amine, including the chemical itself, reaction mixtures, spent solvents, and disposable PPE, must be treated as hazardous waste.[1] Collect these materials in clearly labeled, sealed containers. Follow all institutional, local, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain.[10]
By integrating these engineering controls, administrative procedures, and specific PPE protocols, you create a multi-layered defense system that ensures your safety while handling novel chemical entities like 1,2,3,4-Tetrahydrophthalazin-5-amine.
References
CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
USDA APHIS. (2016). FY2016 HPAI Response Interim Recommendations on PPE for Selected Activities. [Link]
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]